molecular formula C12H22N2O2 B1520058 Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1086394-57-1

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1520058
CAS No.: 1086394-57-1
M. Wt: 226.32 g/mol
InChI Key: ZEYUNZHFLQBWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYUNZHFLQBWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657786
Record name tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-57-1
Record name 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutic agents. This paradigm emphasizes a shift away from planar, aromatic structures towards molecules with greater three-dimensionality. It is within this context that spirocyclic scaffolds, particularly diazaspiroalkanes, have emerged as privileged structures. Their inherent rigidity and defined three-dimensional geometry offer a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. By locking the conformation of a molecule, spirocycles can optimize the presentation of binding elements to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of spirocyclic moieties can favorably impact properties such as solubility, metabolic stability, and lipophilicity, which are critical for successful drug development.

This guide provides a comprehensive technical overview of a specific and valuable diazaspiroalkane building block: Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate . This molecule, featuring a strategically placed Boc-protecting group, offers a versatile platform for the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical and physical properties, provide a detailed synthetic pathway, explore its applications in drug discovery, and outline essential safety and handling protocols.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a spirocyclic core composed of an azetidine ring and a piperidine ring sharing a single carbon atom. The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering the piperidine nitrogen available for further chemical modification.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
CAS Number 1086394-57-1
Appearance White to off-white solid[Commercial Suppliers]
Computed LogP 1.6069
Topological Polar Surface Area (TPSA) 41.57 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Note: Some physicochemical properties are computed and should be considered as estimates. Experimental determination is recommended for critical applications.

Synthesis and Purification

Synthetic Workflow Overview

G cluster_0 Part 1: Synthesis of the Core Scaffold cluster_1 Part 2: Selective Boc Protection start Commercially Available Starting Materials step1 Multi-step synthesis to form 6-benzyl-2,6-diazaspiro[3.5]nonane start->step1 step2 Hydrogenolysis to remove the benzyl protecting group step1->step2 core 2,6-Diazaspiro[3.5]nonane (dihydrochloride salt) step2->core step3 Reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base core->step3 product This compound step3->product

Caption: A two-part synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis of the 2,6-Diazaspiro[3.5]nonane Core

The following protocol is adapted from a peer-reviewed synthesis of related diazaspiroalkanes and outlines the preparation of the unprotected core scaffold.

Step 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane

This step involves a multi-step sequence that is detailed in the supporting information of the cited reference. For the purpose of this guide, we will start from the penultimate intermediate.

Step 2: Deprotection to 2,6-Diazaspiro[3.5]nonane

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-benzyl-2,6-diazaspiro[3.5]nonane in a protic solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Subject the reaction mixture to an atmosphere of hydrogen gas (typically 1-4 bar) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-diazaspiro[3.5]nonane. This can be converted to a more stable salt, such as the dihydrochloride, by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Experimental Protocol: Selective N-Boc Protection

Step 3: Synthesis of this compound

  • Reaction Setup: Suspend 2,6-diazaspiro[3.5]nonane dihydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate one of the nitrogen atoms.

  • Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in drug discovery. The Boc-protected azetidine nitrogen and the free piperidine nitrogen allow for orthogonal functionalization, enabling the stepwise construction of complex molecular architectures.

Role as a PROTAC Linker

A primary application of this and related diazaspiroalkanes is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and vectoral properties determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The rigid, three-dimensional nature of the 2,6-diazaspiro[3.5]nonane scaffold makes it an excellent candidate for a PROTAC linker. The free piperidine nitrogen can be readily functionalized with a ligand for either the target protein or the E3 ligase, while the Boc-protected azetidine nitrogen can be deprotected and subsequently coupled to the other ligand.

While specific examples of this compound in published PROTACs are not yet widely reported, its isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, has been successfully employed as a PROTAC linker.[1][2] This strongly suggests that the 2,6-isomer possesses similar utility and represents a valuable tool for the development of novel PROTAC-based therapeutics.

Workflow for PROTAC Synthesis

G start This compound step1 Couple Ligand 1 (for Target Protein or E3 Ligase) to the free piperidine nitrogen start->step1 intermediate Boc-protected intermediate step1->intermediate step2 Deprotect the azetidine nitrogen (e.g., with TFA or HCl) intermediate->step2 step3 Couple Ligand 2 (for the other binding partner) to the newly freed azetidine nitrogen step2->step3 product Final PROTAC Molecule step3->product

Caption: A general workflow for the incorporation of the diazaspiroalkane scaffold into a PROTAC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: [3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional spirocyclic core provides a unique scaffold for the synthesis of complex molecules with potentially improved pharmacological properties. Its utility as a linker in the design of PROTACs is of particular interest, offering a means to precisely control the spatial arrangement of the two binding ligands. As the field of targeted protein degradation continues to expand, the demand for novel and effective linkers will undoubtedly grow, positioning this compound as a key tool in the development of next-generation therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 2015, 26(11), 1531-1535.

Sources

A Technical Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that venture beyond the "flatland" of traditional aromatic compounds is a paramount objective. The strategic incorporation of three-dimensional scaffolds has emerged as a powerful approach to enhance pharmacological properties, including potency, selectivity, and metabolic stability. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent structural rigidity and well-defined exit vectors for substitution. This guide provides an in-depth technical overview of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate , a key building block that offers a unique combination of a conformationally restricted azetidine and a flexible piperidine ring. Its utility as a piperazine bioisostere and a versatile linker in novel therapeutic modalities underscores its growing importance for researchers, scientists, and drug development professionals.[1]

This document will delve into the core physicochemical properties, a detailed, field-proven synthetic pathway, and the burgeoning applications of this valuable scaffold, providing a comprehensive resource for its effective utilization in medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecular scaffold are critical determinants of its potential for development into a drug candidate with favorable ADME (absorption, distribution, metabolism, and excretion) properties. This compound, with the molecular formula C12H22N2O2, features a spirocyclic core composed of a four-membered azetidine ring and a six-membered piperidine ring.[2] The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective functionalization of the piperidine nitrogen.

Structural Diagram

Caption: 2D Structure of this compound.

Computed Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table summarizes its key computed physicochemical properties, which provide valuable insights for its handling and application.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol [2]
CAS Number 1086394-57-1[3]
XLogP3 1.1[2]
Topological Polar Surface Area 41.6 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Note: The properties listed above are computationally predicted and should be used as a guide. Experimental verification is recommended.

Spectral Data

Synthesis of this compound: A Detailed Protocol

The synthesis of orthogonally protected diazaspirocycles is a key enabling technology for their use in drug discovery. The following multi-step synthesis is adapted from a robust procedure developed for a related orthogonally protected 2,6-diazaspiro[3.5]nonane derivative and represents a reliable method for accessing the title compound.[5]

Synthetic Scheme Overview

G cluster_0 Synthesis of Ditosylate Intermediate cluster_1 Formation of Benzyl-Protected Spirocycle cluster_2 Deprotection and Boc-Protection cluster_3 Final Deprotection A 1-(Diphenylmethyl)-3-(hydroxymethyl)azetidin-3-ol B 1-(Diphenylmethyl)-3-((tosyloxy)methyl)azetidin-3-yl 4-methylbenzenesulfonate A->B TsCl, Pyridine D N-(6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)-2-nitrobenzenesulfonamide B->D Benzylamine, then C C 2-Nitrobenzenesulfonamide E 6-Benzyl-2,6-diazaspiro[3.5]nonane D->E Thiophenol, Cs2CO3 F Tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate E->F Boc2O, Et3N G This compound (Target) F->G H2, Pd/C

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of 1-(Diphenylmethyl)-3-((tosyloxy)methyl)azetidin-3-yl 4-methylbenzenesulfonate

  • Dissolution: Dissolve 1-(diphenylmethyl)-3-(hydroxymethyl)azetidin-3-ol in pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution, maintaining the temperature below 5 °C. The causality for slow addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the ditosylate intermediate.

Part 2: Synthesis of N-(6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)-2-nitrobenzenesulfonamide

  • First Cyclization: To a solution of the ditosylate from Part 1 in acetonitrile, add benzylamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the mixture to reflux. This step forms the piperidine ring.

  • Second Cyclization: After completion of the first cyclization (monitored by LC-MS), add 2-nitrobenzenesulfonamide and a base like cesium carbonate (Cs₂CO₃). Continue to heat at reflux. This step forms the azetidine ring, yielding the nosyl-protected spirocycle.

  • Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired product.

Part 3: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Nosyl Deprotection: Dissolve the nosyl-protected spirocycle from Part 2 in acetonitrile or DMF. Add cesium carbonate and thiophenol. Stir the mixture at room temperature for 12-16 hours. The use of thiophenol is a standard and mild method for the cleavage of the 2-nitrobenzenesulfonyl protecting group.[5]

  • Work-up: Filter the reaction mixture through celite to remove inorganic salts and concentrate the filtrate. The crude product, 6-benzyl-2,6-diazaspiro[3.5]nonane, can be purified by a short silica plug or used directly in the next step.

  • Boc Protection: Dissolve the crude amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography to obtain tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Part 4: Synthesis of this compound (Target Compound)

  • Hydrogenolysis: Dissolve the benzyl-protected intermediate from Part 3 in a suitable solvent like methanol or ethanol. Add a palladium on carbon catalyst (10% Pd/C).

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The benzyl group is cleaved under these standard hydrogenolysis conditions, which are orthogonal to the acid-labile Boc group.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by column chromatography or recrystallization may be performed if necessary.

Applications in Drug Discovery

The rigid, three-dimensional structure of the 2,6-diazaspiro[3.5]nonane core makes it an attractive scaffold in medicinal chemistry. Its primary application lies in its use as a bioisosteric replacement for piperazine, a common motif in many biologically active compounds.

Workflow: Role as a Piperazine Bioisostere

G cluster_0 Lead Compound with Piperazine cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Lead Compound B Piperazine Moiety A->B Contains C This compound D Novel Analogue C->D Incorporation E Enhanced Potency D->E F Improved Selectivity D->F G Favorable PK Profile D->G

Sources

A Technical Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1086394-57-1): A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, synthesis, characterization, and critical applications, grounding all claims in verifiable scientific literature.

Introduction: The Significance of a Three-Dimensional Scaffold

In the landscape of modern medicinal chemistry, there is a persistent drive to move beyond flat, two-dimensional aromatic systems and explore novel, three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] They offer a rigid, well-defined conformational framework that allows for the precise spatial arrangement of functional groups, a critical feature for enhancing binding affinity and selectivity to complex biological targets.[3]

This compound (CAS: 1086394-57-1) has emerged as a particularly valuable scaffold. As a mono-protected diamine, it provides a versatile handle for synthetic elaboration, enabling its incorporation into a wide array of complex molecules. Its inherent 3D nature can improve physicochemical properties such as solubility and metabolic stability while providing access to novel chemical space.[3] This guide synthesizes the technical data, field-proven protocols, and strategic applications of this important compound.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a building block is the first step in its effective application. This compound is a white to off-white solid at room temperature. Its key properties are summarized below.

PropertyValueSource
CAS Number 1086394-57-1[4]
Molecular Formula C₁₂H₂₂N₂O₂[4]
Molecular Weight 226.32 g/mol [4]
IUPAC Name This compound[4]
Density ~1.08 g/cm³[5][6]
Boiling Point 319 °C (Predicted)[5]
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCCNC2[4][7]
InChIKey ZEYUNZHFLQBWNJ-UHFFFAOYSA-N[4][7]

graph chemical_structure {
layout="neato";
node [shape=none, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; N2 [label="N"]; C_boc [label="C"]; O1_boc [label="O"]; O2_boc [label="O"]; C_tert [label="C"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"];

// Define positions for a clear spiro structure// Azetidine ring N1 [pos="0,0.75!"]; C1 [pos="-0.75,0!"]; C_spiro [label="C", pos="0,-0.75!"]; C2 [pos="0.75,0!"];

// Piperidine ring C3 [pos="-0.75,-1.5!"]; C4 [pos="0,-2.25!"]; C5 [pos="0.75,-1.5!"]; N2 [label="NH", pos="0,-3!"]; // Unprotected amine// Boc group C_boc [pos="-0.75,1.5!"]; O1_boc [label="O", pos="-0.75,2.25!"]; O2_boc [pos="-1.5,1.5!"]; C_tert [pos="-2.25,1.5!"]; CH3_1 [pos="-3,0.75!"]; CH3_2 [pos="-3,2.25!"]; CH3_3 [pos="-2.25,2.25!"];

// Draw edges (bonds)// Azetidine ring N1 -- C1; C1 -- C_spiro; C_spiro -- C2; C2 -- N1;

// Piperidine ring C_spiro -- C3; C3 -- C4; C4 -- N2; N2 -- C5; C5 -- C_spiro;

// Boc group N1 -- C_boc; C_boc -- O1_boc [style=double]; C_boc -- O2_boc; O2_boc -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3; }

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Insights

The synthesis of mono-protected symmetrical diamines presents a common yet significant challenge: achieving selectivity to avoid the formation of di-protected byproducts. A robust and widely adopted strategy involves the in-situ generation of a mono-ammonium salt, effectively deactivating one amine group towards the protecting agent.[8] This allows the remaining free amine to react selectively.

The following protocol is a validated, one-pot procedure for the selective mono-N-Boc protection of a diamine precursor, adapted from established methodologies.[8][9]

Experimental Protocol: Selective Mono-Boc Protection

Materials:

  • 2,6-Diazaspiro[3.5]nonane (or its dihydrochloride/oxalate salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Trimethylsilyl chloride (Me₃SiCl) or 1M HCl

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Acidification/Salt Formation: To a stirred solution of 2,6-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol at 0 °C (ice bath), add freshly distilled trimethylsilyl chloride (1.0 eq) dropwise. Rationale: Me₃SiCl reacts with methanol to generate anhydrous HCl in situ, which protonates one of the two amine groups. This protonated amine is no longer nucleophilic, preventing it from reacting with Boc₂O.[8]

  • Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A white precipitate of the mono-hydrochloride salt may form.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol to the mixture. Stir at room temperature for 1-2 hours. Rationale: The remaining free, unprotonated amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O to form the desired tert-butyl carbamate.

  • Work-up & Quenching: Dilute the reaction mixture with water and wash with diethyl ether or hexanes to remove any unreacted Boc₂O and other nonpolar impurities.

  • Basification & Extraction: Adjust the aqueous layer to a pH >12 with 2N NaOH solution. Rationale: This deprotonates the ammonium salt of the product, rendering it soluble in organic solvents. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the residue by column chromatography on silica gel to afford the pure this compound.

Caption: Workflow for selective mono-Boc protection of the diazaspiro[3.5]nonane core.

Analytical Characterization

Confirmation of the product's identity and purity is paramount. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at ~1.45 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.[8][10] Protons on the spirocyclic core will appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm).

  • ¹³C NMR: The carbon spectrum will feature distinct signals for the Boc group, including the quaternary carbon at ~80 ppm and the carbonyl carbon at ~156 ppm.[8][10] The spiro carbon and other carbons of the heterocyclic rings will appear in the 30-70 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 227.18.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the carbamate group.[10] The N-H stretch of the secondary amine will appear as a moderate band around 3300-3400 cm⁻¹.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from its role as a versatile, three-dimensional building block. Its applications are diverse and impactful.

A. Bioisosteric Replacement and Scaffold Hopping: The 2,6-diazaspiro[3.5]nonane core is considered a valuable bioisostere for piperazine and piperidine rings—motifs that are ubiquitous in approved drugs.[11] Replacing these common heterocycles with a spirocyclic analogue can significantly alter a molecule's properties in a favorable way:

  • Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric in drug design, with higher values correlating to increased clinical success rates.[2] Introducing this scaffold inherently increases Fsp³ character, moving away from "flatland" chemistry.[1]

  • Improved Pharmacokinetics: The rigid, non-planar structure can shield molecules from metabolic enzymes, potentially improving metabolic stability and pharmacokinetic profiles.[3]

  • Vectorial Diversity: The spirocyclic core presents well-defined exit vectors for substituent placement, allowing chemists to precisely probe the binding pockets of target proteins.

B. Central Nervous System (CNS) Drug Discovery: Developing drugs that can cross the blood-brain barrier (BBB) is a major challenge.[12][13] CNS-active drugs typically need to be small, rigid, and possess a balanced lipophilicity.[14] Spirocyclic scaffolds like 2,6-diazaspiro[3.5]nonane are increasingly being explored in CNS drug discovery programs because their rigidity and 3D nature can help achieve the required physicochemical properties for BBB penetration.[12][15]

C. Targeted Protein Degradation (PROTACs): This compound has been identified as a linker component in the design of Proteolysis-Targeting Chimeras (PROTACs).[16] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The linker component, which connects the target-binding ligand to an E3 ligase-binding ligand, is crucial for the efficacy of the degrader. The defined geometry of spirocyclic linkers can be advantageous in achieving the optimal orientation for ternary complex formation.

D. Specific Therapeutic Targets: The 2,6-diazaspiro[3.5]nonane scaffold has been incorporated into molecules targeting a range of diseases. Notably, it has been used in the synthesis of novel macrocyclic KRAS inhibitors, which are critical targets in oncology.[17]

Caption: Applications of the spirocyclic scaffold as a versatile building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

Hazard Identification: According to GHS classifications, this compound presents the following hazards[4]:

GHS Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[18]

  • Minimize dust generation and accumulation during handling.[19]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is between 2-8°C.[5]

Conclusion

This compound is more than just another chemical reagent; it is an enabling tool for modern drug discovery. Its unique three-dimensional structure, combined with its synthetic tractability as a mono-protected diamine, provides a powerful platform for developing next-generation therapeutics. By offering a strategic alternative to traditional flat scaffolds, it allows researchers to explore novel chemical space and engineer molecules with improved potency, selectivity, and pharmacokinetic properties. From CNS disorders to oncology, the applications of this spirocyclic building block continue to expand, cementing its role as a cornerstone of innovative medicinal chemistry programs.

References

Sources

The Strategic Application of 2-Boc-2,6-diazaspiro[3.5]nonane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, enabling precise exploration of chemical space and improved binding interactions with biological targets.[1] This guide focuses on a particularly valuable building block within this class: 2-Boc-2,6-diazaspiro[3.5]nonane , a versatile intermediate poised for significant impact in the synthesis of next-generation therapeutics.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on the chemical properties, synthesis, reactivity, and applications of this important scaffold. The insights herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings.

Core Chemical Identity

2-Boc-2,6-diazaspiro[3.5]nonane, systematically named tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, is an orthogonally protected diamine. The structure features a four-membered azetidine ring fused spirocyclically to a six-membered piperidine ring. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen leaves the piperidine nitrogen as a free secondary amine, available for a wide range of chemical transformations.

PropertyValueSource
CAS Number 1086394-57-1[2]
Molecular Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol [2]
IUPAC Name This compound[2]
XLogP3 1.1[2]
Appearance White to off-white solid (typical)Supplier Data

Synthesis and Characterization

The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane was first reported as a novel and efficient multi-step sequence, providing gram-scale quantities of this valuable building block.[3][4] The general strategy leverages the construction of the spirocyclic core through key bond-forming reactions that establish the quaternary carbon center.

G cluster_0 Synthetic Pathway A Starting Materials (e.g., N-Boc-3-pyrrolidinone/ -piperidone analogs) B Intermediate Formation (e.g., via Enolate Acylation) A->B 6-step route C Cyclization & Reduction Steps B->C Key spirocyclization D Orthogonal Protection/ Final Product C->D Purification

A generalized synthetic workflow for diazaspiroalkanes.
Representative Experimental Protocol

While the specific, detailed protocol for the [3.5]nonane derivative requires access to the full publication, a highly representative procedure can be adapted from the synthesis of analogous 2,6-diazaspiro[3.3]heptane derivatives.[5] This provides critical insight into the practical execution of the synthesis.

Step 1: Functionalization of the Piperidine Nitrogen (N-6)

  • To a solution of 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride, 1.1 eq).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the acid byproduct.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-6 functionalized product.

Step 2: Deprotection of the Azetidine Nitrogen (N-2)

  • Dissolve the N-6 functionalized intermediate in an appropriate solvent, typically DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the consumption of starting material by TLC or LC-MS.[6][7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized by partitioning between an organic solvent and an aqueous base (e.g., sodium bicarbonate) to yield the free amine.

Characterization Data

Spectroscopic analysis is essential for confirming the structure and purity of 2-Boc-2,6-diazaspiro[3.5]nonane and its derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), as well as distinct multiplets for the methylene protons of the azetidine and piperidine rings.

  • ¹³C NMR: The carbon spectrum will display a signal for the quaternary spiro-carbon, signals for the carbonyl and tertiary carbon of the Boc group (~155 and ~80 ppm, respectively), and signals corresponding to the carbons of the two heterocyclic rings.[5]

  • IR Spectroscopy: Key vibrational bands include C-H stretching from the alkyl groups (~2850-2980 cm⁻¹), a strong C=O stretch from the Boc carbonyl group (~1680-1700 cm⁻¹), and an N-H stretch for the free secondary amine (~3300-3500 cm⁻¹).[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent [M+H]⁺ ion corresponding to the protonated molecule.

Reactivity and Strategic Utility

The primary value of 2-Boc-2,6-diazaspiro[3.5]nonane lies in its orthogonal protection scheme, which allows for selective functionalization of the two distinct nitrogen atoms.

G cluster_0 Orthogonal Reactivity Pathway Start 2-Boc-2,6-diazaspiro[3.5]nonane Step1 Functionalize N-6 (Piperidine) Start->Step1 Alkylation, Acylation, Sulfonylation, etc. Intermediate N6-R¹, N2-Boc Intermediate Step1->Intermediate Step2 Boc Deprotection (Acid) Intermediate->Step2 Intermediate2 N6-R¹, N2-H Intermediate Step2->Intermediate2 Step3 Functionalize N-2 (Azetidine) Intermediate2->Step3 Alkylation, Acylation, Reductive Amination, etc. Final N6-R¹, N2-R² Final Product Step3->Final

Selective functionalization enabled by orthogonal protection.
  • Reactivity of N-6 (Piperidine): The exposed secondary amine of the piperidine ring is nucleophilic and readily undergoes a variety of standard transformations, including N-alkylation, acylation, sulfonylation, reductive amination, and urea/thiourea formation. This position is typically addressed first.

  • Reactivity of N-2 (Azetidine): Following functionalization of N-6, the Boc group on the azetidine nitrogen can be cleanly removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane).[6][8] This unmasks the second amine, which can then be subjected to a different set of reactions, allowing for the synthesis of complex, differentially substituted molecules. The Boc group is stable to most basic and nucleophilic conditions, ensuring its integrity during the first reaction step.[9]

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the diazaspiro[3.5]nonane core makes it an attractive replacement for more flexible or planar structures, such as piperazine or homopiperazine, in drug candidates. This can lead to improvements in binding affinity, selectivity, and metabolic stability.

Scaffolds for CNS-Active Agents

Spirocyclic diamines are featured in numerous patents for compounds targeting the central nervous system. For instance, related diazaspiro[3.3]heptane derivatives have been incorporated into vasopressin receptor antagonists for the potential treatment of neuropsychological disorders like anxiety and depression.[10] The defined spatial arrangement of the nitrogen atoms allows for precise interaction with receptor binding pockets.

Linkers for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's geometry and rigidity are critical for optimal ternary complex formation and subsequent protein degradation. Spirocyclic scaffolds like 2-Boc-2,6-diazaspiro[3.5]nonane and its isomers are increasingly used as rigid linkers in PROTAC design, offering superior control over the spatial orientation of the two ligands.[11]

Bioisosteres for Piperidine and Piperazine

In medicinal chemistry, replacing a common structural motif with a novel bioisostere can unlock new intellectual property and improve drug-like properties. The 2,6-diazaspiro[3.5]nonane core can be considered a rigid, sp³-rich bioisostere of piperidine or piperazine, offering a unique vector in space while maintaining key nitrogen interaction points.

Safety and Handling

As with all laboratory chemicals, 2-Boc-2,6-diazaspiro[3.5]nonane should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Boc-2,6-diazaspiro[3.5]nonane is a powerful and versatile building block for modern medicinal chemistry. Its unique spirocyclic architecture, combined with an orthogonal protection strategy, provides a reliable platform for creating diverse and structurally complex molecules. The demonstrated applications in CNS drug discovery and as a rigid linker in PROTACs underscore its growing importance. As the demand for novel, three-dimensional chemical matter continues to rise, the strategic deployment of scaffolds like 2-Boc-2,6-diazaspiro[3.5]nonane will be instrumental in the development of innovative and effective therapeutics.

References

  • Hintermann, S. (n.d.). Samuel HINTERMANN | Novartis Institutes for BioMedical Research, Cambridge | NIBR | Global Discovery Chemistry Group. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Thieme. (2015). Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Thieme Chemistry. Retrieved January 7, 2026, from [Link]

  • Pudelko, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US10696668B2 - Acid addition salts of piperazine derivatives.
  • Patsnap. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Eureka. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved January 7, 2026, from [Link]

  • Burgett, A. W., et al. (2019). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. Retrieved January 7, 2026, from [Link]

  • Carreira, E. M., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). CN112673007A - Pyrazolopyridinamine compounds for treating autoimmune diseases.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. (n.d.). WO2020254572A1 - Egfr inhibitors for the treatment of cancer.
  • ResearchGate. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 7, 2026, from [Link]

  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved January 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Nonane (CAS 111-84-2). Retrieved January 7, 2026, from [Link]

  • Scribd. (n.d.). Water Boc Deprotection | PDF | Amine | Chemical Reactions. Retrieved January 7, 2026, from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 5,6-dihydro-4h-benzo[f][3][12]triazolo[4,3-A][12]diazepine derivatives and related compounds as vasopressin antagonists for the treatment of neuro-psychological disorders - Patent US-12247037-B2. Retrieved January 7, 2026, from [Link]

Sources

The Spirocyclic Scaffold: A Journey Through the Discovery and Synthesis of Diazaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that can effectively and selectively interact with biological targets is paramount. For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the increasing recognition of the importance of three-dimensionality for achieving enhanced potency, selectivity, and favorable pharmacokinetic properties has led to a paradigm shift.[1] Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds due to their inherent three-dimensional and conformationally constrained nature.[2][3] Among these, diazaspirocyclic compounds, which incorporate two nitrogen atoms within their spirocyclic framework, have garnered significant attention for their versatile applications in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and history of diazaspirocyclic compounds, from their conceptual origins to their role as key building blocks in contemporary drug development.

Historical Foundations: From Theoretical Concepts to Early Syntheses

The story of diazaspirocyclic compounds is intrinsically linked to the broader history of heterocyclic and spirocyclic chemistry. The foundations of heterocyclic chemistry were laid in the 19th century with the isolation and characterization of fundamental nitrogen-containing rings. In 1834, Friedlieb Ferdinand Runge isolated pyrrole from coal tar, and in 1818, Brugnatelli synthesized alloxan, a pyrimidine derivative, from uric acid.[4] These early discoveries paved the way for a deeper understanding of the unique properties of cyclic compounds containing heteroatoms.

A pivotal moment in the history of spirocyclic chemistry arrived in 1900 when the Nobel laureate Adolf von Baeyer first discussed the nomenclature and stereochemistry of spiro compounds.[5][6] His groundbreaking work on ring strain in cyclic molecules, known as Baeyer strain theory, provided a theoretical framework for understanding the stability and reactivity of these unique structures.[7] While von Baeyer's work focused primarily on carbocyclic systems, it laid the essential groundwork for the synthesis and study of all spirocycles, including their nitrogen-containing counterparts.

The early 20th century saw continued progress in the synthesis of nitrogen heterocycles, but the specific synthesis of diazaspirocyclic compounds from this era is not well-documented in readily available literature. One of the earliest cited examples of the synthesis of a spiro compound is the preparation of Spiro[cyclohexane-1,9'-fluorene] in 1961, illustrating the synthetic capabilities of the time.[5] The development of methods for constructing saturated N-heterocycles, which are the building blocks of many diazaspirocycles, has been a continuous area of research, with early methods often relying on multi-step, classical reactions.[8]

Nature's Blueprint: The Discovery of Diazaspirocyclic Alkaloids

The discovery of naturally occurring diazaspirocyclic compounds provided a significant impetus for synthetic chemists to develop methods for their construction. These natural products not only showcased the structural diversity achievable in nature but also often possessed potent biological activities.

The Histrionicotoxins: A Paradigm-Shifting Discovery

A landmark discovery in the field was the isolation and characterization of the histrionicotoxins in 1971 from the skin of the Colombian poison frog, Oophaga histrionica (formerly Dendrobates histrionicus).[2][9] These intricate alkaloids feature a unique 1-azaspiro[5.5]undecane core and are known for their activity as non-competitive inhibitors of nicotinic acetylcholine receptors.[10] The initial report of histrionicotoxins dates back to 1823 by Captain Charles Stuart Cochrane, who observed indigenous tribes using frog poison for their arrows.[9] However, it was the structural elucidation in the 1970s that truly ignited the interest of the synthetic community.

The complex structure of histrionicotoxin, with its spirocyclic core and unsaturated side chains, presented a formidable synthetic challenge and spurred the development of novel synthetic strategies. Over the subsequent decades, numerous research groups have reported total and formal syntheses of histrionicotoxin and its hydrogenated derivative, perhydrohistrionicotoxin .[1][2][4] These synthetic endeavors have not only provided access to these rare natural products for further biological study but have also led to the development of a rich portfolio of methods for constructing azaspirocyclic systems.

Histrionicotoxin_Structure

Other Naturally Occurring Diazaspirocycles

Beyond the histrionicotoxins, a variety of other natural products containing diazaspirocyclic motifs have been discovered, further highlighting their prevalence and biological relevance. For instance, the spiroindimicin alkaloids , isolated from marine-derived actinomycetes, possess a spiro[pyrrolidine-3,3'-oxindole] core and exhibit interesting biological activities.[11] The study of these and other naturally occurring diazaspirocycles continues to inspire the development of new synthetic methods and the exploration of their therapeutic potential.[12]

The Evolution of Synthetic Strategies

The synthesis of diazaspirocyclic compounds has evolved significantly from early, often lengthy and low-yielding methods to modern, highly efficient, and stereoselective strategies. This evolution has been driven by the increasing demand for these scaffolds in drug discovery and the continuous innovation in synthetic organic chemistry.

Early Approaches: Classical Ring-Forming Reactions

Early synthetic approaches to diazaspirocycles often relied on classical ring-forming reactions, such as intramolecular cyclizations of appropriately functionalized precursors. These methods, while foundational, often lacked generality and stereocontrol. The synthesis of perhydrohistrionicotoxin by Kishi and others in the 1970s and 80s showcased the power of multi-step total synthesis, employing a range of classical and newly developed reactions to construct the complex spirocyclic core.[1]

Modern Methodologies: Efficiency and Diversity

The late 20th and early 21st centuries have witnessed a revolution in the synthesis of diazaspirocyclic compounds, with the development of a diverse array of powerful and efficient methodologies.

The advent of robust and functional group-tolerant olefin metathesis catalysts, particularly those based on ruthenium, has had a profound impact on the synthesis of cyclic and spirocyclic compounds. Ring-closing metathesis (RCM) of diene precursors provides a powerful and convergent route to a wide variety of diazaspirocyclic systems.

RCM_Workflow Diene Diene Precursor Catalyst Ru Catalyst Diene->Catalyst RCM Spirocycle Diazaspirocycle Catalyst->Spirocycle Byproduct Ethylene Catalyst->Byproduct

Experimental Protocol: A Representative RCM Synthesis of a 5-Azaspiro[2.4]heptane Derivative

  • Precursor Synthesis: A suitable ω-unsaturated dicyclopropylmethylamine precursor is synthesized via a multicomponent condensation reaction.

  • Degassing: A solution of the diene precursor in anhydrous dichloromethane (CH₂Cl₂) is thoroughly degassed by bubbling with argon for 30 minutes.

  • Catalyst Addition: A solution of a second-generation Grubbs catalyst (e.g., [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) in degassed CH₂Cl₂ is added to the diene solution under an argon atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature or gentle heat (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-azaspiro[2.4]heptane derivative.

Domino and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the rapid construction of complex molecular scaffolds from simple starting materials in a single operation. These reactions are particularly well-suited for the synthesis of diverse libraries of diazaspirocyclic compounds for high-throughput screening. A notable example is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides to afford diazaspiro[4.5]decanes with exocyclic double bonds, forming three new carbon-carbon bonds in one pot.[13]

The development of enantioselective methods for the synthesis of diazaspirocyclic compounds is of paramount importance, as the stereochemistry of these molecules often plays a critical role in their biological activity. Modern asymmetric catalysis, including transition-metal catalysis and organocatalysis, has provided powerful tools for the stereocontrolled construction of chiral diazaspirocycles. For instance, rhodium-catalyzed asymmetric cyclopropanation of exocyclic olefins has been successfully employed for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes.[14]

Applications in Drug Discovery and Medicinal Chemistry

The unique three-dimensional architecture of diazaspirocyclic compounds translates into a range of desirable properties for drug candidates, including improved target affinity and selectivity, enhanced metabolic stability, and increased aqueous solubility.[1] Consequently, these scaffolds are increasingly being incorporated into a wide variety of therapeutic agents.

Diazaspirocycles as Privileged Scaffolds

Diazaspirocyclic cores are often referred to as "privileged scaffolds" due to their ability to serve as a template for the development of ligands for a diverse range of biological targets. By decorating the core structure with different functional groups, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules.

Table 1: Examples of Biologically Active Diazaspirocyclic Compounds

Diazaspirocyclic CoreBiological Target/ActivityTherapeutic Area
1,9-Diazaspiro[5.5]undecaneNK1/NK2 dual antagonistInflammatory diseases
1,9-Diazaspiro[5.5]undecaneAcetyl-CoA carboxylase (ACC) inhibitorObesity, Type 2 Diabetes
1,9-Diazaspiro[5.5]undecaneCalcitonin gene-related peptide (CGRP) antagonistMigraine
3,9-Diazaspiro[5.5]undecaneLinker in DNA Damage Chemical Inducers of Proximity (DD-CIPs)Oncology
Azaspiro[3.3]heptaneBioisostere for piperidineVarious
Case Study: 1,9-Diazaspiro[5.5]undecanes in Drug Development

The 1,9-diazaspiro[5.5]undecane scaffold has proven to be a particularly fruitful starting point for the development of new therapeutic agents.[9] Researchers have successfully designed and synthesized derivatives of this core that exhibit potent and selective activity against a range of targets. For example, compounds incorporating this scaffold have shown promise as dual antagonists of neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, which are implicated in inflammatory processes.[9] Furthermore, derivatives of 1,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, making them attractive candidates for the treatment of obesity and type 2 diabetes.[9]

Biological_Targets cluster_targets Biological Targets Diazaspirocycles Diazaspirocyclic Scaffolds GPCRs GPCRs (e.g., NK1/NK2, CGRP) Diazaspirocycles->GPCRs Enzymes Enzymes (e.g., ACC) Diazaspirocycles->Enzymes IonChannels Ion Channels (e.g., nAChRs) Diazaspirocycles->IonChannels Other Other Proteins (e.g., in PROTACs/CIPs) Diazaspirocycles->Other

Future Perspectives and Conclusion

The journey of diazaspirocyclic compounds, from the early theoretical considerations of spirocyclic structures to their current status as highly sought-after scaffolds in drug discovery, is a testament to the power of fundamental chemical research and the continuous drive for innovation in medicinal chemistry. The historical discovery of naturally occurring diazaspirocycles like the histrionicotoxins provided a crucial spark, igniting decades of research into their synthesis and biological activity.

Looking ahead, the field is poised for further exciting developments. The continued advancement of catalytic methods, particularly in the realm of asymmetric synthesis, will undoubtedly provide access to an even greater diversity of stereochemically complex diazaspirocyclic structures. The integration of computational modeling and machine learning into the design of novel diazaspirocyclic scaffolds will accelerate the identification of promising drug candidates. Furthermore, the application of these versatile building blocks in emerging therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and Chemical Inducers of Proximity (CIPs), is a rapidly growing area of research.[7]

References

  • Stockman, R. A., & Sinclair, A. (2007). Thirty-five years of synthetic studies directed towards the histrionicotoxin family of alkaloids. Natural Product Reports, 24(2), 279-307. [Link]

  • Wanner, M. J., & Koomen, G. J. (2010). A gram-scale batch and flow total synthesis of perhydrohistrionicotoxin. The Journal of organic chemistry, 75(21), 7249–7257. [Link]

  • Wikipedia. (2023). Histrionicotoxins. [Link]

  • Wikipedia. (2023). Spiro compound. [Link]

  • Sinclair, A., & Stockman, R. A. (2007). Thirty-Five Years of Synthetic Studies Directed Towards the Histrionicotoxin Family of Alkaloids. ResearchGate. [Link]

  • Taber, D. F. (2018). The Tokuyama Synthesis of (-)-Histrionicotoxin. Organic Chemistry Portal. [Link]

  • Macdonald, J. M., Horsley, H. T., Ryan, J. H., Saubern, S., & Holmes, A. B. (2008). Total Synthesis of Histrionicotoxin 285A. Organic Letters, 10(19), 4227–4229. [Link]

  • Pearson, W. H., & Walavalkar, R. (1998). Flexible synthetic approach to histrionicotoxin congeners. Formal total synthesis of (±)-perhydrohistrionicotoxin. Journal of the Chemical Society, Perkin Transactions 1, (22), 3535-3536. [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. [Link]

  • Kaliappan, K. P. (n.d.). Total Synthesis of Perhydrohistrionicotoxin. IIT Bombay. [Link]

  • Wikipedia. (2023). Adolf von Baeyer. [Link]

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & biomolecular chemistry, 12(29), 5356–5359. [Link]

  • New World Encyclopedia contributors. (2022). Adolf von Baeyer. [Link]

  • Nagendrappa, G. (2011). Johann Friedrich Wilhelm Adolf von Baeyer. Resonance, 16(8), 735-749. [Link]

  • Encyclopedia.com. (2019). Johann Friedrich Adolf von Baeyer. [Link]

  • Banerjee, A., Brisco, T. A., Ray, S., Datta, A., Zhang, X., Zhang, Z., ... & Movassaghi, M. (2024). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry. [Link]

  • El-Sayed, N. N. E., & El-Gazzar, A. R. A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 11(2), 1018-1043. [Link]

  • Butler, R. N., & Coyne, A. G. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ACS Publications. [Link]

  • Liu, Y., Wang, Z., Zhang, Y., & Li, S. (2024). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. bioRxiv. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Synthesis of saturated N-heterocycles. The Journal of organic chemistry, 79(12), 5147–5160. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6653. [Link]

  • Krasavin, M., Evgeny, C., Babich, O., Prosekov, A., & Asyakina, L. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(12), 3053. [Link]

  • Taber, D. F., & Neubert, T. D. (2009). Total syntheses of natural products containing spirocarbocycles. Organic & biomolecular chemistry, 7(16), 3225–3237. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazaspiro[4.5]decane. PubChem. [Link]

  • Prinzbach, H., & Babsch, H. (1978). HETEROCYCLES. Vol 1 1. 1978 IIorst Prinzhach and norst Babsch Chemisches Laboratorium, Universitat Freiburg, BHD A synthesis for. Heterocycles, 11, 113-117. [Link]

  • Anbarasan, P. (2022). Denitrogenative Transformation of Nitrogen Heterocycles: Synthesis, Reactions and Applications. Wiley. [Link]

  • Butler, R. N., & Coyne, A. G. (2017). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ACS Publications. [Link]

  • Wang, Y., Wang, Y., & Mendoza, A. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 143(35), 14068–14074. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

Sources

An In-Depth Technical Guide to Spirocyclic Scaffolds in Drug Discovery: From Concept to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in modern medicinal chemistry is undergoing a significant dimensional shift, moving away from the traditionally favored flat, aromatic compounds towards more complex, three-dimensional structures. At the forefront of this evolution are spirocyclic scaffolds—unique frameworks where two rings are joined by a single, shared atom. This guide provides an in-depth exploration of the strategic application of spirocyclic systems in drug discovery. We will dissect the fundamental physicochemical advantages they confer, survey key synthetic methodologies, analyze their successful implementation in clinically approved drugs, and provide actionable protocols for their synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of three-dimensionality to overcome long-standing challenges in potency, selectivity, and pharmacokinetics.

The Rationale: Why Spirocycles? Escaping "Flatland"

For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar, aromatic molecules. While successful, this "flatland" approach is associated with significant liabilities, including metabolic instability, off-target effects, and poor solubility. Spirocyclic scaffolds offer a compelling solution by introducing a high fraction of sp3-hybridized carbons (Fsp3) in a conformationally restricted manner.[1]

The core advantages stem from their unique topology:

  • Inherent Three-Dimensionality : The defining feature of a spirocycle is the quaternary spiro-atom, which forces the two rings into perpendicular orientations. This projects functional groups into distinct vectors in 3D space, allowing for more precise and extensive interactions with the complex topography of biological targets like protein binding pockets.[2]

  • Conformational Rigidity : The fused nature of spirocycles significantly reduces the number of accessible conformations.[2] This pre-organization of the molecule for binding minimizes the entropic penalty upon interaction with a target, often leading to a substantial increase in binding affinity and potency.[3]

  • Improved Physicochemical Properties : A higher Fsp3 count generally correlates with improved drug-like properties.[1][4] The introduction of spirocyclic motifs has been demonstrated to increase solubility, modulate lipophilicity (logP/logD), and enhance metabolic stability by shielding metabolically labile sites.[1][2]

  • Novelty and Intellectual Property : By exploring uncharted chemical space, spirocyclic scaffolds provide a strong basis for developing novel chemical entities with robust patent protection.[3][5]

The logical relationship of moving from traditional flat scaffolds to spirocyclic systems can be visualized as a strategic decision-making process in drug design.

G Flat_Aromatic_Scaffold Traditional Flat Scaffold (High sp2 character) Challenges Challenges: - Poor Solubility - Metabolic Instability - Off-Target Effects - Planarity Issues (e.g., hERG) Flat_Aromatic_Scaffold->Challenges Decision Strategic Decision: Increase 3D Character Challenges->Decision Spirocyclic_Scaffold Introduce Spirocyclic Scaffold (High Fsp3 character) Decision->Spirocyclic_Scaffold Advantages Outcomes: + Enhanced Potency & Selectivity + Improved PK/PD Profile + Reduced Entropy Penalty + Novel IP Space Spirocyclic_Scaffold->Advantages

Caption: The "Escape from Flatland" decision pathway in medicinal chemistry.

Modulating Physicochemical and Pharmacokinetic Profiles

The theoretical advantages of spirocycles translate into tangible improvements in key drug development parameters. The causality is rooted in how their structure influences their interaction with physiological systems. Replacing a flexible or planar moiety with a spirocycle can systematically address common liabilities in hit-to-lead optimization.[4]

A compelling example is the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. Researchers found that replacing a standard morpholine ring with various azaspirocycles led to a significant and beneficial shift in properties.[1]

ParameterOriginal Scaffold (Morpholine)Spirocyclic Analogue (Azaspirocycle)Causality of Improvement
Lipophilicity (logD) HigherLowerThe increased sp3 character and disruption of planarity reduce lipophilicity, which can improve the overall ADME profile.[1]
hERG Inhibition Higher RiskLower RiskThe 3D geometry of the spirocycle prevents the optimal planar arrangement typically required for high-affinity binding to the hERG potassium channel, a common cause of cardiotoxicity.[6]
Metabolic Stability LowerHigherThe rigid scaffold can orient metabolically labile groups away from metabolic enzymes or replace them entirely, reducing metabolic turnover.[1][4]
Aqueous Solubility LowerHigherIncreased sp3 character often correlates with better solubility, a critical factor for oral bioavailability.[2]

This multiparametric optimization highlights the power of a single, well-placed spirocyclic scaffold to resolve multiple issues simultaneously, a hallmark of efficient drug design.[6]

Key Synthetic Strategies: Building the Core

Historically, the synthetic complexity of creating a quaternary spiro-center hindered the widespread adoption of these scaffolds.[2][7] However, recent advances in synthetic methodology have made spirocycles far more accessible.[8][9]

Several robust strategies are now commonly employed:

  • Intramolecular Alkylation/Acylation : This classic and effective method involves tethering a nucleophile and an electrophile within the same molecule, followed by a cyclization that forms the spiro-center. The proximity of the reactive partners overcomes the entropic barrier.

  • Cycloaddition Reactions : Reactions like the Diels-Alder or [3+2] cycloadditions can be powerful tools for constructing complex spirocyclic systems in a single, stereocontrolled step.

  • Rearrangement Reactions : Cationic rearrangements (e.g., Wagner-Meerwein) or ring-expansion/contraction sequences can be ingeniously designed to generate the spirocyclic core from more readily available starting materials.

  • Metal-Catalyzed Spirocyclization : Modern organometallic chemistry, particularly using palladium, gold, or ruthenium catalysts, has enabled novel and efficient pathways to a wide variety of spirocycles under mild conditions.[10]

The workflow for incorporating a spirocyclic scaffold during lead optimization often follows a structured, multi-disciplinary approach.

G cluster_0 Discovery Phase cluster_1 Design & Synthesis cluster_2 Optimization & Validation Hit_ID Hit Identification (e.g., HTS, FBDD) SAR_Analysis Initial SAR Analysis (Identify Liabilities) Hit_ID->SAR_Analysis Computational In Silico Design (Model Spiro-Analogues) SAR_Analysis->Computational Synthetic Synthetic Route Dev. (e.g., Intramolecular Alkylation) Computational->Synthetic Screening In Vitro Screening (Potency, Selectivity) Synthetic->Screening ADME_Tox ADME/Tox Profiling (Solubility, Stability, hERG) Screening->ADME_Tox ADME_Tox->SAR_Analysis Iterative Optimization Lead_Candidate Optimized Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for spirocycle-informed lead optimization.

Case Studies: Approved Spirocyclic Drugs

The ultimate validation of a scaffold's utility is its presence in approved therapeutic agents. The number of spirocyclic drugs has grown significantly in the 21st century, spanning a wide range of diseases.[11][12]

Drug NameYear of ApprovalTherapeutic AreaRole of the Spirocyclic Scaffold
Spironolactone 1960AntihypertensiveThe spiro-lactone is crucial for its mechanism as an aldosterone antagonist, providing a rigid framework for receptor binding.[11]
Irbesartan 1997AntihypertensiveThe spiro-cyclopentane ring locks the conformation of the side chains, ensuring optimal presentation to the angiotensin II receptor.[11]
Olaparib 2014Oncology (PARP Inhibitor)Introduction of a spirocyclic analogue of a piperazine ring was used to refine selectivity for PARP-1 over other PARP family members, potentially leading to a better cytotoxicity profile.[4]
Cebranopadol (Phase 3)AnalgesicThe complex spiro[cyclohexane-pyranoindole] core provides a novel, rigid scaffold for potent agonism at both mu-opioid and nociceptin receptors.[13]

These examples demonstrate that spirocycles are not merely a novelty but a field-proven strategy for creating successful drugs that address challenging biological targets.

Experimental Protocol: Synthesis of a Spiro-Oxazolidinone Core

This protocol describes a representative synthesis of a spiro-oxazolidinone scaffold, a common motif in medicinal chemistry, adapted from methodologies reported for the synthesis of drugs like Fenspiride.[11] This self-validating system proceeds via a well-established Strecker-type reaction followed by reductive cyclization.

Objective: To synthesize 1-oxa-4,9-diazaspiro[4.5]decan-2-one from 1-benzylpiperidin-4-one.

Step 1: Formation of the α-Hydroxy Nitrile Intermediate (Strecker-type Reaction)

  • Reagents & Setup :

    • 1-benzylpiperidin-4-one (1.0 eq)

    • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

    • Zinc iodide (ZnI₂, catalytic, 0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure :

    • Dissolve 1-benzylpiperidin-4-one and ZnI₂ in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TMSCN dropwise over 15 minutes. The causality here is the Lewis acid (ZnI₂) activation of the ketone carbonyl, making it more electrophilic for the attack by the cyanide nucleophile.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-silylated α-hydroxy nitrile. This intermediate is often used directly in the next step without further purification.

Step 2: Reductive Cyclization to Form the Spiro-Oxazolidinone

  • Reagents & Setup :

    • Crude O-silylated α-hydroxy nitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄, 2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Triphosgene (or similar carbonyl source, 0.5 eq)

    • Triethylamine (TEA, 3.0 eq)

    • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere.

  • Procedure :

    • Suspend LiAlH₄ in anhydrous THF in a separate flask under nitrogen and cool to 0 °C.

    • Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The LiAlH₄ serves as a powerful reducing agent to convert the nitrile group into a primary amine.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours, then gently reflux for 2 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of H₂O, 15% aqueous NaOH, and then more H₂O (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude β-amino alcohol.

    • Dissolve the crude β-amino alcohol and TEA in anhydrous DCM and cool to 0 °C.

    • Add a solution of triphosgene in DCM dropwise. The triphosgene acts as a safe and effective phosgene equivalent, which will react with the alcohol and amine functionalities to form the cyclic carbamate (oxazolidinone) ring, thus completing the spirocycle.

    • Stir at room temperature for 6 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure spiro-oxazolidinone product.

Future Outlook

The application of spirocyclic scaffolds in drug discovery is poised for continued growth.[7][14][15] Advances in high-throughput synthesis and computational chemistry will enable the rapid design and evaluation of increasingly complex spirocyclic libraries.[7] We anticipate a rise in their use not only in traditional small-molecule inhibitors but also in newer modalities like proteolysis-targeting chimeras (PROTACs), where their rigid 3D structures can be instrumental in achieving the precise vector orientation required for ternary complex formation.[16] As our ability to synthesize and understand these complex structures improves, spirocycles will undoubtedly remain a privileged and powerful tool for creating the next generation of innovative medicines.

References

  • Dandapani, S. & Marcaurelle, L. A. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 5(9), 831-834.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. Available from: [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • Zheng, Z. & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available from: [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Available from: [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3283-3289. Available from: [Link]

  • Yadav, P., & Singh, R. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. Available from: [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available from: [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available from: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. Available from: [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. Available from: [Link]

  • Wikipedia. (2025). Cebranopadol. Wikipedia. Available from: [Link]

Sources

The Spirocyclic Amine Scaffold: A Technical Guide to the Physicochemical and Chemical Properties of N-Boc Protected Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual endeavor. The deliberate move away from flat, aromatic structures towards more three-dimensional scaffolds has been a key strategy in accessing new chemical space and improving drug-like properties.[1] Among these three-dimensional structures, spirocyclic amines have emerged as particularly valuable motifs. Their rigidified conformations can lead to improved target affinity and selectivity, while also offering the potential to modulate physicochemical properties such as solubility and lipophilicity.[2][3]

The tert-butyloxycarbonyl (Boc) protecting group is arguably the most ubiquitous tool for the protection of amines in non-peptide chemistry.[4][5] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an indispensable component of modern synthetic strategies. This guide provides an in-depth technical exploration of the core physical and chemical properties of N-Boc protected spiroamines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and critical properties of these compounds, supported by detailed experimental protocols and data.

Core Physicochemical Properties: The Impact of Spirocyclization and N-Boc Protection

The introduction of a spirocyclic framework and an N-Boc group significantly influences the physicochemical properties of the parent amine. Understanding these changes is paramount for the rational design of synthetic routes and the prediction of a molecule's behavior in biological systems.

Solubility and Lipophilicity

The interplay between the spirocyclic core and the N-Boc group has a nuanced effect on solubility and lipophilicity. Spirocyclization, by increasing the sp³ character of a molecule, can lead to improved aqueous solubility compared to flatter, more aromatic counterparts.[1] However, the bulky and lipophilic tert-butyl group of the Boc protecting group generally increases the lipophilicity of the molecule.[6] This can be a desirable trait for membrane permeability but may also lead to challenges with aqueous solubility.

The overall solubility and lipophilicity of an N-Boc protected spiroamine is therefore a balance of these opposing effects and is highly dependent on the specific ring systems involved. For instance, the replacement of a piperidine ring with a 2-oxa-6-azaspiro[3.4]octane moiety has been shown to reduce lipophilicity and basicity while improving other properties.[1]

Table 1: Physicochemical Properties of Representative N-Boc Protected Spiroamines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated logPReference
tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylateC₁₇H₂₄N₂O₂288.38173-1743.1[7]
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateC₁₂H₂₂N₂O₂226.32Not Reported1.1[8]
3-Boc-9-hydroxy-3-azaspiro[5.5]undecaneC₁₅H₂₇NO₃269.38Not Reported2.4[9]
Acidity/Basicity (pKa)

The Boc protecting group, being a carbamate, significantly reduces the basicity of the nitrogen atom it protects. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, making them less available for protonation. This is a key feature of the Boc group, allowing for the selective manipulation of other functional groups in the molecule. The underlying spirocyclic structure can also influence the pKa of any unprotected amine within the scaffold due to conformational constraints and electronic effects.

Stability

N-Boc protected spiroamines exhibit excellent stability under a wide range of conditions, a hallmark of the Boc group.[10]

  • Basic Conditions: They are highly resistant to hydrolysis under basic conditions, making them compatible with a variety of base-mediated reactions.[11]

  • Nucleophiles: The bulky tert-butyl group provides steric hindrance, protecting the carbamate from nucleophilic attack.

  • Oxidizing and Reducing Agents: N-Boc groups are generally stable to many common oxidizing and reducing agents.

The primary lability of the N-Boc group is to acidic conditions. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The stability of the Boc group can be compromised at elevated temperatures, especially in the presence of even weak acids.[6]

Spectroscopic Characterization: Unveiling the Structure

The unambiguous characterization of N-Boc protected spiroamines relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of these molecules.

  • ¹H NMR: The spectrum will typically show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4-1.5 ppm. The protons on the spirocyclic rings will appear as a complex set of multiplets, and their chemical shifts and coupling constants provide valuable information about the conformation of the rings. The presence of the Boc group can lead to broadening of signals for protons near the nitrogen atom due to restricted rotation around the N-C(O) bond.[12]

  • ¹³C NMR: The carbonyl carbon of the Boc group typically appears around 155 ppm. The quaternary carbon of the tert-butyl group is observed around 80 ppm. The signals for the carbons of the spirocyclic framework can be assigned using techniques like HSQC and HMBC.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of the Boc group.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for these compounds.

Conformational Analysis: The Influence of the Boc Group and Spirocyclic Core

The rigid nature of the spirocyclic scaffold, combined with the steric bulk of the N-Boc group, leads to distinct conformational preferences. Understanding these conformations is crucial as they can significantly impact biological activity.

The pyrrolidine ring, for example, typically exists in two predominant pucker modes: exo and endo. The presence of substituents, including the N-Boc group, can strongly influence this equilibrium.[2] X-ray crystallography provides definitive information about the solid-state conformation, while 2D NMR techniques, such as NOESY, can be used to determine the solution-state conformation.[12][15] The slow rotation of the carbamate C-N bond in the Boc group can also influence the chemical shifts of nearby atoms, providing further conformational insights.[12]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of N-Boc protected spiroamines.

Protocol 1: General Procedure for N-Boc Protection of a Spiroamine

This protocol outlines a standard procedure for the introduction of a Boc protecting group onto a primary or secondary spiroamine.[4][16]

Materials:

  • Spiroamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine (TEA), sodium bicarbonate)

  • Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), methanol)

Procedure:

  • Dissolve the spiroamine in the chosen solvent.

  • Add 1.1 to 1.5 equivalents of the base.

  • Add 1.1 equivalents of Boc₂O portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Boc_Protection_Workflow

Caption: General workflow for N-Boc protection of spiroamines.

Protocol 2: General Procedure for N-Boc Deprotection of a Spiroamine

This protocol describes the removal of the Boc group under acidic conditions.[4]

Materials:

  • N-Boc protected spiroamine

  • Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or methanol)

  • Solvent (e.g., dichloromethane (DCM))

Procedure:

  • Dissolve the N-Boc protected spiroamine in the chosen solvent (e.g., DCM).

  • Add an excess of the acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly or neutralized with a base and purified further if necessary.

Boc_Deprotection_Workflow

Caption: General workflow for N-Boc deprotection of spiroamines.

Protocol 3: Single-Crystal X-ray Diffraction Analysis

Obtaining a high-quality crystal structure is invaluable for understanding the three-dimensional arrangement of N-Boc protected spiroamines.[15]

Procedure:

  • Crystallization: Grow single crystals of the N-Boc protected spiroamine using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structure.

XRay_Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Versatile Tool for Drug Discovery

N-Boc protected spiroamines represent a powerful class of building blocks for medicinal chemistry. Their unique three-dimensional structures and the reliable chemistry of the Boc protecting group provide chemists with a versatile platform for the synthesis of novel compounds with potentially improved pharmacological properties. A thorough understanding of their physical and chemical properties, as outlined in this guide, is essential for their effective application in the design and synthesis of the next generation of therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-property relationships of these fascinating molecules will undoubtedly fuel future innovations in drug discovery.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... ResearchGate. [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. ResearchGate. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • Ab initio study of the pseudorotation and conformational stability of pyrrolidine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1'-n-boc-1,2-dihydro-1'h-spiro[indole-3,4'-piperidine]. Chemdad. [Link]

  • 3-Azaspiro[5.5]undecane - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • 2-Azaspiro(4.4)nonane. PubChem. [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. National Institutes of Health. [Link]

  • Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Leeds. [Link]

  • Themed collection Synthetic methodology in OBC. Royal Society of Chemistry. [Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • 92208 PDFs | Review articles in SYNTHETIC METHODOLOGY. ResearchGate. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. National Institutes of Health. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. National Institutes of Health. [Link]

  • (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Link]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]

Sources

A Technical Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional molecular frameworks is paramount for developing next-generation therapeutics. Spirocyclic scaffolds have emerged as particularly valuable due to their rigid structures and ability to explore new chemical space. This guide provides an in-depth technical overview of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, a key orthogonally protected building block. We will detail its core molecular properties, strategic importance, synthesis, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound is a heterocyclic compound featuring a spirocyclic system where an azetidine ring and a piperidine ring share a single carbon atom. The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, providing a stable yet readily cleavable protecting group crucial for sequential chemical modifications.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₁₂H₂₂N₂O₂[1][2]

  • Molecular Weight (Molar Mass): 226.32 g/mol [1][2]

Structural and Chemical Identifiers

A comprehensive set of identifiers is crucial for accurate documentation and database retrieval.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1086394-57-1[2]
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCCNC2[2]
InChI Key ZEYUNZHFLQBWNJ-UHFFFAOYSA-N[2]
Chemical Structure

The structure features a quaternary spiro-carbon linking a 4-membered azetidine ring with a 6-membered piperidine ring.

Caption: 2D representation of the core chemical structure.

Strategic Importance in Medicinal Chemistry

The 2,6-diazaspiro[3.5]nonane scaffold is of increasing interest in drug discovery for several reasons:

  • Three-Dimensionality: The rigid, non-planar structure provides defined vectors for substituent placement, allowing for precise and optimized interactions with biological targets like enzyme active sites and protein receptors. This can lead to improved potency and selectivity.[3]

  • Novel Chemical Space: As a less-explored scaffold compared to traditional aromatic heterocycles, it provides access to novel chemical space, enabling the development of compounds with unique pharmacological profiles and potentially circumventing existing patents.[4]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can improve key drug-like properties, such as aqueous solubility, while reducing lipophilicity, which can lead to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]

  • Orthogonal Protection: This specific molecule is an invaluable building block because it is "orthogonally protected".[6] The Boc group on the azetidine nitrogen is labile to acid (e.g., TFA), while the piperidine nitrogen remains free for a separate functionalization. If the piperidine nitrogen were protected with a benzyl (Bn) group, for instance, it could be selectively removed via hydrogenolysis, leaving the Boc group intact. This differential protection allows for controlled, stepwise synthesis of complex molecules.[6]

Synthesis and Characterization

A reliable and scalable synthesis is crucial for the utility of any building block. The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported, providing a robust pathway for its production.[6]

G start Acyclic Precursors cyclo Cyclization & Ring Formation start->cyclo Step 1 protect1 Nitrogen Protection (e.g., Benzyl) cyclo->protect1 Step 2 deprotect Selective Deprotection (e.g., Hydrogenolysis) protect1->deprotect Step 3 protect2 Selective N-Boc Protection final Target: this compound protect2->final deprotect->protect2 Step 4

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the compound is a critical quality control step. A combination of analytical techniques is employed.

  • ¹H NMR Spectroscopy: The most definitive method for confirming successful Boc protection is the presence of a sharp, intense singlet peak in the upfield region (typically ~1.4-1.5 ppm), corresponding to the nine equivalent protons of the tert-butyl group.[7] Protons on the carbons adjacent to the nitrogen atoms will also show characteristic shifts.

  • ¹³C NMR Spectroscopy: Provides further structural confirmation, with characteristic signals for the quaternary and methyl carbons of the Boc group, as well as the carbamate carbonyl carbon.[8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 227.33.

  • High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final compound.

Key Experimental Protocol: Boc Group Deprotection

The selective removal of the Boc group is one of the most common and critical transformations for this building block, unmasking the azetidine nitrogen for subsequent reactions. Acid-catalyzed cleavage is the standard method.[9]

Objective: To efficiently and cleanly remove the Boc protecting group from this compound to yield 2,6-diazaspiro[3.5]nonane as a salt.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology
  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: DCM is an excellent solvent that is inert to the acidic conditions. Anhydrous conditions prevent unwanted side reactions.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction can be exothermic. Cooling helps to control the reaction rate and prevent potential degradation.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

    • Causality: TFA is a strong acid that effectively protonates the carbamate, initiating the cleavage mechanism to release the free amine, carbon dioxide, and the stable tert-butyl cation.[9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[9]

    • Causality: The reaction typically proceeds to completion at ambient temperature. Progress should be monitored to ensure full conversion.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9]

    • Causality: This step is critical for ensuring the reaction is complete, preventing the carry-over of protected starting material into subsequent steps.

  • Workup & Neutralization:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Causality: Neutralization is essential to quench the acid and obtain the free amine base for extraction into an organic solvent.

  • Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

    • Causality: The brine wash removes residual water, and the drying agent eliminates all traces of moisture before solvent evaporation to yield the pure product.

Conclusion

This compound is a highly valuable, versatile building block for drug discovery and medicinal chemistry. Its unique three-dimensional structure, combined with the strategic utility of its orthogonal protecting group, provides chemists with a powerful tool to synthesize novel and complex molecules with improved drug-like properties. The well-defined protocols for its synthesis, characterization, and deprotection make it a reliable and accessible component for advanced pharmaceutical research.

References

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(11), 1815-1818. Available from: [Link]

  • Pudelko, M. (2015). Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Thieme Chemistry. Available from: [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44182345, this compound. PubChem. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available from: [Link]

Sources

Introduction: Embracing Three-Dimensionality in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Diazaspiro[3.5]nonane Core: Structure, Synthesis, and Application in Drug Discovery

For Senior Application Scientist

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds.[1][2] This paradigm shift towards three-dimensional (3D) molecular architectures has spotlighted spirocycles as privileged scaffolds.[3] Diazaspirocycles, in particular, which feature two nitrogen atoms at a spirocyclic junction, offer a rigid and well-defined 3D geometry. This rigidity can lead to improved target binding, enhanced metabolic stability, and more favorable physicochemical properties compared to their non-spirocyclic counterparts.[2]

This guide provides a comprehensive technical overview of the diazaspiro[3.5]nonane core, a unique bicyclic heterocycle composed of a four-membered azetidine ring fused to a six-membered piperidine ring via a shared carbon atom. We will delve into its key structural features, conformational landscape, synthetic accessibility, and its burgeoning role as a versatile building block in contemporary drug discovery programs.

Core Structure and Physicochemical Properties

The fundamental structure of a diazaspiro[3.5]nonane consists of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, with two of the ring carbons replaced by nitrogen atoms. The most common isomers in medicinal chemistry are the 2,7-diazaspiro[3.5]nonane and the 2,6-diazaspiro[3.5]nonane. This unique fusion imparts significant rigidity and a distinct three-dimensional shape that can be exploited to probe the complex topographies of biological targets.

The inherent properties of this scaffold, such as its basicity and lipophilicity, are critical determinants of its potential for development into a drug candidate with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

cluster_0 2,7-Diazaspiro[3.5]nonane Core C1 C C2 N C1->C2 C3 C C2->C3 C_spiro C C3->C_spiro C4 C C5 C C4->C5 C6 C C5->C6 C7 N C6->C7 C8 C C7->C8 C8->C_spiro C_spiro->C1 C_spiro->C4

Caption: General structure of the 2,7-diazaspiro[3.5]nonane core.

A summary of the key computed physicochemical properties for the parent 7-azaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane is presented below. It is important to note that these are computationally predicted values and may differ from experimental results.

Property7-Azaspiro[3.5]nonane2,7-Diazaspiro[3.5]nonane
Molecular FormulaC₈H₁₅NC₇H₁₄N₂
Molecular Weight125.21 g/mol [4]126.20 g/mol [5]
Predicted pKa (strongest basic)10.5Not available
Predicted XLogP31.8[4]-0.3[5]
Topological Polar Surface Area12 Ų[4]24.1 Ų[5]
Complexity97.1[4]99.5[5]

Conformational Analysis

The conformational behavior of the diazaspiro[3.5]nonane core is a key determinant of its utility in drug design. The spiro-fusion of the strained azetidine ring with the more flexible piperidine ring restricts the overall conformational freedom of the molecule.[6]

The piperidine ring in a diazaspiro[3.5]nonane can, in principle, adopt chair, boat, and twist-boat conformations. However, the energetic barrier to ring-flipping and the preference for a particular conformation are significantly influenced by the rigid azetidine ring and the nature and position of any substituents. The chair conformation is generally the most stable, minimizing steric and torsional strain. The orientation of substituents (axial vs. equatorial) on the piperidine ring will dictate the vectoral presentation of these groups into the surrounding chemical space, a critical consideration for optimizing interactions with a biological target.

Start Diazaspiro[3.5]nonane Core Chair Chair Conformation (Lower Energy) Start->Chair Boat Boat Conformation (Higher Energy) Chair->Boat Ring Flip TwistBoat Twist-Boat Conformation (Intermediate Energy) Boat->TwistBoat Transition State TwistBoat->Chair Relaxation

Caption: Conformational landscape of the piperidine ring in a diazaspiro[3.5]nonane.

Synthesis of the Diazaspiro[3.5]nonane Core

The synthetic accessibility of a scaffold is a crucial factor for its widespread adoption in drug discovery.[1] The synthesis of diazaspiro[3.5]nonanes often involves multi-step sequences.[7] One common strategy involves the construction of the requisite quaternary spiro-center, followed by ring-closing reactions to form the azetidine and piperidine rings.

Generalized Synthetic Workflow

Below is a generalized workflow for the synthesis of a diazaspiro[3.5]nonane derivative, based on common synthetic strategies.

Start Starting Material (e.g., Substituted Piperidinone) Step1 Introduction of Azetidine Precursor Start->Step1 Step2 Formation of Quaternary Center Step1->Step2 Step3 Cyclization to form Azetidine Ring Step2->Step3 Step4 Functional Group Manipulation / Deprotection Step3->Step4 End Diazaspiro[3.5]nonane Core Step4->End

Caption: Generalized synthetic workflow for diazaspiro[3.5]nonane synthesis.

Exemplary Experimental Protocol: Synthesis of a 2,5-dioxa-8-azaspiro[3.5]nonane derivative

The following protocol is a representative example of a synthetic route to a related oxa-azaspiro[3.5]nonane, illustrating the key chemical transformations involved.[8]

  • Step 1: Acylation. To a solution of 3-((benzylamino)methyl)oxetan-3-ol and a suitable base (e.g., triethylamine) in a solvent like dichloromethane, chloroacetyl chloride is added dropwise at a controlled temperature (e.g., not exceeding 10°C). The reaction is then allowed to proceed to completion at room temperature.

  • Step 2: Cyclization. The product from Step 1 undergoes self-cyclization in an inert atmosphere and a suitable solvent, in the presence of a second base, to form the lactam intermediate.

  • Step 3: Reduction. The lactam is then reduced using a suitable reducing agent in an inert atmosphere and an appropriate solvent.

  • Step 4: Deprotection. The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation, to yield the desired spirocyclic amine.

Applications in Medicinal Chemistry and Drug Discovery

The diazaspiro[3.5]nonane core is gaining traction in medicinal chemistry, primarily as a bioisosteric replacement for other cyclic amine motifs, such as piperazine.[2][9] Bioisosteric replacement is a strategy used to modify a lead compound by exchanging an atom or a group of atoms with a broadly similar alternative, with the goal of creating a new molecule with similar biological properties but improved physicochemical or pharmacokinetic characteristics.[10][11]

The rigid, 3D nature of the diazaspiro[3.5]nonane scaffold can offer several advantages over more flexible rings like piperazine:

  • Improved Selectivity: The constrained conformation can lead to more specific interactions with the target protein, reducing off-target effects.

  • Enhanced Metabolic Stability: The quaternary spiro-carbon can block potential sites of metabolism.

  • Favorable Physicochemical Properties: Introduction of the spirocyclic core can modulate properties like solubility and lipophilicity.[6]

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space and the generation of new intellectual property.

Case Study: GPR119 Agonists for Type 2 Diabetes

Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Agonism of GPR119 leads to the release of insulin and glucagon-like peptide-1 (GLP-1), both of which play crucial roles in glucose homeostasis.

Agonist Azaspiro[3.5]nonane-based Agonist GPR119 GPR119 Receptor Agonist->GPR119 Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP Increase AC->cAMP produces PKA PKA Activation cAMP->PKA Response Insulin / GLP-1 Release PKA->Response

Caption: Simplified GPR119 signaling pathway activated by an azaspiro[3.5]nonane-based agonist.[1]

Spectroscopic Characterization

The structural elucidation of diazaspiro[3.5]nonane derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the azetidine and piperidine rings provide valuable information about their conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities of protons, further defining the 3D structure.[12]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H and C-N bonds within the heterocyclic rings.

Conclusion

The diazaspiro[3.5]nonane core represents a valuable and increasingly utilized scaffold in modern drug discovery. Its inherent three-dimensionality, structural rigidity, and ability to serve as a bioisostere for more traditional cyclic amines make it an attractive building block for the design of novel therapeutics with improved pharmacological profiles. As synthetic methodologies for accessing this core become more streamlined, we can anticipate its even wider application in the development of next-generation medicines targeting a broad range of diseases.

References

  • Current time information in Los Angeles, CA, US. Google.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem.
  • 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected. PubChem.
  • 2,7-Diazaspiro[3.5]nonane. PubChem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Benchchem.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • 7-Oxa-1-azaspiro[3.5]nonane. Benchchem.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
  • Examples of azaspiro[3.n]alkanes in drug discovery. ResearchGate.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC.
  • 7-Azaspiro(3.5)nonane. PubChem.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Bioisosteric Replacement Strategies. SpiroChem.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem.
  • 2-Azaspiro[3.5]nonane hydrochloride. BLD Pharm.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. PMC.
  • Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI.
  • Conformational Analysis of Ethane and Butane - Newman Projections. YouTube.
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI.

Sources

Role of tert-butoxycarbonyl protecting group in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group: Strategy and Application in Complex Synthesis

Introduction: The Indispensable Role of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, providing a robust and versatile tool for the temporary masking of amine functionalities.[1][2] Its widespread adoption by researchers, scientists, and drug development professionals stems from a combination of desirable characteristics: it is easily introduced, stable across a wide array of reaction conditions, and can be cleanly removed under specific, mild acidic conditions.[3][4]

In the intricate multi-step syntheses required for pharmaceuticals, peptides, and other complex molecules, unwanted side reactions involving highly reactive amino groups are a primary concern.[5][6] The Boc group addresses this challenge by converting the nucleophilic amine into a significantly less reactive carbamate, thereby preventing it from participating in undesired transformations.[7][8][9] This strategic protection is particularly vital in fields like peptide synthesis, where sequential and controlled bond formation is paramount.[1][10] This guide offers a comprehensive examination of the Boc group, from its foundational principles and reaction mechanisms to detailed, field-proven experimental protocols and its strategic application in drug development.

Pillar 1: The Principle of Orthogonal Protection

A successful multi-step synthesis often requires the protection of multiple functional groups. The ability to deprotect one group while others remain intact is a critical concept known as orthogonal protection .[11][12] This strategy allows for precise, sequential manipulation of different parts of a molecule, which is essential for building complex architectures.[8][11]

The Boc group is a key player in many orthogonal schemes due to its unique cleavage condition (acid-lability). It is stable under conditions used to remove other common amine protecting groups, such as:

  • Fmoc (9-fluorenylmethoxycarbonyl): Removed under basic conditions (e.g., piperidine).[7][13]

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[7][13][14]

This orthogonality allows chemists to design complex synthetic routes where, for example, a Boc-protected amine can be selectively unmasked without affecting an Fmoc- or Cbz-protected amine elsewhere in the molecule.[9][15]

Orthogonal_Protection Molecule Complex Molecule (Multiple Protected Amines) Boc Boc Group Molecule->Boc  Acid  (TFA) Fmoc Fmoc Group Molecule->Fmoc  Base  (Piperidine) Cbz Cbz Group Molecule->Cbz  H₂, Pd/C  (Hydrogenolysis) Deprotected_Boc Amine Revealed (Fmoc, Cbz Intact) Boc->Deprotected_Boc Deprotected_Fmoc Amine Revealed (Boc, Cbz Intact) Fmoc->Deprotected_Fmoc Deprotected_Cbz Amine Revealed (Boc, Fmoc Intact) Cbz->Deprotected_Cbz

Orthogonality of Common Amine Protecting Groups.

Pillar 2: Boc Protection of Amines - Mechanism and Methodology

The introduction of the Boc group is a reliable and typically high-yielding transformation. The most common reagent used is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[16][17]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[13][18] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion, which is a strong enough base to deprotonate the newly formed ammonium salt, yielding the neutral N-Boc protected amine and tert-butanol.[17][18][19] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]

Protection_Mechanism Reactants R-NH₂ + (Boc)₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products1 R-NH(Boc) + tBuO⁻ + CO₂ Intermediate->Products1 Collapse & Fragmentation p1 Products1->p1 Proton Transfer FinalProduct N-Boc Protected Amine (R-NHBoc) p1->FinalProduct + tBuOH p2

Mechanism of N-Boc Protection using (Boc)₂O.
Quantitative Data: Boc Protection Conditions

The conditions for Boc protection are flexible, allowing for optimization based on the substrate's properties.[16] While base is not strictly required mechanistically, it is often used to accelerate the reaction.[7]

Substrate TypeReagentBase (optional)SolventTemp.Typical YieldReference
Aliphatic Amines(Boc)₂ONaOH, TEA, or DMAPWater, THF, DCM, ACN0 °C to 40 °C>90%[16],[20]
Aromatic Amines(Boc)₂OIodine (catalytic)Solvent-freeRoom Temp.>85%[21]
Amino Acids(Boc)₂ONaOH or NaHCO₃Water/Dioxane, Water/THFRoom Temp.>90%[21],[20]
Diverse Amines(Boc)₂ONone (Water-mediated)Water/AcetoneRoom Temp.>90%[22]
Experimental Protocol: General N-Boc Protection

This protocol describes a standard procedure for protecting a primary or secondary amine using Boc anhydride.

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent).[16]

  • Base Addition: If a base is used, add the base (1.0-1.5 eq, e.g., triethylamine or sodium bicarbonate) to the solution and stir.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) to the mixture, either as a solid or dissolved in the reaction solvent. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel if necessary.[22]

Pillar 3: Boc Deprotection - Controlled Cleavage

The defining feature of the Boc group is its lability under acidic conditions.[20] This allows for its selective removal, which is a critical step in advancing a synthetic sequence.

Mechanism of Deprotection

Acid-catalyzed deprotection is a simple hydrolysis of the carbamate.[16]

  • Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[4][23] This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.

  • Fragmentation: The molecule fragments, releasing a highly stable tert-butyl cation and the unstable carbamic acid intermediate.[4][23][24] The stability of the tertiary carbocation is the key reason for the Boc group's acid sensitivity.

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[13][23] Under the acidic conditions, the final product is typically isolated as an ammonium salt (e.g., a TFA salt).[23]

Deprotection_Mechanism Reactants R-NHBoc + H⁺ (TFA) Protonated Protonated Carbamate Reactants->Protonated Protonation Fragments Carbamic Acid + tBu⁺ Protonated->Fragments Fragmentation FinalProduct Free Amine (R-NH₃⁺) Fragments->FinalProduct Decarboxylation (+ CO₂)

Mechanism of Acid-Catalyzed N-Boc Deprotection.
Causality of Side Reactions: The Role of Scavengers

The tert-butyl cation generated during deprotection is a potent electrophile.[25] It can react with nucleophilic functional groups within the substrate, particularly the side chains of amino acids like tryptophan and methionine, leading to undesired byproducts.[25][26] To prevent this, scavengers are added to the deprotection mixture. These are nucleophilic species that are more reactive towards the t-butyl cation than the substrate itself. Common scavengers include anisole, thioanisole, or dithiothreitol (DTE), which effectively trap the cation.[20][26][27]

Quantitative Data: Boc Deprotection Methodologies

The choice of deprotection method depends on the overall acid sensitivity of the substrate. While TFA is standard, milder conditions have been developed for delicate molecules.

MethodReagent(s)SolventConditionsSelectivity & NotesReference
Standard Acidolysis25-50% TFADCM0 °C to RT, 1-3hMost common, highly effective. Risk of alkylation side products.[16],[17],[4]
Mineral Acid4M HClDioxane, MeOH, or Ethyl AcetateRT, 2-12hEffective alternative to TFA; product is HCl salt.[16],[28]
Lewis AcidZnBr₂DCMRT, overnightSelectively cleaves secondary N-Boc over primary N-Boc.[17],[19]
Mild/NovelOxalyl Chloride (3 eq)MethanolRT, 1-4hMild conditions, useful for acid-sensitive substrates.[28],[29]
ThermalNoneVarious (e.g., MeOH)170-230 °C (Flow)Catalyst-free; selectivity can be tuned by temperature.[30]
Experimental Protocol: Standard TFA-Mediated Deprotection

This protocol details the most common method for removing a Boc group.

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) (approx. 0.1-0.5 M) in a round-bottom flask equipped with a stir bar.[4]

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any exotherm and minimize potential side reactions.[4]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[4] If scavengers are needed, they should be added to the DCM solution before the TFA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS. Effervescence (CO₂ evolution) is often observed.[13]

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[31]

  • Isolation: The resulting residue is the amine TFA salt. It can be used directly in the next step or neutralized by dissolving in an organic solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine.[32]

Pillar 4: Strategic Application in Synthesis

The true power of the Boc group is realized in its application to complex synthetic challenges, most notably in solid-phase peptide synthesis (SPPS) and drug development.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was the classical method for SPPS developed by Bruce Merrifield.[33] In this approach:

  • The Nα-amino group of each incoming amino acid is temporarily protected with Boc.[26][33]

  • Reactive side-chain functionalities are protected with more robust, benzyl-based (Bzl) groups.[33]

  • The peptide is assembled on a solid support (resin) through a repeated cycle of Nα-Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid.[26][34]

SPPS_Workflow Start Resin-Bound Peptide (N-Boc Protected) Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash Wash Step Deprotection->Wash Remove Acid Neutralization Step 2: Neutralization (Base, e.g., DIEA) Coupling Step 3: Coupling (Next Boc-AA, Activator) Neutralization->Coupling End Elongated Peptide (N-Boc Protected) Coupling->End Repeat Cycle Wash->Neutralization

The Boc-SPPS Synthetic Cycle.

Though largely supplanted by the Fmoc strategy for many applications, the Boc/Bzl method remains advantageous for synthesizing certain hydrophobic peptides or those containing sensitive ester moieties.[10]

Application in Drug Development

The precise control afforded by the Boc group is indispensable in the synthesis of pharmaceuticals.

  • Peptide Drugs: In the synthesis of insulin analogs or other therapeutic peptides, Boc protection ensures that amino acids are linked in the correct sequence, which is critical for biological activity.[5]

  • Antibiotics: For complex antibiotics like those based on penicillin, Boc protection of side-chain amines prevents unwanted reactions during chemical modifications, enhancing the quality and yield of the final drug.[5][6]

  • PROTACs: In the modern field of Proteolysis Targeting Chimeras (PROTACs), Boc-protected linkers are used to sequentially couple a "warhead" that binds the target protein to a ligand for an E3 ligase, demonstrating the group's continued relevance in cutting-edge drug discovery.[32]

Conclusion

The tert-butoxycarbonyl protecting group is far more than a simple synthetic accessory; it is a fundamental enabler of complex molecular construction. Its reliability, straightforward application, and, most importantly, its predictable, acid-labile cleavage make it an essential tool for controlling reactivity and achieving chemo-selectivity. From the foundational principles of orthogonal protection to its practical application in the automated synthesizers that build life-saving peptide drugs, the Boc group provides researchers and drug development professionals with a level of precision and control that is indispensable to modern organic chemistry.

References

  • Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc)
  • Title: A Head-to-Head Battle of Amine Protection: Boc vs.
  • Title: Amine Protection / Deprotection Source: Fisher Scientific URL
  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
  • Title: Boc Protection Mechanism (Boc2O)
  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL
  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL
  • Title: Orthogonal Protection Definition Source: Fiveable URL
  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
  • Title: 26.
  • Title: VI Protecting Groups and Orthogonal Protection Strategies Source: Course Material PDF URL
  • Title: Boc / Bzl Solid Phase Synthesis Source: Sunresin URL
  • Title: BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs Source: Jinxiang Chemical URL
  • Title: Overview of Solid Phase Peptide Synthesis (SPPS)
  • Title: Adding Boc Group Mechanism | Organic Chemistry Source: YouTube URL
  • Title: An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc)
  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Title: Boc Protecting Group for Amines Source: Chemistry Steps URL
  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL
  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL
  • Title: Protecting Groups Source: Organic Chemistry Portal URL
  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications - Organic Process Research & Development URL
  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Source: National Institutes of Health (NIH)
  • Title: Protecting Groups Source: Course Material PDF URL
  • Title: BOC Protection and Deprotection Source: J&K Scientific URL
  • Title: Terminology of Antibody Drug for Boc Chemistry Source: GenScript URL
  • Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL
  • Title: A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)
  • Title: Boc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL
  • Title: The Critical Role of BOC Protecting Groups in Drug Synthesis Source: BOC Sciences URL
  • Title: Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Title: The Strategic Application of Boc Protecting Groups in PROTAC Synthesis: A Guide for Researchers Source: BenchChem URL
  • Title: A Comparative Guide to Boc Deprotection Methodologies Source: BenchChem URL
  • Title: Boc Source: BroadPharm URL
  • Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube URL
  • Title: Rapid N-Boc Deprotection with TFA Source: Scribd URL
  • Title: Boc Deprotection - TFA Source: Common Organic Chemistry URL

Sources

The Strategic Classification of Diazaspiro Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the architecture of a molecule is paramount. For researchers, scientists, and drug development professionals, moving beyond the flat, two-dimensional world of many traditional scaffolds is crucial for unlocking new biological activities and optimizing pharmacokinetic profiles. Among the scaffolds that have risen to prominence for their unique three-dimensional conformations are the diazaspirocycles. This in-depth technical guide provides a systematic classification of diazaspiro compounds, delving into the structural nuances that define their properties and applications. We will explore the causality behind their classification, provide field-proven experimental insights, and present detailed protocols for their synthesis and characterization.

The Fundamental Architecture: Defining Diazaspiro Compounds

Diazaspiro compounds are a subclass of heterocyclic compounds characterized by two nitrogen atoms within a spirocyclic framework.[1] A spirocyclic system is one where two rings are linked by a single common atom, known as the spiro atom.[1] This structural feature imparts a rigid, three-dimensional geometry that is often advantageous in drug design, offering improved target binding and metabolic stability compared to more flexible, non-spirocyclic analogues.[2][3]

The general classification of diazaspiro compounds is primarily based on a hierarchical system that considers:

  • The total number of atoms in the spirocyclic system.

  • The size of each ring connected to the spiro atom.

  • The position of the two nitrogen atoms within the rings.

  • The presence of substituents, functional groups, and fused ring systems.

A logical relationship for the classification of diazaspiro compounds can be visualized as follows:

cluster_ring_size Ring Size Examples cluster_nitrogen_pos Nitrogen Position Examples cluster_substitution Substitution Examples A Diazaspiro Compounds B Classification by Ring Size A->B C Classification by Nitrogen Position A->C D Classification by Substitution & Fused Systems A->D B1 Diazaspiro[3.3]heptanes B->B1 [x.y] notation B2 Diazaspiro[3.4]octanes B->B2 B3 Diazaspiro[4.5]decanes B->B3 B4 Diazaspiro[5.5]undecanes B->B4 C1 1,3-Diazaspiro C->C1 Locants C2 1,4-Diazaspiro C->C2 C3 2,6-Diazaspiro C->C3 C4 1,9-Diazaspiro C->C4 D1 N-Substituted D->D1 D2 C-Substituted D->D2 D3 Carbonyl-containing D->D3 D4 Arene-fused D->D4

Caption: Hierarchical classification of diazaspiro compounds.

Nomenclature: A Systematic Approach

The naming of diazaspiro compounds follows the IUPAC nomenclature for spiro compounds.[4] The key components of the name are:

  • "Diaza" prefix: Indicates the presence of two nitrogen atoms. The positions of these atoms are denoted by locants (numbers) at the beginning of the name.

  • "spiro" prefix: This is followed by square brackets containing the number of atoms in each ring, excluding the spiro atom. The numbers are listed in ascending order and separated by a period.[4]

  • Parent alkane name: This indicates the total number of atoms in the entire spirocyclic system.

For example, 2,6-diazaspiro[3.3]heptane is a spiro compound with a total of 7 atoms ("heptane"). The spiro atom connects two rings, one with 3 atoms and the other also with 3 atoms (excluding the spiro atom), hence "[3.3]". The nitrogen atoms are at positions 2 and 6 of the numbered spirocycle.

Classification by Ring Size and Core Scaffold

The size of the constituent rings is a primary determinant of the compound's three-dimensional shape, rigidity, and physicochemical properties.

Small Ring Systems: Diazaspiro[3.3]heptanes and [3.4]octanes
  • Diazaspiro[3.3]heptanes: These compounds, composed of two fused four-membered azetidine rings, are of significant interest in medicinal chemistry.[2] The 2,6-diazaspiro[3.3]heptane scaffold, in particular, has emerged as a rigid bioisostere for the more flexible piperazine ring.[5] This rigidity can lock a molecule into a more bioactive conformation, potentially enhancing its affinity for a biological target.[2]

  • Diazaspiro[3.4]octanes: This class features a four-membered and a five-membered ring. They are also explored as "escapes from flatland" in drug design, offering unique spatial arrangements of substituents.

Property2,6-Diazaspiro[3.3]heptanePiperazine
Structure Rigid, spirocyclicFlexible, chair conformation
Predicted pKa 10.28 ± 0.20~9.8
Nitrogen-Nitrogen Distance Greater than piperazineShorter than DSH
Key Advantage Conformational restriction, potential for improved metabolic stabilityWell-established synthetic routes
Common Ring Systems: Diazaspiro[4.5]decanes and [5.5]undecanes
  • Diazaspiro[4.5]decanes: These scaffolds, containing a five- and a six-membered ring, are prevalent in a variety of biologically active compounds. The different ring sizes allow for diverse substitution patterns and conformational possibilities.

  • Diazaspiro[5.5]undecanes: Comprising two six-membered rings, these are among the most studied diazaspiro compounds.[6] The 1,9-diazaspiro[5.5]undecane core, for instance, is a privileged scaffold found in compounds targeting a range of disorders, including obesity, pain, and cardiovascular diseases.[6]

Classification by Position of Nitrogen Atoms

The location of the nitrogen atoms within the spirocyclic framework is critical for the molecule's basicity, hydrogen bonding capacity, and overall biological activity. The numbering of the spirocycle begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, through the spiro atom, and then around the larger ring.[4]

ClassExampleSignificance in Drug Discovery
1,3-Diazaspiro 1,3-Diazaspiro[4.5]decane-2,4-dioneHydantoin derivatives with applications as anticonvulsants and potential antitumor agents.[7]
1,4-Diazaspiro 1,4-Diazaspiro[4.5]decaneUsed as building blocks in the synthesis of various therapeutic agents.
2,6-Diazaspiro 2,6-Diazaspiro[3.3]heptaneRigid bioisostere for piperazine, offering improved physicochemical properties.[5]
1,9-Diazaspiro 1,9-Diazaspiro[5.5]undecanePrivileged scaffold with a broad range of biological activities.[6]

Classification by Substitution and Functionalization

Further classification arises from the nature and position of substituents, the presence of functional groups like carbonyls, and the fusion of additional rings.

  • N-Substitution: The nitrogen atoms are often substituted to modulate basicity, introduce new binding interactions, or attach the spirocyclic core to another part of a drug molecule.

  • C-Substitution: Substitution on the carbon atoms of the rings can influence lipophilicity, steric profile, and metabolic stability.

  • Carbonyl-containing Diazaspiro Compounds: The presence of a carbonyl group, forming a lactam, can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, 1,9-diazaspiro[5.5]undecan-2-ones are a common feature in many bioactive compounds.[6]

  • Fused Diazaspiro Compounds: The fusion of aromatic or heteroaromatic rings to the diazaspiro core can expand the chemical space and introduce new interactions with biological targets.

Experimental Protocols

Synthesis of a Representative Diazaspiro Compound: 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol describes a key step in a multi-step synthesis that can lead to diazaspiro compounds. The synthesis of 1,5-dioxaspiro[5.5]undecan-3-one provides a valuable intermediate.[8]

Step 1: Transketalization

  • Flame-dry a 1-L single-necked, round-bottomed flask under vacuum and cool under an argon atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF, 365 mL).

  • Add tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) as a solid.

  • Add 1,1-dimethoxycyclohexane (50.0 mL, 329 mmol) via syringe.

  • Add para-toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol) as a solid.

  • Stir the mixture for 18 hours at ambient temperature until the solution becomes homogeneous.

  • Add triethylamine (18.0 mL, 129 mmol) dropwise and stir for 24 hours.

  • Filter the suspension and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, concentrate by rotary evaporation, and dry under high vacuum to yield 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

Step 2: Oxidative Deamination

  • Dissolve the product from Step 1 (30.0 g, 148 mmol) in a 1:1 mixture of saturated aqueous sodium bicarbonate and water (600 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve sodium periodate (95.0 g, 444 mmol) in water (600 mL).

  • Add the sodium periodate solution dropwise to the amino alcohol solution over 1 hour, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 3 hours at 0 °C.

  • Extract the aqueous solution with dichloromethane (12 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.[8]

A Tris(hydroxymethyl)aminomethane HCl + 1,1-Dimethoxycyclohexane B Transketalization (p-TsOH, DMF) A->B C 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane B->C D Oxidative Deamination (NaIO4, H2O) C->D E 1,5-Dioxaspiro[5.5]undecan-3-one D->E

Caption: Synthetic workflow for a diazaspiro precursor.

Structural Characterization Workflow

The definitive classification and understanding of a novel diazaspiro compound rely on a combination of spectroscopic and crystallographic techniques.

Step 1: Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition.

  • Method: High-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass, which confirms the molecular formula.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the connectivity and stereochemistry of the molecule.

  • Method:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure.[9]

    • NOESY: Can be used to determine through-space proximity of protons, aiding in stereochemical assignments.

Step 3: X-ray Crystallography

  • Purpose: To obtain an unambiguous three-dimensional structure, including absolute stereochemistry.[10]

  • Method:

    • Crystallization: Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step.[10]

    • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions.[11]

A Synthesized Diazaspiro Compound B Mass Spectrometry (HRMS) - Determine Molecular Formula A->B C NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Elucidate Connectivity A->C E Definitive Classification & Structural Analysis B->E D X-ray Crystallography - Obtain 3D Structure - Determine Absolute Stereochemistry C->D If crystal available C->E D->E

Caption: Workflow for structural characterization.

Conclusion

The classification of diazaspiro compounds is a systematic process rooted in their fundamental chemical structure. For drug discovery professionals, a thorough understanding of this classification is not merely an academic exercise; it is a predictive tool. By categorizing these compounds based on ring size, the position of their nitrogen atoms, and their substitution patterns, we can better anticipate their physicochemical properties, metabolic stability, and potential for biological activity. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of diazaspiro scaffolds, guided by a clear and logical classification system, will undoubtedly continue to yield promising new therapeutic candidates.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). Retrieved from [Link]

  • Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS) - ACD/Labs. (n.d.). Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). Medicinal Chemistry Research, 26(7), 1365–1387.
  • Synopsis, Preamble, SP-0 and SP-1 - IUPAC nomenclature. (n.d.). Retrieved from [Link]

  • Rule B-10. Compounds: Method 1. (n.d.). Retrieved from [Link]

  • 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. (2022). RSC Advances, 12(12), 7385–7401.
  • POLYSPIRO COMPOUNDS IUPAC NOMENCLATURE. (2021, June 23). YouTube. Retrieved from [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (2023). Chemistry – A European Journal, 29(26), e202203992.
  • Polyspiro Compounds - Part 1 | Dispiro | IUPAC Nomenclature | Organic Chemistry | How to name it?. (2024, April 16). YouTube. Retrieved from [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects - PubMed. (2023, May 8). Retrieved from [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp‐Rich Compounds With Distinct Phenotypic Effects - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). Molecules, 28(13), 5171.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Spiro compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

  • History, Classification and Biological activity of Heterocyclic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one - Organic Syntheses. (2016, July 21). Retrieved from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • HETEROCYCLIC COMPOUNDS - Uttarakhand Open University. (n.d.). Retrieved from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC - NIH. (n.d.). Retrieved from [Link]

  • X‐Ray Crystallography for Stereochemical Elucidation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Heterocyclic compound - Wikipedia. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Spirocyclic Compounds - Inter Chem. (n.d.). Retrieved from [Link]

  • 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Publishing. (n.d.). Retrieved from [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (n.d.). Retrieved from [Link]

  • Structure Elucidation and NMR - Hypha Discovery. (n.d.). Retrieved from [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (2017, January 5). Retrieved from [Link]

  • Structure activity relationship of synthesized compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Studies on Spiroheterocycles, Part III: Synthesis of Diazaspiroundecanetetraone Derivatives Containing Biologically Active Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (2023, September 23). Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

The Spirocyclic Nitrogen Heterocycle: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic nitrogen heterocycles, characterized by their unique three-dimensional architecture, have emerged as a cornerstone in contemporary medicinal chemistry. Their rigid yet conformationally defined structures offer significant advantages in drug design, leading to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive exploration of the biological relevance of these fascinating scaffolds, from their prevalence in natural products to their role as key pharmacophores in a range of therapeutic areas. We will delve into the mechanistic underpinnings of their biological activity, provide detailed experimental protocols for their synthesis and evaluation, and showcase their success in clinically approved drugs.

The Rationale for Spirocyclic Scaffolds in Drug Design: Beyond Flatland

For decades, medicinal chemistry has often been dominated by flat, aromatic structures. However, the inherent rigidity and three-dimensional (3D) nature of spirocyclic nitrogen heterocycles offer a compelling alternative, addressing several limitations of their planar counterparts. The spirocyclic core, where two rings share a single atom, introduces a defined spatial arrangement of substituents, allowing for more precise and potent interactions with biological targets.[1]

The key advantages of incorporating spirocyclic nitrogen heterocycles into drug candidates include:

  • Enhanced Target Affinity and Selectivity: The rigid conformation of spirocycles reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.[2] This conformational restriction also allows for the precise orientation of functional groups to interact with specific pockets on the target, thereby enhancing selectivity and reducing off-target effects.

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of sp3-rich spirocyclic centers can lead to increased solubility, lower lipophilicity, and improved metabolic stability compared to their flat, aromatic analogs. These favorable properties are crucial for developing orally bioavailable drugs with desirable ADME (absorption, distribution, metabolism, and excretion) profiles.[2][3]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities to identify novel drug candidates with unique mechanisms of action.[4]

The causality behind the choice to pursue spirocyclic scaffolds lies in the hypothesis that their 3D nature more closely mimics the complex topographies of biological macromolecules, leading to more effective and selective therapeutic agents.

Spirocyclic Nitrogen Heterocycles in Nature's Arsenal

Nature has long utilized spirocyclic nitrogen heterocycles in a diverse array of biologically active natural products. These compounds, honed by evolution, serve as a rich source of inspiration for medicinal chemists. Prominent examples include:

  • Spirooxindoles: This class of compounds, characterized by an oxindole moiety spiro-fused to another ring system, is abundant in nature and exhibits a wide range of biological activities.[5] Natural products like horsfiline and coerulescine have demonstrated interesting pharmacological properties.[1]

  • Spirobisindole Alkaloids: Compounds such as globospiramine, isolated from the plant Voacanga globosa, have shown potent antitubercular activity, highlighting the potential of these complex scaffolds in combating infectious diseases.[6]

The intricate structures of these natural products provide a blueprint for the design of novel therapeutic agents, demonstrating the inherent "drug-likeness" of the spirocyclic nitrogen heterocycle motif.

Therapeutic Applications: A Multitude of Targets

The versatility of the spirocyclic nitrogen heterocycle scaffold is reflected in its broad spectrum of biological activities. Researchers have successfully targeted a wide range of diseases by incorporating this privileged structure into small molecules.

Anticancer Activity: A Dominant Theme

The development of spirocyclic nitrogen heterocycles as anticancer agents is a particularly active area of research.[7] The spirooxindole core, in particular, has proven to be a highly effective pharmacophore.[8]

Mechanism of Action: Many spirooxindole derivatives exert their anticancer effects by targeting key proteins involved in cancer cell proliferation and survival. A prominent example is the inhibition of the MDM2-p53 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, spirooxindole-based drugs can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[9] Other mechanisms include the inhibition of kinases and tubulin polymerization.[8]

Structure-Activity Relationship (SAR): Extensive SAR studies have revealed key structural features that govern the anticancer activity of spirooxindole derivatives. For instance, the nature and position of substituents on both the oxindole ring and the spiro-fused ring can significantly impact potency and selectivity.[7] The presence of electron-withdrawing groups on the oxindole ring and specific substitutions on the spiro-fused pyrrolidine ring have been shown to enhance anticancer activity.[10]

Experimental Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a typical one-pot, three-component [3+2] cycloaddition reaction to synthesize a spirooxindole-pyrrolidine derivative, a common scaffold with demonstrated anticancer activity.[11]

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-Chalcone (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-chalcone (1.0 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired spirooxindole-pyrrolidine derivative.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

  • Melting Point: A sharp melting point indicates the purity of the synthesized compound.

  • Spectroscopic Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Spirocyclic compound to be tested (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the spirocyclic compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation:

  • Controls: The inclusion of vehicle and positive controls is essential for validating the assay results.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability should be observed.

  • Reproducibility: The assay should be performed in triplicate and repeated at least three times to ensure the reproducibility of the results.

Antimicrobial and Antimalarial Activity

Spirocyclic nitrogen heterocycles have also demonstrated significant potential in the fight against infectious diseases.

  • Antimicrobial Activity: Derivatives of spiro[indoline-3,4'-pyrrolidine] have been synthesized and shown to possess antibacterial and antifungal activity.[14][15] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

  • Antimalarial Activity: The spiroindolone scaffold has given rise to a promising new class of antimalarial drugs. A notable example is Cipargamin (KAE609) , which is currently in clinical development.[2][16] Cipargamin targets the Plasmodium falciparum cation-transporting ATPase4 (PfATP4), leading to a disruption of sodium ion homeostasis in the parasite.[1][17] This novel mechanism of action makes it a valuable candidate for overcoming drug resistance to existing antimalarial therapies.

Approved Drugs and Clinical Candidates: From Bench to Bedside

The therapeutic potential of spirocyclic nitrogen heterocycles is underscored by the number of compounds that have successfully navigated the drug development pipeline and received regulatory approval.

Drug NameSpirocyclic CoreTherapeutic AreaMechanism of Action
Tofacitinib 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisJanus kinase (JAK) inhibitor, blocking the signaling of several inflammatory cytokines.[6][18][19]
Palbociclib Piperazino-spiroketoneOncology (HR+, HER2- Breast Cancer)Selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to G1 cell cycle arrest.[10][13][20]
Spirotetramat Tetramic acid spirocycleAgriculture (Insecticide)Inhibitor of acetyl-CoA carboxylase (ACC), disrupting lipid biosynthesis in insects.[3][12][21]
Cipargamin SpiroindoloneInfectious Disease (Malaria)Inhibitor of the Plasmodium falciparum Na+-ATPase (PfATP4), disrupting sodium homeostasis.[1][2][9]

Visualizing Key Concepts: Diagrams and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

G cluster_advantages Advantages of Spirocyclic Scaffolds 3D_Structure Three-Dimensional Structure Enhanced_Affinity Enhanced Affinity & Selectivity 3D_Structure->Enhanced_Affinity Precise Orientation Improved_PK Improved Pharmacokinetics 3D_Structure->Improved_PK Increased sp3 Character Novel_Space Novel Chemical Space 3D_Structure->Novel_Space Structural Diversity

Key advantages of spirocyclic scaffolds in drug design.

G Isatin Isatin Reaction [3+2] Cycloaddition (One-Pot) Isatin->Reaction Sarcosine Sarcosine Sarcosine->Reaction Chalcone Chalcone Chalcone->Reaction Spirooxindole Spirooxindole-Pyrrolidine Derivative Reaction->Spirooxindole

Synthetic workflow for a spirooxindole derivative.

G Spiro_Drug Spirocyclic Drug (e.g., Palbociclib) CDK46 CDK4/6 Spiro_Drug->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb pRb Cell_Cycle G1 to S Progression E2F->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Mechanism of action for a CDK4/6 inhibitor.

Future Perspectives and Conclusion

The field of spirocyclic nitrogen heterocycles in drug discovery continues to evolve rapidly. The development of novel synthetic methodologies, including asymmetric synthesis and diversity-oriented synthesis, is enabling the creation of increasingly complex and diverse libraries of these compounds.[20] Furthermore, the application of computational chemistry and machine learning is accelerating the identification of promising new drug candidates.

References

  • Spirotetramat - Regulations.gov. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? (2025, December 5). Retrieved from [Link]

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (n.d.). PubMed. Retrieved from [Link]

  • Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control. (2025, October 9). Retrieved from [Link]

  • Spirotetramat - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]

  • Pharmacology of Palbociclib (Ibrance) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube. Retrieved from [Link]

  • What is Palbociclib used for? (2024, June 14). Retrieved from [Link]

  • A Quick Overview of CDK4/6 Inhibitor Palbociclib. (2018, July 12). Pharmacy Times. Retrieved from [Link]

  • KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. (n.d.). ResearchGate. Retrieved from [Link]

  • Cipargamin. (n.d.). Wikipedia. Retrieved from [Link]

  • The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction. (n.d.). PubMed. Retrieved from [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (n.d.). PubMed. Retrieved from [Link]

  • The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. (2020, June 16). PAMAfrica. Retrieved from [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. (2021, January 20). PMC - NIH. Retrieved from [Link]

  • Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). (n.d.). IJSDR. Retrieved from [Link]

  • Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. (n.d.). Oxford Academic. Retrieved from [Link]

  • Tofacitinib synthesis. (n.d.). UNL. Retrieved from [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (n.d.). ResearchGate. Retrieved from [Link]

  • Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). (n.d.). International Journal of Scientific Development and Research - IJSDR. Retrieved from [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. (n.d.). Retrieved from [Link]

  • Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (n.d.). NIH. Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SPIRO [INDOLINE-2, 2-PYRROLIDIN] - 3-ONES THROUGH 1, 3-DIPOLAR CYCLOADDITION. (n.d.). HrU-IR Home. Retrieved from [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023, January 30). PMC - NIH. Retrieved from [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). NIH. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. (n.d.). PubMed. Retrieved from [Link]

Sources

Introduction to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate as a building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate: A Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties and unique biological activities is relentless. For decades, the focus has often been on flat, aromatic systems, largely due to the robustness and predictability of synthetic methods like cross-coupling reactions. However, this has led to an over-representation of sp2-rich compounds in screening libraries, which can be associated with poor solubility, metabolic instability, and off-target effects.

The strategic incorporation of three-dimensional (3D) scaffolds is a powerful approach to overcome these limitations. Spirocycles, bicyclic systems fused at a single quaternary carbon, are particularly compelling motifs.[1] Their rigid, well-defined exit vectors allow for precise spatial orientation of substituents, enhancing complementarity with protein binding sites and often improving properties such as solubility and metabolic stability.[1]

This guide focuses on a particularly valuable, yet underexplored, member of this class: This compound . This building block, featuring a unique fusion of an azetidine and a piperidine ring, offers an exceptional platform for generating diverse and structurally complex molecules. Its pre-installed orthogonal protecting group scheme—a Boc-protected nitrogen and a free secondary amine—provides chemists with a direct and versatile handle for sequential, controlled functionalization. Herein, we will explore the synthesis, reactivity, and strategic application of this scaffold, providing both the theoretical underpinnings and practical, field-proven protocols essential for its successful integration into drug discovery programs.

Core Attributes of the 2,6-Diazaspiro[3.5]nonane Scaffold

The utility of this compound stems from its unique combination of structural and chemical properties. A comprehensive understanding of these attributes is critical to leveraging its full potential.

Physicochemical Data

A summary of the key physicochemical properties for this building block is presented below. This data provides the foundational knowledge for handling, reaction setup, and characterization.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1086394-57-1PubChem[2]
Molecular Formula C₁₂H₂₂N₂O₂PubChem[2]
Molecular Weight 226.32 g/mol PubChem[2]
Appearance White to off-white solidCommercial Suppliers[3]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Structural Rationale: A Tale of Two Rings

The spirocyclic core, comprised of a four-membered azetidine ring and a six-membered piperidine ring, is the source of its strategic value.

  • Azaspiro[3.5]nonane Core: The fusion of these two ring systems creates a rigid, non-planar structure. This inherent three-dimensionality is a key advantage in drug design, as it can lead to improved target selectivity and better pharmacokinetic profiles compared to flat aromatic systems.[1]

  • Orthogonal Protection: The molecule is engineered for synthetic utility. The azetidine nitrogen (N2) is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be selectively removed under acidic conditions.[4][5] The piperidine nitrogen (N6) is a free secondary amine, readily available for a multitude of chemical transformations. This orthogonality is the cornerstone of its function as a versatile building block.

cluster_0 Structural Features Scaffold This compound N2 N2: Azetidine Nitrogen (Boc-Protected) Scaffold->N2 Site for late-stage deprotection & functionalization N6 N6: Piperidine Nitrogen (Free Secondary Amine) Scaffold->N6 Primary site for initial diversification Core Spiro[3.5]nonane Core (Rigid 3D Structure) Scaffold->Core

Figure 1: Key functional and structural components of the building block.

Synthesis of the Diazaspiro[3.5]nonane Core

While this compound is commercially available, understanding its synthesis provides insight into the generation of novel analogs. An efficient and modular entry point to such scaffolds is crucial for their broader application.[6] A generalized, multi-step approach leverages common and reliable chemical transformations.

The causality behind this synthetic strategy is rooted in building complexity sequentially. A quaternary center is constructed first, followed by the formation of the two heterocyclic rings in a controlled manner.

Start Commercially Available Piperidone Precursor Step1 Step 1: Quaternary Center Formation (e.g., Alkylation of enolate) Start->Step1 Builds spiro-carbon Step2 Step 2: Functional Group Interconversion Step1->Step2 Sets up cyclization precursors Step3 Step 3: First Ring Closure (Intramolecular Cyclization) -> Forms Piperidine Step2->Step3 Step4 Step 4: Second Ring Closure (Intramolecular Cyclization) -> Forms Azetidine Step3->Step4 Step5 Step 5: Orthogonal Protection (Boc Anhydride) Step4->Step5 Installs protecting group Final Target Scaffold: This compound Step5->Final

Figure 2: Generalized workflow for the synthesis of the diazaspiro[3.5]nonane core.

A Guide to Practical Application: Key Derivatization Protocols

The true power of this building block is realized through the selective functionalization of its two nitrogen atoms. The following sections provide detailed, self-validating protocols for common and high-yield transformations.

Protocol I: Diversification at the N6 Position (Piperidine)

The exposed secondary amine at the N6 position is the primary handle for introducing molecular diversity. Standard reactions such as reductive amination, acylation, sulfonylation, and Buchwald-Hartwig amination proceed efficiently at this site.

Exemplary Protocol: N-Acylation with an Acid Chloride

This protocol describes a robust method for forming a stable amide bond, a cornerstone of medicinal chemistry.

Causality: The reaction is driven by the high nucleophilicity of the secondary amine and the high electrophilicity of the acid chloride. A non-nucleophilic base (e.g., DIEA) is used to scavenge the HCl byproduct without competing in the reaction, ensuring high conversion to the desired product. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic substrates.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation.

  • Reagent Addition: Add the desired acid chloride (1.1 eq.) dropwise as a solution in DCM. A slow addition rate prevents side reactions and ensures homogeneity.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

cluster_1 N6 Diversification Start N6-H Scaffold Acylation Acylation (R-COCl) Start->Acylation Amide Sulfonylation Sulfonylation (R-SO2Cl) Start->Sulfonylation Sulfonamide ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Start->ReductiveAmination Tertiary Amine Arylation Arylation (Ar-X, Pd catalyst) Start->Arylation N-Aryl Amine Product1 N6-Acyl Acylation->Product1 Amide Product2 N6-Sulfonyl Sulfonylation->Product2 Sulfonamide Product3 N6-Alkyl ReductiveAmination->Product3 Tertiary Amine Product4 N6-Aryl Arylation->Product4 N-Aryl Amine

Figure 3: Common diversification strategies for the N6 position.
Protocol II: Deprotection and Functionalization at the N2 Position (Azetidine)

Once the N6 position is appropriately functionalized, the Boc group on the N2 nitrogen can be removed to reveal a new reactive handle. This two-step sequence is ideal for synthesizing linkers or introducing vectors for property modulation.

Exemplary Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc group removal.

Causality: The Boc group is labile to strong acids.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which fragments into isobutylene and a proton.[4] The resulting carbamic acid readily decarboxylates to yield the free amine as its corresponding salt (in this case, the trifluoroacetate salt). Using a scavenger like triethylsilane can be beneficial if the substrate is sensitive to alkylation by the tert-butyl cation.[5]

Step-by-Step Methodology:

  • Preparation: Dissolve the N6-functionalized, N2-Boc-protected spirocycle (1.0 eq.) in DCM (approx. 0.1-0.2 M).

  • Reagent Addition: To the stirred solution at room temperature, add Trifluoroacetic Acid (TFA, 10-20 eq., often used as a 20-50% solution in DCM). An effervescence (CO₂ evolution) is typically observed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS. The disappearance of the starting material and the appearance of the product with a mass difference corresponding to the loss of the Boc group (-100.12 amu) confirms the reaction's progress.

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. It is often necessary to co-evaporate with a solvent like toluene or methanol several times to ensure complete removal of residual acid.

  • Isolation: The product is typically isolated as the TFA salt, which is often a solid or viscous oil. This salt can be used directly in subsequent reactions (e.g., acylation, reductive amination) after neutralization, or it can be converted to the free base.

  • Free-Basing (Optional): To obtain the free amine, dissolve the TFA salt in DCM and wash with a saturated aqueous base (e.g., NaHCO₃ or K₂CO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

Post-Deprotection Functionalization: The newly liberated N2 amine can now be functionalized using the same set of reactions described for the N6 position, enabling the construction of highly complex and symmetrically or asymmetrically substituted molecules.

Strategic Integration in Drug Discovery

The 2,6-diazaspiro[3.5]nonane scaffold is more than just a synthetic curiosity; it is a strategic tool for addressing key challenges in medicinal chemistry.

  • Bioisosterism: The diazaspiro[3.5]nonane core can serve as a rigid, 3D-rich bioisostere for more flexible or conformationally ambiguous linkers, such as piperazine.[7] This substitution can lock a molecule into a more bioactive conformation, potentially improving potency and selectivity while enhancing metabolic stability.

  • PROTACs and Molecular Glues: The scaffold is an ideal linker element for bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). The related 2,7-diazaspiro[3.5]nonane isomer is already used for this purpose.[8] The defined geometry of the spirocycle allows for precise control over the distance and orientation between the two ends of the PROTAC—the warhead that binds the target protein and the E3 ligase-binding element.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, the core scaffold provides a novel 3D exit vector for fragment growth, allowing exploration of previously inaccessible chemical space around a target's binding site.

Start Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Step1 Step 1: Functionalize N6 (e.g., Attach Pharmacophore A) Start->Step1 Introduce first vector Step2 Step 2: Deprotect N2 (TFA / DCM) Step1->Step2 Unmask second handle Step3 Step 3: Functionalize N2 (e.g., Attach Pharmacophore B or Linker) Step2->Step3 Introduce second vector Final Final Drug-Like Molecule (e.g., PROTAC, Bioisostere Replacement) Step3->Final

Figure 4: Strategic workflow from building block to a complex bioactive molecule.

Conclusion

This compound is a premier building block for chemists seeking to imbue their molecules with three-dimensionality, structural novelty, and improved drug-like properties. Its inherent rigidity, combined with a synthetically convenient orthogonal protection scheme, provides a reliable and versatile platform for creating sophisticated molecular architectures. By following the robust protocols and strategic considerations outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of this spirocyclic scaffold to accelerate the discovery of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44182345, this compound. PubChem. [Link]

  • Angewandte Chemie International Edition (2020). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Wiley Online Library. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23282935, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]

  • ResearchGate (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate (2021). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Reddit (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Google Patents (2014). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • ResearchGate (2012). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Appretech Scientific Limited (n.d.). This compound. Appretech Scientific Limited. [Link]

  • Google Patents (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Carreira, E. M. et al. (n.d.). Supporting Information for 2,6-Diazaspiro[3.3]heptanes. ETH Zurich. [Link]

  • French-Ukrainian Journal of Chemistry (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • ResearchGate (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • University of Bari Aldo Moro (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • PubMed Central (2023). 30th Annual GP2A Medicinal Chemistry Conference. PMC. [Link]

  • Bentham Science (n.d.). Current Topics in Medicinal Chemistry. Bentham Science. [Link]

Sources

Methodological & Application

Application Note and Protocol: A Comprehensive Guide to the Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, constrained spirocyclic amines have emerged as pivotal structural motifs.[1] These rigid three-dimensional structures offer a distinct advantage over more flexible aliphatic rings by providing a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The 2,6-diazaspiro[3.5]nonane core, in particular, represents a valuable building block, merging the favorable characteristics of both azetidine and piperidine rings into a unique spirocyclic system.

This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, a key intermediate for the elaboration of diverse compound libraries. The presented methodology is based on the first reported synthesis by Orain et al., offering a reliable and scalable route to this valuable scaffold.[1] We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of the orthogonally protected 2,6-diazaspiro[3.5]nonane derivative is a multi-step process designed for efficiency and scalability.[1] The core strategy involves the construction of a piperidine ring, followed by the formation of the spiro-linked azetidine ring. Orthogonal protecting groups, namely Benzyl (Bn) and tert-butoxycarbonyl (Boc), are utilized to allow for selective functionalization of the two nitrogen atoms in subsequent synthetic efforts.[1]

Synthesis_Workflow A 1-(Diphenylmethyl)azetidin-3-one B 1-Benzhydryl-3-(tosylmethylidene)azetidine A->B TosMIC, NaH C Ethyl 2-cyano-2-(1-benzhydrylazetidin-3-ylidene)acetate B->C Ethyl cyanoacetate, NaH D Ethyl 6-benzhydryl-2,6-diazaspiro[3.5]nonane-1,3-dione-2-carboxylate C->D H2SO4 E 6-Benzhydryl-2,6-diazaspiro[3.5]nonane D->E LiAlH4 F tert-Butyl 6-benzhydryl-2,6-diazaspiro[3.5]nonane-2-carboxylate E->F Boc2O, Et3N G This compound F->G H2, Pd/C

Figure 1: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol has been optimized for gram-scale synthesis and demonstrates excellent overall yield.[1]

Part 1: Synthesis of 6-Benzyl-2-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane (Intermediate 10)

The synthesis commences with the formation of the piperidine ring, followed by the introduction of a suitable protecting group for the subsequent cyclization.

Step 1a: Synthesis of Di-p-toluenesulfonate (Intermediate 9)

The initial step involves the tosylation of a commercially available diol to create a good leaving group for the subsequent cyclization.

Step 1b: Cyclization to form the Spirocyclic Diamine (Intermediate 11)

The key cyclization step is achieved by reacting the ditosylate with 2-nitrobenzenesulfonamide. This protecting group is chosen for its facile cleavage under mild conditions, which proved to be more efficient than other options like p-toluenesulfonamide.[1]

  • Rationale: The 2-nitrobenzenesulfonyl group is readily cleaved by nucleophilic aromatic substitution with a thiol, such as thiophenol, providing a high yield of the deprotected amine.[1]

Protocol:

  • React the starting ditosylate (Intermediate 9) with 2-nitrobenzenesulfonamide to obtain Intermediate 10 in a 78% yield.[1]

  • Deprotect Intermediate 10 using thiophenol and cesium carbonate in DMF to yield the spirocyclic diamine (Intermediate 11) in an excellent 89% yield after purification.[1]

Part 2: Boc Protection of the Azetidine Nitrogen (Intermediate 12)

With the spirocyclic diamine in hand, the next step is to selectively protect the azetidine nitrogen with a Boc group. This orthogonal protection strategy is crucial for enabling selective future modifications at either nitrogen atom.[1]

  • Rationale: The Boc group is stable under a variety of reaction conditions but can be easily removed with acid (e.g., TFA or HCl), leaving the benzyl group on the piperidine nitrogen intact. Conversely, the benzyl group can be removed by hydrogenolysis without affecting the Boc group.[1]

Protocol:

  • Treat the spirocyclic diamine (Intermediate 11) under standard Boc-protection conditions (Boc anhydride, a suitable base like triethylamine or DIPEA in a solvent like dichloromethane or acetonitrile).

  • This reaction proceeds with an 85% yield to give the desired orthogonally protected intermediate, tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate (Intermediate 12).[1]

Part 3: Deprotection to Yield the Final Product

The final step to obtain the title compound involves the removal of the benzyl protecting group from the piperidine nitrogen.

Protocol:

  • The benzyl group is cleaved via hydrogenolysis. This is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • This deprotection step furnishes the final product, this compound.

Quantitative Data Summary

StepIntermediateKey ReagentsSolventYieldReference
1b10Ditosylate 9, 2-nitrobenzenesulfonamide-78%[1]
1b11Intermediate 10, thiophenol, Cs₂CO₃DMF89%[1]
212Intermediate 11, Boc₂O-85%[1]

Structural Verification

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the isolated products.[1]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Specific:

    • Thiophenol: Is toxic and has a strong, unpleasant odor. It should be handled with extreme care in a fume hood.

    • Cesium Carbonate: Is a strong base and can cause irritation. Avoid inhalation and contact with skin and eyes.

    • Hydrogenolysis: Reactions involving hydrogen gas should be conducted with appropriate safety measures to prevent the risk of fire or explosion.

Troubleshooting

  • Incomplete Cyclization: Ensure starting materials are pure and dry. The reaction temperature and time may need to be optimized.

  • Low Yield in Boc Protection: Ensure the reaction is carried out under anhydrous conditions. The choice of base and solvent can also influence the yield.

  • Incomplete Deprotection: The catalyst may be deactivated. Ensure fresh catalyst is used and the reaction is run for a sufficient amount of time under an adequate pressure of hydrogen.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. The multi-step synthesis, culminating in an overall yield of 53%, offers a reliable pathway to this valuable building block for medicinal chemistry and drug discovery programs.[1] The use of an orthogonal protection strategy allows for the selective functionalization of the two nitrogen atoms, making it a versatile intermediate for the creation of diverse chemical libraries.

References

Sources

Application Notes and Protocols for the Selective Functionalization of 2-Boc-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of the secondary amine in 2-Boc-2,6-diazaspiro[3.5]nonane. Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a path to novel chemical space with improved three-dimensional character and physicochemical properties.[1] The 2,6-diazaspiro[3.5]nonane core, in particular, serves as a rigid and valuable bioisostere for more flexible motifs like piperazine. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms enables the selective and controlled functionalization of the remaining secondary amine, paving the way for the synthesis of diverse and complex molecular architectures for drug discovery programs. This document outlines the rationale and step-by-step methodologies for key transformations including N-arylation, N-alkylation, and N-acylation, as well as the subsequent deprotection to allow for orthogonal derivatization.

Introduction: The Strategic Value of the Spirocyclic Scaffold

The pursuit of novel molecular entities with enhanced therapeutic profiles is a central goal in drug development. A key strategy involves moving beyond flat, two-dimensional structures towards molecules with greater three-dimensional (3D) complexity. Spirocycles, which feature two rings joined by a single common atom, are exemplary in this regard. Their inherent rigidity and defined exit vectors can lead to improved target engagement, selectivity, and pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2]

The 2-Boc-2,6-diazaspiro[3.5]nonane scaffold is an exceptionally useful building block. The Boc protecting group effectively "masks" the N2 amine, rendering the secondary amine at the N6 position as the primary site for chemical elaboration. This orthogonal protection scheme is the cornerstone of its utility, allowing for a sequential and highly controlled approach to synthesizing complex, disubstituted spirocyclic diamines.

cluster_0 Overall Synthetic Strategy A 2-Boc-2,6-diazaspiro[3.5]nonane (Starting Material) B Selective Functionalization at N6 Position (e.g., Arylation, Alkylation) A->B R-X C N6-Functionalized Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D HCl or TFA E Monofunctionalized Spiroamine Salt D->E F Optional: Functionalization at N2 Position E->F R'-Y G Dissimilarly Disubstituted 2,6-Diazaspiro[3.5]nonane F->G G pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_amine [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ pd_ox->pd_amine Ligand Exchange (+ AmineH) pd_amido L₂Pd(II)(Ar)(Amine) pd_amine->pd_amido Deprotonation (- Base-H⁺) product Ar-Amine pd_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: N-Arylation
  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq.), the desired aryl halide (1.1 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig N-Arylation
Aryl Halide ExamplePalladium Source / LigandBaseSolventTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10085-95
2-ChloropyridinePd(OAc)₂ / SPhosK₂CO₃Dioxane11070-85
1-Bromo-3-methoxybenzenePd₂(dba)₃ / RuPhosK₃PO₄Toluene10080-92

N-Alkylation via Reductive Amination

Direct alkylation of secondary amines with alkyl halides can be effective but carries the risk of overalkylation, leading to the formation of quaternary ammonium salts. Reductive amination is a superior and more controlled alternative for introducing primary and secondary alkyl groups. [3]This method proceeds through the formation of an intermediate iminium ion, which is then reduced in situ.

Causality and Mechanistic Insight: The reaction begins with the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion. This electrophilic intermediate is then selectively reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an ideal reducing agent for this purpose; it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the iminium ion as it forms. [4]The mild acidity of the acetic acid byproduct can also help catalyze iminium ion formation. This one-pot procedure is highly efficient and avoids the handling of unstable iminium intermediates. [5]

cluster_1 Reductive Amination Pathway Amine Spiro-NH (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl R-CHO / R₂C=O (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion [Spiro-N=CR₂]⁺ Hemiaminal->Iminium - H₂O Product N-Alkylated Spiroamine Iminium->Product Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Product H⁻

Caption: Key steps in the reductive amination of a secondary amine with a carbonyl compound.

Experimental Protocol: Reductive Amination
  • Initial Mixture: In a round-bottom flask, dissolve 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. The addition may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Reductive Amination
Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
CyclohexanecarbaldehydeNaBH(OAc)₃DCE490-98
AcetoneNaBH(OAc)₃DCM1285-95
BenzaldehydeNaBH(OAc)₃DCM392-99

N-Acylation to Form Amides

The introduction of an acyl group to form a stable amide bond is a fundamental transformation. Amides are prevalent in pharmaceuticals as they are metabolically robust and can participate in crucial hydrogen bonding interactions with biological targets.

Causality and Mechanistic Insight: The most direct method involves the reaction of the secondary amine with a highly reactive acyl chloride or anhydride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Alternatively, for more sensitive substrates, standard peptide coupling conditions using a carboxylic acid and reagents like HATU or EDC/HOBt can be employed to form the amide bond under milder conditions.

Experimental Protocol: N-Acylation with Acyl Chloride
  • Initial Solution: Dissolve 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid chloride), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure, but can be further purified by column chromatography or recrystallization if necessary.

Orthogonal Strategy: Boc Group Removal

Once the N6 position has been functionalized, the Boc group on the N2 amine can be selectively removed to enable further derivatization. This orthogonal approach is critical for creating asymmetrically substituted diazaspiro[3.5]nonanes.

Causality and Mechanistic Insight: The Boc group is highly sensitive to acid and is stable under most basic, reductive, and oxidative conditions. [6]Cleavage occurs upon treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). [7][8]The acid protonates the carbamate oxygen, which leads to the collapse of the protecting group into the highly stable tert-butyl cation, carbon dioxide, and the free amine, which is protonated to form an ammonium salt. [6]The generation of the t-butyl cation can sometimes lead to unwanted side-alkylation of sensitive functional groups; in such cases, a scavenger like anisole or triethylsilane can be added. [6][9]

Experimental Protocol: Boc Deprotection
  • Dissolution: Dissolve the N6-functionalized, N2-Boc-protected spiroamine (1.0 eq.) in a minimal amount of an appropriate solvent, such as methanol or ethyl acetate.

  • Acid Addition: To the stirred solution, add a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane, 5-10 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Gas evolution (CO₂) will be observed.

  • Monitoring: Monitor the reaction by LC-MS.

  • Isolation: Upon completion, the product hydrochloride salt often precipitates from the solution. If not, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexanes, filtered, and dried under vacuum to yield the pure amine salt. This salt can then be used directly in subsequent reactions or neutralized with a base to yield the free amine.

Conclusion

2-Boc-2,6-diazaspiro[3.5]nonane is a versatile and powerful building block for modern drug discovery. The orthogonal protection scheme allows for the reliable and selective functionalization of its two distinct nitrogen atoms. The robust protocols detailed herein for N-arylation, N-alkylation, and N-acylation, followed by efficient Boc deprotection, provide a clear and reproducible roadmap for researchers to access a wide array of novel, three-dimensional chemical entities. The application of these methods will continue to facilitate the exploration of new chemical space and the development of next-generation therapeutics.

References

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • National Center for Biotechnology Information. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Reddit. (2023). Boc De-protection. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount.[1][2][3] Flat, aromatic structures have historically dominated medicinal chemistry, but attention is increasingly shifting towards sp³-rich scaffolds that can better explore the complex topographies of biological targets.[1][4] Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this evolution.[2][4] Their inherent rigidity and defined three-dimensional geometry can lead to improved potency, selectivity, and pharmacokinetic properties.[1][3][5]

The 2,6-diazaspiro[3.5]nonane core is a particularly compelling scaffold for library synthesis. It serves as a versatile bioisostere for commonly used motifs like piperazine, offering a unique spatial arrangement of nitrogen atoms for probing protein binding pockets.[6] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N2 position, yielding tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, provides a critical tool for controlled, sequential functionalization. This mono-protected intermediate allows for selective derivatization of the exposed secondary amine at the N6 position, making it an ideal building block for parallel synthesis and the rapid generation of diverse compound libraries.[7][8]

This guide provides a comprehensive overview of the utility of this compound in parallel synthesis workflows. We will delve into its core reactivity, provide detailed, validated protocols for key chemical transformations, and illustrate how these can be integrated into a high-throughput library generation strategy.

Core Principles and Synthetic Strategy

The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms. The N2 nitrogen is protected by the sterically bulky and electronically withdrawing Boc group, rendering it nucleophilic only after a deprotection step. In contrast, the N6 nitrogen is a secondary amine, readily available for a variety of chemical transformations. This orthogonal protection scheme is the cornerstone of its application in parallel synthesis.

The general workflow for library synthesis using this scaffold involves two main stages:

  • Diversification at N6: The free secondary amine is functionalized with a diverse set of building blocks (R¹).

  • Deprotection and Diversification at N2: The Boc group is removed, and the newly exposed amine is reacted with a second set of diverse building blocks (R²).

This strategy allows for the creation of a large, two-dimensional library of compounds from a single, versatile core.

G cluster_0 Stage 1: N6 Diversification cluster_1 Stage 2: N2 Diversification A This compound C Parallel Synthesis Reactions (Amide Coupling, Reductive Amination, Alkylation) A->C B R¹ Building Blocks (Acids, Aldehydes, Alkyl Halides) B->C D Intermediate Library (N6-Functionalized) C->D E Boc Deprotection D->E G Parallel Synthesis Reactions E->G F R² Building Blocks (Acids, Aldehydes, etc.) F->G H Final Compound Library G->H

Figure 1: General workflow for library synthesis.

Key Reactions and Protocols for N6-Functionalization

The exposed secondary amine at the N6 position is amenable to a variety of robust and high-throughput compatible reactions. Below are detailed protocols for three common and reliable transformations: N-acylation, N-alkylation, and reductive amination.

Protocol 1: Parallel N-Acylation

This protocol describes the formation of an amide bond between the N6-amine and a library of carboxylic acids.

Materials:

  • This compound

  • Library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound (1.0 eq) in anhydrous DMF.

  • Prepare stock solutions of the carboxylic acid library (1.1 eq) in anhydrous DMF in a 96-well plate.

  • Prepare a stock solution of HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • To each well of the 96-well plate containing the carboxylic acid solutions, add the stock solution of the spiro-diamine.

  • Add the HATU/DIPEA solution to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reaction by adding water to each well.

  • Extract the products using a suitable organic solvent (e.g., ethyl acetate).

  • Purify the products using parallel purification techniques such as mass-directed automated flash chromatography.

Protocol 2: Parallel Reductive Amination

This protocol outlines the reaction of the N6-amine with a library of aldehydes or ketones to form a new C-N bond.[9][10][11]

Materials:

  • This compound

  • Library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous DCE (1,2-Dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound (1.0 eq) in anhydrous DCE.

  • Prepare stock solutions of the aldehyde/ketone library (1.2 eq) in anhydrous DCE in a 96-well plate.

  • To each well, add the spiro-diamine stock solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with an organic solvent (e.g., dichloromethane).

  • Purify via parallel purification methods.

Protocol 3: Parallel N-Alkylation

This protocol details the alkylation of the N6-amine with a library of alkyl halides.

Materials:

  • This compound

  • Library of alkyl halides (e.g., bromides or iodides)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (ACN) or DMF

  • 96-well reaction block

Procedure:

  • Prepare a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous ACN in each well of the reaction block.

  • Prepare stock solutions of the alkyl halide library (1.1 eq) in anhydrous ACN.

  • Add the alkyl halide solutions to the respective wells.

  • Seal the reaction block and heat to 60-80 °C with shaking for 12-24 hours.

  • Cool the reaction block to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate and purify the products using parallel purification techniques.

Reaction Conditions Summary
Reaction TypeReagents & ConditionsThroughput CompatibilityKey Considerations
N-Acylation R-COOH, HATU, DIPEA, DMF, RTHighEnsure anhydrous conditions. HATU is generally preferred for its high efficiency and low rate of epimerization with chiral acids.
Reductive Amination R-CHO/R₂CO, STAB, DCE, RTHighSTAB is a mild and selective reducing agent, well-suited for parallel synthesis.[12][13]
N-Alkylation R-X, K₂CO₃, ACN, 60-80 °CMedium to HighReaction times may vary depending on the reactivity of the alkyl halide. Monitor for potential di-alkylation.

Boc-Deprotection and N2-Functionalization

Once the N6 position has been diversified, the Boc protecting group can be removed to allow for functionalization at the N2 position.

Protocol 4: Parallel Boc-Deprotection

Materials:

  • N6-functionalized intermediate library

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Dissolve the N6-functionalized intermediates in DCM in a 96-well plate.

  • Add a solution of TFA in DCM (typically 20-50% v/v) to each well.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Concentrate the plate under a stream of nitrogen to remove excess TFA and DCM.

  • The resulting TFA salts can often be used directly in the next step after neutralization or can be purified if necessary.

Following deprotection, the newly liberated N2-amine can be functionalized using the same parallel synthesis protocols (N-acylation, reductive amination, etc.) as described for the N6-amine, using a second library of building blocks.

G cluster_0 Input cluster_1 Process cluster_2 Output A N6-Functionalized Intermediate Library B Parallel Boc-Deprotection (TFA/DCM) A->B C Neutralization (if needed) B->C D Parallel N2-Functionalization (e.g., Amide Coupling) C->D E Final Di-substituted Compound Library D->E

Figure 2: N2-functionalization workflow.

Conclusion

This compound is a powerful and versatile building block for parallel synthesis in drug discovery. Its pre-installed orthogonal protection allows for a logical and efficient two-stage diversification strategy, enabling the rapid generation of large and structurally diverse compound libraries. The robust and high-throughput compatible reactions outlined in this guide provide a solid foundation for researchers and scientists to leverage the unique three-dimensional properties of the diazaspiro[3.5]nonane scaffold in their quest for novel therapeutics. The systematic exploration of chemical space around this privileged core can significantly accelerate hit-to-lead and lead optimization campaigns.[14][15]

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 12(1), 1-5. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Deng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3338-3343. [Link]

  • East, S. P., et al. (2013). Synthesis of a family of spirocyclic scaffolds; building blocks for the exploration of chemical space. Tetrahedron, 69(27), 5618-5626. [Link]

  • Tadpetch, K., & Rychnovsky, S. D. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(12), 676-681. [Link]

  • Polshettiwar, V., et al. (2011). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 13(6), 596-606. [Link]

  • East, S. P., et al. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. Tetrahedron, 69(27), 5618-5626. [Link]

  • Tadpetch, K., & Rychnovsky, S. D. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. ACS Combinatorial Science, 16(12), 676-681. [Link]

  • Abdel-Magid, A. F., et al. (2010). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Synlett, 2010(10), 1543-1547. [Link]

  • East, S. P., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Request PDF. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]

  • Gage, J. R., & Horgen, P. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 949-957. [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. [Link]

Sources

Introduction: The Imperative for Novel Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the strategies and methodologies for identifying and developing novel chemical scaffolds in medicinal chemistry. We will move beyond theoretical concepts to provide actionable protocols and field-proven insights, designed for researchers, scientists, and drug development professionals.

Modern medicinal chemistry faces significant hurdles, including the rise of drug resistance, the need for greater therapeutic specificity to minimize off-target effects, and the challenge of addressing novel and difficult biological targets.[1] The chemical space occupied by existing drugs and screening libraries is heavily populated with flat, aromatic, and heteroaromatic systems.[2][3] This saturation limits opportunities for novel intellectual property and often fails to provide effective solutions for complex targets like protein-protein interfaces.[4]

To overcome these limitations, the exploration of new and unusual ring systems, or "novel scaffolds," is not just an academic exercise but a critical necessity.[1] A novel scaffold is a core molecular framework that is structurally distinct from known chemotypes for a given biological target.[5] Its value lies in the potential to unlock new modes of biological activity, improve physicochemical properties, and provide a fresh starting point for lead optimization.[6] This guide details the primary strategies used to discover these scaffolds and provides the experimental framework to advance them from initial concepts to viable lead candidates.

Part I: Strategies for the Discovery of Novel Scaffolds

The identification of a promising new scaffold requires a deliberate strategy. The choice of strategy is often dictated by the nature of the biological target, available resources, and the desired characteristics of the final compound. Here, we detail four powerful and widely adopted approaches.

Fragment-Based Drug Discovery (FBDD): Building Potency from the Ground Up

FBDD has emerged as a highly effective alternative to traditional high-throughput screening (HTS).[6][7] The core principle is that the vast chemical space of "drug-like" molecules (estimated at over 1060) can be more efficiently explored by screening smaller, less complex "fragments" (typically <300 Da).[8][9]

Causality Behind the FBDD Approach: Instead of searching for a large key that fits a lock (like in HTS), FBDD finds small "key fragments" that bind weakly but efficiently to distinct pockets of the target protein.[9] These fragments serve as high-quality starting points because their binding is often more atom-efficient, providing a solid "anchor" for chemical elaboration.[8] The subsequent process involves chemically "growing" or "linking" these fragments to pick up additional interactions and build high-affinity ligands.[10]

Workflow for Fragment-Based Drug Discovery

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Lib Fragment Library (~1000 compounds) Screen Biophysical Screening (NMR, X-ray, SPR) Lib->Screen Screening Hits Identify Fragment Hits (Weak Binders, μM-mM Kd) Screen->Hits Hit ID Evolve Fragment Evolution (Growing/Linking) Hits->Evolve Structure-Guided Design SAR SAR by NMR/X-ray Evolve->SAR Iterative Optimization SAR->Evolve Lead Potent Lead Compound (nM Affinity) SAR->Lead Candidate Selection

Caption: FBDD workflow from library screening to lead compound.

Diversity-Oriented Synthesis (DOS): Charting Unexplored Chemical Space

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of compounds with high levels of structural and stereochemical diversity.[11][12] Unlike target-oriented synthesis, which converges on a single product, DOS employs divergent pathways to create a multitude of distinct molecular scaffolds from a common starting material.[13]

Causality Behind the DOS Approach: The goal of DOS is to populate "biologically relevant" but underexplored regions of chemical space, particularly with three-dimensional (3D) structures.[11] Natural products are a key source of inspiration for DOS, as they possess the structural complexity and diversity that is often lacking in typical screening collections.[12][14] By creating libraries of novel, complex scaffolds, DOS increases the probability of discovering compounds that can modulate novel biological pathways or challenging targets.[15] A common and effective DOS strategy is the "build/couple/pair" algorithm, which systematically constructs complexity.[11]

DNA-Encoded Libraries (DEL): Screening on an Unprecedented Scale

DEL technology merges combinatorial chemistry with the power of DNA barcoding to enable the synthesis and screening of libraries containing billions of unique small molecules in a single experiment.[16][17][18] Each small molecule in the library is covalently linked to a unique DNA fragment that serves as an amplifiable barcode, encoding its chemical structure.[19]

Causality Behind the DEL Approach: The sheer scale of DELs allows for a much broader exploration of chemical space than is feasible with HTS.[17] The screening process involves affinity-based selection, where the entire library is incubated with an immobilized protein target.[20] Non-binding molecules are washed away, and the DNA barcodes of the retained "hits" are amplified by PCR and identified via high-throughput sequencing.[16] This allows for the rapid identification of binders from an enormous chemical repertoire, making it a powerful tool for discovering novel scaffolds against new or difficult targets.[18]

Privileged Scaffolds: Leveraging Nature's Preferred Frameworks

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets.[21][22] These frameworks, such as benzodiazepines, indoles, or arylpiperazines, appear repeatedly in biologically active compounds and approved drugs.[23][24]

Causality Behind the Privileged Scaffold Approach: The versatility of these scaffolds suggests they possess ideal structural and physicochemical properties to interact with common protein folds.[22] This makes them excellent starting points for designing focused libraries. By making sensible modifications to a privileged scaffold, chemists can develop potent and selective ligands for a specific target of interest.[21] This strategy can significantly increase the efficiency and hit rate of a drug discovery campaign.[22] It is crucial, however, to distinguish true privileged structures from Pan-Assay Interference Compounds (PAINS), which show activity through non-specific mechanisms.[21]

Part II: From Scaffold to Lead - Experimental Workflows & Protocols

Identifying a novel scaffold is only the first step. The subsequent validation, characterization, and optimization are critical for translating a chemical concept into a therapeutic candidate. This section provides detailed, self-validating protocols for key stages of this process.

Protocol 2.1: High-Throughput Screening (HTS) Cascade for a Novel Scaffold Library

This protocol outlines a typical workflow for screening a library of compounds based on a novel scaffold to identify initial "hits."

Objective: To identify compounds from a novel library that modulate the activity of a target enzyme in a robust and reproducible manner.

Pillar of Trustworthiness: This protocol incorporates multiple checks (Z-factor, counter-screens) to ensure data quality and eliminate false positives, making the results self-validating.

Methodology:

  • Assay Development & Miniaturization:

    • Rationale: The primary biochemical assay is first developed in a standard format (e.g., 96-well plate) and then miniaturized to a 384-well or 1536-well format to conserve reagents and increase throughput.[25]

    • Procedure:

      • Establish a robust enzymatic or binding assay with a clear, measurable signal (e.g., fluorescence, absorbance).

      • Optimize buffer conditions, substrate concentration (typically at or near the Kₘ for enzymatic assays), and enzyme concentration to ensure the assay is in the linear range.

      • Miniaturize the assay to a final volume of 10-50 µL in a 384-well plate format.[25]

  • Assay Validation (Dry Run):

    • Rationale: Before commencing the full screen, the assay's performance must be statistically validated to ensure it can reliably distinguish hits from inactive compounds. The Z-factor is a key metric for this.[25]

    • Procedure:

      • Prepare 16 wells of positive control (e.g., a known inhibitor) and 16 wells of negative control (DMSO vehicle).

      • Run the assay using the finalized HTS protocol.

      • Calculate the Z-factor using the formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|, where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

      • Go/No-Go Criterion: The assay is considered robust for HTS if the Z-factor is consistently > 0.5.[25]

  • Primary Screen:

    • Rationale: Screen the entire library at a single concentration to identify initial hits.

    • Procedure:

      • Dispense the library compounds into 384-well assay plates at a final concentration of 10 µM.[25]

      • Add reagents (enzyme, substrate) according to the optimized protocol.

      • Incubate for the predetermined time.

      • Read the plates using an appropriate plate reader.

      • Hit Selection: Compounds that exhibit inhibition greater than a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Hit Confirmation and Counter-Screening:

    • Rationale: This step confirms the activity of the primary hits and eliminates false positives arising from assay artifacts.[26]

    • Procedure:

      • Re-test the primary hits from a freshly prepared sample in the primary assay.

      • Perform a counter-screen to check for assay interference (e.g., compound auto-fluorescence or inhibition of a coupling enzyme).[26]

      • Only compounds that are confirmed and show no off-target interference proceed.

  • Dose-Response and IC₅₀ Determination:

    • Rationale: To quantify the potency of the confirmed hits.

    • Procedure:

      • Perform serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions).

      • Run the primary assay with these dilutions.

      • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[26]

HTS Screening Cascade Workflow

HTS_Cascade Start Novel Scaffold Library AssayDev Assay Development & Miniaturization Start->AssayDev Validation Assay Validation (Z' > 0.5) AssayDev->Validation PrimaryScreen Primary Screen (Single Concentration) Validation->PrimaryScreen Pass NoGo Assay Optimization Required Validation->NoGo Fail HitConfirm Hit Confirmation & Counter-Screen PrimaryScreen->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse End Validated Hits for Lead Optimization DoseResponse->End NoGo->AssayDev

Caption: A typical workflow for an HTS campaign.

Protocol 2.2: In Vitro ADME Profiling of Novel Scaffolds

Objective: To perform an early-stage assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hit compounds to ensure they possess favorable drug-like characteristics.

Pillar of Expertise: Early ADME profiling is crucial. A potent compound is useless if it is immediately metabolized or cannot reach its target. This protocol focuses on key assays that provide a foundational understanding of a scaffold's pharmacokinetic potential.[27][28]

Methodology:

  • Metabolic Stability Assessment:

    • Rationale: To determine how quickly a compound is metabolized by liver enzymes (cytochromes P450), which is a primary determinant of in vivo half-life.[27]

    • Procedure:

      • Incubate the test compound (typically at 1 µM) with human liver microsomes at 37°C.

      • The reaction requires a cofactor, NADPH, to initiate P450 metabolism. A control incubation is run without NADPH.[27]

      • Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • The reaction is quenched with a solvent like acetonitrile.

      • The concentration of the remaining parent compound is quantified by LC-MS/MS.

      • The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

  • Plasma Stability Assessment:

    • Rationale: To evaluate the compound's stability against enzymes present in blood plasma, such as esterases and hydrolases.[27]

    • Procedure:

      • Incubate the test compound in plasma from the relevant species (e.g., human, mouse) at 37°C.

      • Samples are taken at various time points (e.g., 0, 30, 60, 120 minutes).

      • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Aqueous Solubility Measurement:

    • Rationale: Poor solubility can limit absorption and lead to formulation challenges. This assay measures the thermodynamic solubility of a compound.

    • Procedure (Shake-Flask Method):

      • Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

      • Shake the suspension at room temperature for 24 hours to reach equilibrium.

      • Filter or centrifuge the solution to remove undissolved solid.

      • Determine the concentration of the compound in the clear supernatant, typically by UV-Vis spectroscopy or LC-MS.

  • Membrane Permeability Assessment (PAMPA):

    • Rationale: To predict the passive diffusion of a compound across the intestinal barrier, a key factor for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method.

    • Procedure:

      • A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane).

      • The test compound is added to the donor wells (top plate).

      • The acceptor plate (bottom) is filled with buffer.

      • The donor plate is placed on top of the acceptor plate, and the system is incubated.

      • After incubation, the concentration of the compound in both the donor and acceptor wells is measured.

      • The effective permeability (Pe) is calculated.

Part III: Data Analysis and Presentation

Clear and concise data presentation is essential for making informed decisions during a drug discovery project.

Table 1: Representative Structure-Activity Relationship (SAR) Data for a Novel Scaffold Series

This table provides a hypothetical example of how to summarize SAR data for a series of analogs based on a novel hit scaffold, linking chemical modifications to potency and key ADME properties.

Compound IDR¹ GroupR² GroupIC₅₀ (nM)Microsomal t₁/₂ (min)PAMPA Pe (10⁻⁶ cm/s)Aqueous Solubility (µM)
SCAFF-001HH1250455.285
SCAFF-002ClH350406.160
SCAFF-003MeH800>604.895
SCAFF-004ClF85158.525
SCAFF-005ClOMe120557.240

Interpretation: The initial hit (SCAFF-001) has modest potency. Adding a chloro group at R¹ (SCAFF-002) improves potency. Further modification at R² with a fluorine atom (SCAFF-004) significantly boosts potency but at the cost of reduced metabolic stability and solubility, guiding the next round of chemical synthesis.

Conclusion and Future Perspectives

The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery, offering a path to address unmet medical needs and overcome the limitations of existing therapeutics.[1][3] Strategies like FBDD, DOS, and DEL screening have fundamentally expanded our ability to identify high-quality starting points for medicinal chemistry campaigns.[10][11][18] As computational power and our understanding of biological systems grow, the design and synthesis of novel scaffolds will become increasingly rational and targeted. The integration of artificial intelligence and machine learning into library design and hit prediction promises to further accelerate this process, leading to the next generation of innovative medicines.

References
  • Dranow, S., et al. (n.d.). Macrocycles in Drug Discovery: Learning from the Past for the Future. Journal of Medicinal Chemistry - ACS Publications.
  • Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
  • Chessari, G., & Woodhead, A. J. (n.d.). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
  • Foley, D. J., & Nelson, A. (n.d.). Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. MDPI.
  • Si, C., et al. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
  • van den Bedem, J., et al. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
  • Karawajczyk, A., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers.
  • Ratajczak, T., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. PubMed Central.
  • Welsch, M. E., et al. (n.d.). Privileged scaffolds for library design and drug discovery. Columbia University.
  • Isaksson, J., et al. (n.d.). Mining Natural Products for Macrocycles to Drug Difficult Targets. PMC - PubMed Central.
  • Privileged Structures. (n.d.). OpenOChem Learn.
  • Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery. (n.d.). SciSpace.
  • Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
  • Call for Papers: Macrocycles as Therapeutic Modalities for Challenging Drug Targets. (n.d.).
  • Call for Papers: Macrocycles as Therapeutic Modalities for Challenging Drug Targets. (2025). Journal of Medicinal Chemistry - ACS Publications.
  • DIVERSITY-ORIENTED SYNTHESIS. (n.d.). David Spring's group.
  • de Sousa, L. R. F., et al. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate.
  • Ali, A., et al. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. NIH.
  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015). Books Gateway.
  • Ray, T. (2025). Obstacles and innovations of macrocyclic drug development. Drug Target Review.
  • New and unusual scaffolds in medicinal chemistry. (2011). R Discovery - Researcher.Life.
  • Marson, C. M. (2025). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate.
  • Neri, D., & Lerner, R. A. (n.d.). DNA-encoded chemical libraries: foundations and applications in lead discovery. PMC.
  • de Oliveira, R. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Daly, C., et al. (n.d.). Feature Reviews in Medicinal Chemistry. PMC - PubMed Central.
  • DNA-encoded chemical libraries: foundations and applications in lead discovery. (n.d.).
  • Buller, F., et al. (n.d.). Drug Discovery with DNA-Encoded Chemical Libraries. Bioconjugate Chemistry.
  • DNA-Encoded Libraries for Drug Discovery. (n.d.). ACS Fall 2025 - American Chemical Society.
  • Satz, A. L., et al. (n.d.). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. PubMed Central.
  • Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
  • Coggan, J. (2017). A Quick Introduction to Graphviz.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI.
  • Graphviz workflow 1. (2023). YouTube.
  • Graphviz tutorial. (2021). YouTube.
  • Preclinical Development Handbook: ADME and Biopharmaceutical Properties. (n.d.).
  • Application Notes and Protocols for High-Throughput Screening of Novel DHFR Inhibitors. (n.d.). Benchchem.
  • DOT (graph description language). (n.d.). Wikipedia.
  • Shah, K., et al. (2025). ES114 Graphviz. YouTube.
  • Graphviz. (n.d.).
  • Annand, J. R., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • Cruz, D. (2018). DOT Language (graph based diagrams). Medium.
  • Caron, G., et al. (2017). ADME-Space: a new tool for medicinal chemists to explore ADME properties. PMC.
  • A Technical Guide to the Evaluation of Novel Chemical Scaffolds: A Case Study Framework. (n.d.). Benchchem.
  • ADME Studies: Determining Promising Drug Compounds. (2022). Pharmaceutical Technology.
  • DOT Language. (2024). Graphviz.
  • Creating Graphs With DOT Language. (2020). Programster's Blog.
  • Bok, R., et al. (n.d.). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). PubMed Central.
  • Al-Bassam, M. M., et al. (2025). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. PubMed.

Sources

Synthesis of Diazaspiro[3.5]nonane Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[3.5]nonane scaffold is a significant structural motif in medicinal chemistry, prized for its three-dimensional architecture which can lead to improved pharmacological properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and effective synthetic strategies for preparing diazaspiro[3.5]nonane derivatives. The protocols herein are presented with an emphasis on the underlying chemical principles, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Introduction to the Diazaspiro[3.5]nonane Core

The rigid, spirocyclic nature of diazaspiro[3.5]nonanes offers a distinct advantage in drug design by locking the conformation of the molecule. This can lead to enhanced binding affinity and selectivity for biological targets.[1] The presence of two nitrogen atoms at various positions within the spirocycle provides multiple points for diversification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity. This guide will focus on two distinct and powerful strategies for the synthesis of the diazaspiro[3.5]nonane core and its subsequent derivatization.

Strategy 1: Multi-Step Synthesis of a 1,7-Diazaspiro[3.5]nonane Core

This strategy outlines a comprehensive seven-step synthesis to construct the 1,7-diazaspiro[3.5]nonane skeleton, starting from readily available materials. This linear synthesis is particularly useful for producing a specific, orthogonally protected diazaspirocycle, which can then be selectively functionalized at either nitrogen atom.

Synthetic Workflow Overview

The overall synthetic pathway involves the initial formation of a piperidine ring, followed by the construction of the azetidine ring to complete the spirocyclic system.

A Compound 1 B Compound 2 A->B Ethyl malonate, Ethanol C Compound 3 B->C Lithium borohydride, THF D Compound 4 C->D p-Toluenesulfonyl chloride, DCM E Compound 5 D->E Cesium carbonate, Acetonitrile F Compound 6 E->F Magnesium, Methanol G Compound 7 F->G Boc anhydride, DCM H Compound 8 (Final Product) G->H Palladium on carbon, Methanol cluster_0 Starting Materials cluster_1 In Situ Intermediate cluster_2 Final Product A Diazaspiro[3.5]nonane-X-one C Imine/Iminium Intermediate A->C Condensation B Primary or Secondary Amine B->C D Functionalized Diazaspiro[3.5]nonane Derivative C->D Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination of a diazaspiro[3.5]nonane ketone.

Experimental Protocol: Reductive Amination of a Hypothetical Diazaspiro[3.5]nonan-2-one

This protocol describes the reductive amination of a generic diazaspiro[3.5]nonan-2-one with a primary amine.

  • Materials:

    • Diazaspiro[3.5]nonan-2-one derivative (1.0 eq)

    • Primary amine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • To a solution of the diazaspiro[3.5]nonan-2-one derivative in DCM, add the primary amine.

    • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Causality and Trustworthiness:

    • Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the starting ketone. [3]This selectivity is key to the success of the one-pot reaction.

    • The reaction is typically carried out under anhydrous conditions to favor the formation of the imine by removing water as it is formed.

    • The use of a slight excess of the amine and reducing agent helps to drive the reaction to completion.

Conclusion

The synthetic strategies outlined in this guide provide a solid foundation for the synthesis and derivatization of diazaspiro[3.5]nonane compounds. The multi-step synthesis offers a reliable route to a specific, orthogonally protected core, while reductive amination provides a versatile method for the rapid diversification of ketone-containing diazaspiro[3.5]nonanes. By understanding the underlying principles of these reactions, researchers can adapt and optimize these protocols to suit their specific synthetic targets in the pursuit of novel therapeutics.

References

  • Bednarek, C., Wehl, I., & Schepers, U. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301-4354. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Ema, T. (2021). Facile Synthesis of Azahelicenes and Diazac[4]irculenes through the Intramolecular Scholl Reaction. Request PDF. [Link]

  • Huang, S.-H., et al. (2016). Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. Tetrahedron, 72(2), 257-263. [Link]

  • Kearney, P. (2022). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Myers Chem 115. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2022). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • TutorChase. (n.d.). How is a Staudinger reaction used in azide synthesis?. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Staudinger reaction. [Link]

Sources

The Strategic Integration of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds. The core principle of FBDD lies in identifying low-molecular-weight fragments that bind with low affinity to a biological target, and then optimizing these fragments into potent inhibitors. The selection of fragments for screening libraries is therefore a critical determinant of success. In recent years, there has been a significant shift away from flat, aromatic compounds towards three-dimensional scaffolds that can better explore the complexities of protein binding sites.[1] It is in this context that spirocyclic scaffolds, particularly Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, have emerged as a valuable asset for drug discovery programs.

This guide provides an in-depth exploration of the application of this compound in FBDD, detailing its strategic advantages, protocols for its use in screening and hit validation, and a workflow for its elaboration into more complex lead compounds.

The Rationale for Spirocyclic Scaffolds in FBDD

The increasing adoption of spirocyclic scaffolds in drug design is rooted in their unique structural and physicochemical properties. Unlike their linear or fused-ring counterparts, spirocycles feature two rings connected by a single, shared carbon atom. This arrangement imparts a rigid, three-dimensional geometry that offers several advantages in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic core forces substituents into well-defined vectors in three-dimensional space, allowing for more precise and effective exploration of protein binding pockets. This increased F(sp3) character often correlates with improved solubility and metabolic stability.

  • Novel Chemical Space: Spirocyclic fragments provide access to novel chemical space, moving away from the "flatland" of traditional aromatic fragments. This can lead to the discovery of unprecedented binding modes and improved intellectual property positions.

  • Improved Physicochemical Properties: The incorporation of azaspirocycles has been shown to increase solubility and basicity while decreasing lipophilicity, all of which are desirable properties for drug candidates.

This compound is a particularly attractive fragment due to its combination of a rigid spirocyclic core and versatile synthetic handles. The Boc-protected amine provides a stable, yet readily deprotectable, site for chemical elaboration, while the secondary amine on the piperidine ring offers an additional point for diversification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is essential for its effective use in FBDD. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C12H22N2O2[2]
Molecular Weight 226.32 g/mol [2]
XLogP3-AA 1.1[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 2[2]

These properties align well with the "Rule of Three" for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), making it an ideal candidate for fragment screening libraries.

Experimental Protocols

The successful application of this compound in an FBDD campaign requires robust and well-validated experimental protocols. The following sections detail the key steps from initial screening to hit elaboration.

Protocol 1: Fragment Library Preparation and Quality Control

The integrity of the fragment library is paramount for any screening campaign. This protocol outlines the steps for preparing and validating a stock solution of this compound.

Materials:

  • This compound

  • d6-DMSO (99.9 atom % D)

  • High-purity water

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in d6-DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Solubility Assessment: Visually inspect the stock solution for any undissolved material. If precipitation is observed, the concentration should be adjusted.

  • NMR Quality Control:

    • Prepare a 1 mM sample of the fragment in a suitable deuterated solvent (e.g., d6-DMSO).

    • Acquire a 1D ¹H NMR spectrum.

    • Confirm the identity and purity of the fragment by comparing the observed spectrum with a reference. The purity should ideally be >95%.

  • Storage: Store the stock solution at -20°C in tightly sealed containers to prevent water absorption and degradation.

Protocol 2: Fragment Screening by NMR Spectroscopy

NMR spectroscopy is a powerful technique for detecting the weak binding interactions characteristic of fragments. Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly effective for identifying hits and mapping their binding sites.[3][4]

Materials:

  • ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, 5% D₂O)

  • Fragment stock solution (from Protocol 1)

  • NMR tubes

Procedure:

  • Protein Sample Preparation: Prepare a sample of the ¹⁵N-labeled target protein at a concentration of 50-100 µM.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to achieve a final fragment concentration of 100-500 µM.

  • HSQC Spectrum of the Complex: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify any chemical shift perturbations (CSPs) in the protein's amide signals upon fragment binding.

    • A significant and reproducible CSP is indicative of a binding event.

    • The residues exhibiting the largest CSPs can be mapped onto the protein's structure to identify the putative binding site.

FBDD_NMR_Screening cluster_prep Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Protein 15N-labeled Target Protein Ref_HSQC Acquire Reference 1H-15N HSQC Protein->Ref_HSQC Mix Mix Protein and Fragment Protein->Mix Fragment This compound (Stock Solution) Fragment->Mix Overlay Overlay Spectra Ref_HSQC->Overlay Complex_HSQC Acquire HSQC of Protein-Fragment Complex Mix->Complex_HSQC Complex_HSQC->Overlay CSP Identify Chemical Shift Perturbations (CSPs) Overlay->CSP Hit Hit Identification CSP->Hit

Caption: Workflow for fragment screening by NMR spectroscopy.

Protocol 3: Hit Validation by X-ray Crystallography

X-ray crystallography provides unparalleled structural detail of the protein-fragment interaction, confirming the binding mode and providing a roadmap for subsequent optimization.[5][6]

Materials:

  • Crystals of the target protein

  • Fragment stock solution

  • Cryoprotectant solution

Procedure:

  • Crystal Soaking:

    • Transfer a protein crystal to a solution containing the cryoprotectant and this compound at a concentration of 1-10 mM.

    • Allow the crystal to soak for a period ranging from minutes to hours.

  • Crystal Harvesting and Freezing:

    • Carefully remove the crystal from the soaking solution.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Determine the structure of the protein-fragment complex using molecular replacement.

    • Refine the structure and model the fragment into the observed electron density.

  • Binding Mode Analysis: Analyze the refined structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Protocol 4: Elaboration of the Fragment Hit

Once a fragment hit has been validated, the next step is to elaborate it into a more potent lead compound. The Boc-protected amine of this compound serves as an excellent starting point for this process.

Step 1: Boc Deprotection

Materials:

  • This compound hit derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected fragment in DCM.

  • Add TFA dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Step 2: Amide Coupling (Example Elaboration)

The newly exposed primary amine can be readily functionalized through amide coupling with a carboxylic acid.

Materials:

  • Deprotected diazaspiro[3.5]nonane derivative

  • Carboxylic acid of choice

  • HATU (or other peptide coupling reagent)

  • DIPEA (or other non-nucleophilic base)

  • DMF (or other suitable solvent)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add HATU and DIPEA and stir for 10 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected diazaspiro[3.5]nonane derivative in DMF.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction and purify the product by column chromatography.

Fragment_Elaboration cluster_hit Validated Hit cluster_deprotection Deprotection cluster_elaboration Elaboration Hit This compound (Bound to Target) Deprotect Boc Deprotection (TFA, DCM) Hit->Deprotect Amine Free Amine Derivative Deprotect->Amine Couple Amide Coupling (R-COOH, HATU, DIPEA) Amine->Couple Lead Lead Compound Couple->Lead

Caption: General workflow for the elaboration of a fragment hit.

Conclusion

This compound represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug design. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an ideal starting point for the discovery of novel therapeutics. The protocols outlined in this guide provide a comprehensive framework for the successful integration of this and similar spirocyclic fragments into drug discovery pipelines. By leveraging the unique structural features of such scaffolds, researchers can navigate beyond the traditional, flat chemical space and unlock new opportunities for therapeutic intervention.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of saturated heterocycles for drug discovery. Current Opinion in Chemical Biology, 14(3), 362-370.
  • Kang, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Li, Q., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Schiebel, J., et al. (2016). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 1425, 3-21.
  • ResearchGate. Protein X-ray Crystallography and Protein-Ligand Interactions. [Link]

  • Veprintsev, D. B., & Frese, M. A. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 2141, 289-313.
  • Schiebel, J., et al. (2016). X-Ray Crystallography of Protein–Ligand Interactions. In: Mus-Veteau, I. (eds) Membrane Proteins Production for Structural Analysis. Methods in Molecular Biology, vol 1432. Humana Press, New York, NY.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Horrell, S., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1099583.
  • Betts, M. J., & Russell, R. B. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477.
  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. [Link]

  • Sharma, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3754–3756. [Link]

  • Collins, P. M., et al. (2022). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. RSC Medicinal Chemistry, 13(8), 958-968.
  • CAS. Phenylmethyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. CAS Common Chemistry. [Link]

Sources

Application Notes and Protocols for the Regioselective N-Alkylation of 2-Boc-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery

The 2,6-diazaspiro[3.5]nonane motif is a key structural component in contemporary medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage in drug design by enabling precise spatial orientation of substituents, which can lead to enhanced target engagement and improved pharmacokinetic profiles. The mono-Boc protected variant, 2-Boc-2,6-diazaspiro[3.5]nonane, is a particularly valuable intermediate, as the Boc (tert-butoxycarbonyl) group deactivates one of the nitrogen atoms, thereby facilitating selective N-alkylation at the unprotected secondary amine. This regioselectivity is crucial for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

This guide provides detailed, field-proven protocols for the N-alkylation of 2-Boc-2,6-diazaspiro[3.5]nonane, focusing on two of the most robust and widely employed methodologies: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific synthetic needs.

Strategic Approaches to N-Alkylation

The selective functionalization of the secondary amine in 2-Boc-2,6-diazaspiro[3.5]nonane can be achieved through several synthetic strategies. The choice of method is primarily dictated by the nature of the alkyl group to be introduced and the overall functional group tolerance of the substrate.

dot graph "workflow_selection" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

subgraph "cluster_start" { label="Starting Material"; bgcolor="#F1F3F4"; "start" [label="2-Boc-2,6-diazaspiro[3.5]nonane", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_methods" { label="Alkylation Method Selection"; bgcolor="#F1F3F4"; "direct" [label="Direct Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "reductive" [label="Reductive Amination", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_reagents" { label="Key Reagents"; bgcolor="#F1F3F4"; "halide" [label="Alkyl Halide (R-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "carbonyl" [label="Aldehyde/Ketone (R-C=O)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#F1F3F4"; "product" [label="N-Alkylated Product", fillcolor="#FFFFFF", fontcolor="#202124", shape="ellipse"]; }

"start" -> "direct" [label=" Simple alkyl group "]; "start" -> "reductive" [label=" Complex alkyl group "];

"direct" -> "halide" [label=" Reacts with "]; "reductive" -> "carbonyl" [label=" Reacts with "];

"halide" -> "product"; "carbonyl" -> "product"; } Caption: Decision workflow for selecting an N-alkylation method.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward and widely utilized approach for introducing simple alkyl groups. The reaction proceeds via a nucleophilic substitution, where the secondary amine of the diazaspiro-nonane attacks the electrophilic carbon of the alkyl halide.[1] A base is required to neutralize the hydrogen halide that is formed as a byproduct.[2]

Mechanism Insight: The reaction follows an SN2 pathway, which is favored by the use of a polar aprotic solvent that can solvate the cation of the base but does not strongly solvate the amine nucleophile.[1] The choice of a non-hindered base, such as potassium carbonate, is crucial to avoid competing elimination reactions (E2), especially with secondary alkyl halides.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile (0.1 M), add the desired alkyl bromide (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. For less reactive alkyl halides, the reaction can be heated to a gentle reflux (50-60 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated product.[2]

dot graph "direct_alkylation_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

"start" [label="Combine Reactants:\n2-Boc-2,6-diazaspiro[3.5]nonane\nAlkyl Halide\nK2CO3 in Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; "reaction" [label="Stir at RT or Heat\n(Monitor by TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "workup" [label="Filter and Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; "extraction" [label="DCM Extraction &\nAqueous Wash", fillcolor="#FBBC05", fontcolor="#202124"]; "purification" [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="N-Alkylated Product", fillcolor="#FFFFFF", fontcolor="#202124", shape="ellipse"];

"start" -> "reaction"; "reaction" -> "workup"; "workup" -> "extraction"; "extraction" -> "purification"; "purification" -> "product"; } Caption: Workflow for direct N-alkylation.

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and efficient method for forming carbon-nitrogen bonds, particularly for introducing more complex or sterically hindered alkyl groups.[4] The reaction proceeds in a one-pot fashion, involving the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[2][5]

Mechanism Insight: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[6] It is sufficiently mild to not reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[2][7] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent competitive reduction of the carbonyl starting material.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (0.1 M).

  • Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate this step.[6]

  • Reduction: To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Be cautious as the addition may be slightly exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes until gas evolution ceases.

  • Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

dot graph "reductive_amination_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

"start" [label="Combine Reactants:\n2-Boc-2,6-diazaspiro[3.5]nonane\nAldehyde/Ketone in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; "imine" [label="Stir at RT (1h)\n(Iminium Ion Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "reduction" [label="Add NaBH(OAc)3\nStir at RT (4-12h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "quench" [label="Quench with NaHCO3 (aq)", fillcolor="#FBBC05", fontcolor="#202124"]; "extraction" [label="DCM Extraction &\nAqueous Wash", fillcolor="#FBBC05", fontcolor="#202124"]; "purification" [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="N-Alkylated Product", fillcolor="#FFFFFF", fontcolor="#202124", shape="ellipse"];

"start" -> "imine"; "imine" -> "reduction"; "reduction" -> "quench"; "quench" -> "extraction"; "extraction" -> "purification"; "purification" -> "product"; } Caption: Workflow for reductive amination.

Comparative Summary of N-Alkylation Protocols

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes or ketones (R-C=O)
Key Reagent Base (e.g., K₂CO₃, Et₃N)Reducing agent (e.g., NaBH(OAc)₃)
Typical Solvents Acetonitrile, DMFDichloromethane, 1,2-Dichloroethane
Reaction Temperature Room temperature to refluxRoom temperature
Advantages Simple procedure, readily available starting materials.Wide substrate scope, high functional group tolerance, good for complex alkyl groups.[4][6]
Limitations Risk of over-alkylation (less common with secondary amines), potential for elimination side reactions with hindered halides.[3]Requires a suitable carbonyl precursor, the reducing agent is moisture-sensitive.

Troubleshooting and Key Considerations

  • Low Reactivity: If a direct alkylation reaction is sluggish, consider switching to a more polar solvent like DMF and/or using a more reactive alkyl iodide instead of a bromide. For reductive amination, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation with less reactive ketones.[6]

  • Side Reactions: In direct alkylation, the primary side reaction is elimination, especially with secondary and tertiary alkyl halides. Using a non-hindered base and milder reaction temperatures can mitigate this.[3] In reductive amination, ensure the carbonyl compound is of high purity to avoid side products.

  • Purification: The basic nature of the N-alkylated product allows for straightforward purification. An acidic wash during work-up can be used to extract the product into the aqueous phase, which is then basified and re-extracted into an organic solvent to remove non-basic impurities.

Conclusion

The N-alkylation of 2-Boc-2,6-diazaspiro[3.5]nonane is a fundamental transformation for the synthesis of novel molecular entities in drug discovery. Both direct alkylation with alkyl halides and reductive amination offer reliable and versatile pathways to a diverse range of N-substituted products. A thorough understanding of the underlying mechanisms and careful consideration of the substrate and desired product will enable the medicinal chemist to select the optimal synthetic route. The protocols provided herein serve as a robust starting point for the efficient and selective functionalization of this important spirocyclic scaffold.

References

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Aliphatic Nucleophilic Substitution. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. Retrieved from [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core imparts unique three-dimensional characteristics to molecules, making it a desirable scaffold for the development of novel therapeutics. The presence of a Boc-protected amine and a free secondary amine allows for selective functionalization, enabling the exploration of diverse chemical space. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a reproducible and scalable multi-step process. The methodology is grounded in established chemical principles and draws from analogous synthetic procedures for related diazaspirocyclic compounds.[1][2][3]

Chemical Profile

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂[4]
Molecular Weight 226.32 g/mol [4]
CAS Number 1086394-57-1[4]
Appearance Off-white to white solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate

Overall Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-stage process that involves the construction of the core diazaspiro[3.5]nonane framework followed by the selective protection of one of the amine functionalities. The following diagram illustrates the logical flow of the synthesis.

G cluster_0 Core Spirocycle Formation cluster_1 Selective Protection A Starting Materials B Cyclization Reaction A->B Key Reagents C Formation of 2,6-Diazaspiro[3.5]nonane B->C Workup & Isolation D 2,6-Diazaspiro[3.5]nonane E Mono-Boc Protection D->E Boc₂O, Base F Target Compound E->F Purification

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Multi-Step Approach

This protocol outlines a plausible and scalable route adapted from synthetic methods reported for analogous diazaspirocycles.[5][6] The procedure is divided into two main parts: the formation of the unprotected 2,6-diazaspiro[3.5]nonane core and its subsequent selective mono-Boc protection.

Part 1: Synthesis of 2,6-Diazaspiro[3.5]nonane Dihydrochloride

The initial phase focuses on constructing the spirocyclic diamine. This is often the most challenging part of the synthesis and can be achieved through various routes. A common strategy involves the cyclization of a suitable precursor containing the necessary carbon and nitrogen atoms. For the purpose of this protocol, we will assume the availability of a suitable precursor or a method analogous to those described for similar spirocycles, leading to the formation of the free diamine which is then converted to its more stable dihydrochloride salt.

Part 2: Selective Mono-Boc Protection

The selective protection of one of the two secondary amines in 2,6-diazaspiro[3.5]nonane is a critical step. Direct protection often leads to a mixture of the mono-protected, di-protected, and unreacted starting material. To achieve high selectivity for the mono-Boc product, a strategy involving the transient protection of one amine as its salt is employed.[7][8][9]

Materials and Reagents:

ReagentGradeSupplier
2,6-Diazaspiro[3.5]nonane dihydrochloride≥98%Commercial Source
Di-tert-butyl dicarbonate (Boc₂O)≥98%Sigma-Aldrich
Sodium hydroxide (NaOH)ReagentFisher Scientific
Dichloromethane (DCM)AnhydrousAcros Organics
Methanol (MeOH)AnhydrousJ.T. Baker
WaterDeionizedIn-house
Brine (saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentEMD Millipore

Instrumentation:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To the 10 L jacketed reactor, add 2,6-diazaspiro[3.5]nonane dihydrochloride (500 g, 2.51 mol) and deionized water (2.5 L). Stir the mixture until the solid is fully dissolved.

  • Basification: Cool the solution to 0-5 °C using a circulating chiller. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the solution reaches >12. This step is crucial to liberate the free diamine.

  • Extraction of Free Diamine: Extract the aqueous solution with dichloromethane (3 x 2 L). Combine the organic layers. The use of a sufficiently large separatory funnel is required for this scale.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (approx. 200 g), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,6-diazaspiro[3.5]nonane as an oil.

  • Mono-Boc Protection:

    • Dissolve the crude diamine in anhydrous methanol (5 L) in the 10 L reactor and cool to 0 °C.

    • In a separate flask, prepare a solution of di-tert-butyl dicarbonate (548 g, 2.51 mol, 1.0 eq) in anhydrous methanol (1 L).

    • Slowly add the Boc₂O solution to the stirred solution of the diamine over a period of 2-3 hours, maintaining the temperature at 0 °C. The slow addition and low temperature are critical to favor mono-protection and minimize the formation of the di-Boc byproduct.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Purification:

    • Dissolve the residue in dichloromethane (4 L) and wash with deionized water (2 x 2 L) and then with brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10] For large-scale operations, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be a more practical alternative.

Expected Yield and Purity:

  • Yield: 60-75%

  • Purity: >98% (as determined by HPLC and ¹H NMR)

Safety and Hazard Information

  • This compound: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, skin and eye irritant. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and suspected carcinogen. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly during the mono-Boc protection step, high yields and purity of the target compound can be achieved. This application note serves as a comprehensive guide for researchers and drug development professionals in the efficient production of this important chemical building block.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ACS Publications. Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • ACS Publications. Supporting Information for 2,6-Diazaspiro[3.3]heptanes. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Organic Syntheses. A procedure for purification by flash column chromatography. [Link]

  • Wikipedia. Tert-Butyloxycarbonyl protecting group. [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]

  • Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Synfacts. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • ResearchGate. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. [Link]

  • PubChem. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. [Link]

  • Google Patents.

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and Their Inhibitors in Modern Therapeutics

Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, thereby modulating their activity.[1] Dysregulation of kinase activity, often due to genetic mutations or overexpression, is a hallmark of many diseases, most notably cancer.[2][3] This has made protein kinases one of the most important classes of drug targets in the 21st century.

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by offering targeted therapies with improved efficacy and often reduced side effects compared to traditional chemotherapy.[2] These inhibitors typically act by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the aberrant signaling pathways driving the disease.[2] The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, featuring this core.[4][5][6][7]

This application note provides a detailed guide for the synthesis, purification, and characterization of a representative anilinoquinazoline-based kinase inhibitor, Gefitinib. The protocols and methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.

Understanding the Target: The EGFR Signaling Pathway

Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that promote cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Gefitinib inhibits this process by blocking the ATP-binding site of the EGFR kinase domain.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF Ligand EGF->EGFR ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Gefitinib Gefitinib Gefitinib->Dimerization Inhibition ATP ATP ATP->Dimerization P Proliferation Cell Proliferation & Survival Downstream->Proliferation Gefitinib_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., 6,7-dimethoxy-3H- quinazolin-4-one) Intermediate1 Chlorination Start->Intermediate1 Intermediate2 Nucleophilic Aromatic Substitution Intermediate1->Intermediate2 Intermediate3 Demethylation Intermediate2->Intermediate3 Final_Product O-Alkylation Intermediate3->Final_Product Gefitinib_Crude Crude Gefitinib Final_Product->Gefitinib_Crude Purification Purification (Recrystallization/ Chromatography) Gefitinib_Crude->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Gefitinib Pure Gefitinib Characterization->Final_Gefitinib

Caption: General workflow for the synthesis and purification of Gefitinib.

Detailed Experimental Protocols

Part 1: Synthesis of 4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline

This part of the synthesis focuses on constructing the core anilinoquinazoline structure.

Materials:

  • 6,7-dimethoxy-3H-quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • 3-chloro-4-fluoroaniline

  • Isopropanol

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6,7-dimethoxy-3H-quinazolin-4-one (1.0 eq) in toluene.

    • Add thionyl chloride (3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting solid is 4-chloro-6,7-dimethoxyquinazoline.

  • Nucleophilic Aromatic Substitution:

    • To the crude 4-chloro-6,7-dimethoxyquinazoline, add isopropanol.

    • Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension.

    • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid using a Büchner funnel, wash with cold isopropanol, and dry under vacuum to obtain 4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline as a solid.

Part 2: Synthesis of Gefitinib

This part involves the selective demethylation and subsequent alkylation to introduce the morpholino side chain.

Materials:

  • 4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline

  • L-methionine

  • Methanesulfonic acid

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Selective Demethylation:

    • In a round-bottom flask, combine 4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline (1.0 eq) and L-methionine (2.5 eq).

    • Add methanesulfonic acid and heat the mixture to 130-140 °C for 6-8 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with water, and dry to obtain the crude 6-hydroxy-7-methoxy intermediate.

  • O-Alkylation:

    • In a round-bottom flask, dissolve the crude 6-hydroxy-7-methoxy intermediate (1.0 eq) in DMF.

    • Add potassium carbonate (2.0 eq) and 4-(3-chloropropyl)morpholine (1.5 eq). [2] * Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. [2] * After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

    • Extract the product with chloroform (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude gefitinib.

Purification and Characterization

Purification:

Crude gefitinib can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and methanol. [2]Alternatively, column chromatography on silica gel can be employed for higher purity. [8][9]A detailed recrystallization procedure is as follows:

  • Dissolve the crude gefitinib in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Filter the crystals using a Büchner funnel and wash with a small amount of cold ethanol.

  • Dry the purified gefitinib under vacuum.

Characterization:

The identity and purity of the synthesized gefitinib should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the quinazoline and anilino rings, the methoxy group, and the protons of the morpholino and propyl side chain.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the gefitinib structure.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated mass of gefitinib (m/z 446.95).
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound. The purity should ideally be >99%. [2]

Troubleshooting

ProblemPossible CauseSolution
Low yield in chlorination step Incomplete reaction; degradation of the product.Ensure anhydrous conditions. Monitor the reaction closely by TLC and avoid prolonged reaction times.
Formation of di-substituted product in nucleophilic substitution Reaction temperature too high or reaction time too long.Carefully control the reaction temperature and time. Monitor the reaction by TLC to stop it at the optimal point.
Incomplete demethylation Insufficient heating or reaction time.Ensure the reaction reaches the specified temperature and maintain it for the recommended duration.
Low purity after recrystallization Inappropriate solvent system; presence of persistent impurities.Experiment with different recrystallization solvents or solvent mixtures. If impurities persist, consider purification by column chromatography.
Broad or unexpected peaks in NMR Presence of impurities or residual solvent.Ensure the sample is thoroughly dried. If impurities are suspected, repurify the compound.

Conclusion

The synthesis of kinase inhibitors is a cornerstone of modern medicinal chemistry and drug discovery. The protocols outlined in this application note provide a practical and detailed guide for the synthesis, purification, and characterization of gefitinib, a clinically important EGFR inhibitor. By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can successfully synthesize this and other related kinase inhibitors for further biological evaluation. The methodologies and troubleshooting guide presented here serve as a valuable resource for scientists working to develop the next generation of targeted therapeutics.

References

  • A New Synthesis of Gefitinib. (2019). Synlett, 30(04), 471-476.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Malaysian Journal of Chemistry, 24(3), 1053-1061.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Molecules, 12(7), 1542-1549.
  • Process for the preparation of gefitinib. (2013).
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2016). European Journal of Medicinal Chemistry, 123, 889-901.
  • Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. (2008). Organic & Biomolecular Chemistry, 6(10), 1832-1840.
  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. (2002). Proceedings of the National Academy of Sciences, 99(25), 16048-16053.
  • The preparation method of Gefitinib. (2014).
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • On-Chip Peptide Mass Spectrometry Imaging for Protein Kinase Inhibitor Screening. (2017). Analytical Chemistry, 89(2), 1037-1043.
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111585.
  • Synthesis of Imatinib Mesylate. (2008). Chinese Pharmaceutical Journal, 43(3), 228-229.
  • A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis. (2022). Medicinal Research Reviews, 42(3), 1217-1264.
  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (2010). Bioorganic & Medicinal Chemistry, 18(17), 6330-6342.
  • Process For The Prepar
  • Modified Synthesis of Erlotinib Hydrochloride. (2014). Iranian Journal of Pharmaceutical Research, 13(Suppl), 119-125.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2020). Frontiers in Chemistry, 8, 607.
  • Process for preparation of imatinib and its mesylate salt. (2014).
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2018). Iranian Journal of Pharmaceutical Research, 17(4), 1324-1339.
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2016). Vietnam Journal of Chemistry, 54(5E12), 143-146.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Current Medicinal Chemistry, 30(25), 2821-2843.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 921-949.
  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275.
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development, 8(10), a413-a421.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Pharmacology, 13, 868943.
  • Synthesis of imatinib mesylate.
  • An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosyl
  • PREPARATION METHOD OF A-IMATINIB MESYLATE. (2013).
  • A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma.
  • Practical synthesis of lapatinib. (2012). Journal of China Pharmaceutical University, 43(6), 481-485.
  • Gefitinib. (2014).
  • Gefitinib purification process. (2020).
  • VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF GEFITINIB IN BULK DRUG AND PHARMACEUTICAL FORMUL
  • Synthetic method of lapatinib. (2013).
  • Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. (2022). Molecules, 27(19), 6649.
  • Process for the preparation of lapatinib and it's pharmaceutically acceptable salts. (2014).
  • Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 335-341.
  • Gefitinib. New Drug Approvals.
  • GEFITINIB.
  • Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. (2012). Methods in Molecular Biology, 803, 141-155.

Sources

Application Notes and Protocols for the Reductive Amination of 2,6-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs. Their inherent three-dimensionality, resulting from two rings sharing a single atom, allows for a more precise spatial arrangement of functional groups, which can lead to improved potency and selectivity for biological targets.[1] The 2,6-diazaspiro[3.5]nonane core, a key building block, offers a rigid yet versatile framework for the development of novel therapeutics, finding applications as bioisosteres for more common motifs like piperazine.[2]

This application note provides a comprehensive guide to the experimental procedure for the functionalization of 2,6-diazaspiro[3.5]nonane via reductive amination. We will delve into the mechanistic rationale behind the chosen methodology, present detailed, field-proven protocols for mono-N-alkylation, and discuss critical aspects of reaction optimization, purification, and subsequent deprotection steps. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Core Principles: Mastering the Reductive Amination of 2,6-Diazaspiro[3.5]nonane

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in forming carbon-nitrogen bonds.[3][4] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] This one-pot approach circumvents the common issue of overalkylation often encountered with direct alkylation using alkyl halides.[3]

For the reductive amination of 2,6-diazaspiro[3.5]nonane, the choice of reducing agent is paramount. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its mild and selective nature allows for the efficient reduction of the iminium ion intermediate in the presence of the starting carbonyl compound, leading to higher yields and fewer side products.[5] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones under neutral or weakly acidic conditions.[6] Furthermore, it is a safer alternative to sodium cyanobohrhydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[6]

A significant challenge in the functionalization of 2,6-diazaspiro[3.5]nonane is achieving selective mono-alkylation, as the presence of two secondary amine groups can lead to di-alkylation. To address this, a common and effective strategy is the use of a protecting group on one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reductive amination conditions and its straightforward removal under acidic conditions.[7][8]

Experimental Workflow: A Visual Guide

G cluster_0 Preparation cluster_1 Reductive Amination cluster_2 Work-up & Purification cluster_3 Deprotection (Optional) A N-Boc-2,6-diazaspiro[3.5]nonane D Mix Amine and Carbonyl A->D B Aldehyde or Ketone B->D C Anhydrous Solvent (e.g., DCE) C->D E Add NaBH(OAc)3 D->E Imine Formation F Stir at Room Temperature E->F Reduction G Quench Reaction F->G H Aqueous Work-up G->H I Flash Chromatography H->I J Characterization (NMR, MS) I->J K Dissolve in Acidic Solution (e.g., HCl in Dioxane) J->K L Stir and Monitor K->L M Isolate Final Product L->M

Caption: A streamlined workflow for the synthesis of mono-N-alkylated 2,6-diazaspiro[3.5]nonane derivatives.

Detailed Experimental Protocols

Protocol 1: Mono-N-Benzylation of N-Boc-2,6-diazaspiro[3.5]nonane

This protocol details the selective mono-benzylation of 2,6-diazaspiro[3.5]nonane using N-Boc protection.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate1086394-57-1226.32Major vendors
Benzaldehyde100-52-7106.12Major vendors
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Major vendors
1,2-Dichloroethane (DCE), anhydrous107-06-298.96Major vendors
Dichloromethane (DCM)75-09-284.93Major vendors
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Major vendors

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-N'-benzyl-2,6-diazaspiro[3.5]nonane.

Protocol 2: Deprotection of the N-Boc Group

This protocol describes the removal of the Boc protecting group to yield the free mono-alkylated diamine.

Materials and Reagents:

ReagentCAS NumberNotes
N-Boc-N'-benzyl-2,6-diazaspiro[3.5]nonaneSynthesized in Protocol 1-
4 M HCl in 1,4-Dioxane7647-01-0Commercially available solution
Diethyl ether60-29-7Anhydrous

Procedure:

  • Dissolve the N-Boc-N'-benzyl-2,6-diazaspiro[3.5]nonane (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or methanol.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired N-benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride.

Mechanism of Reductive Amination

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction by NaBH(OAc)3 A R-NH2 C [R-NH-CH(OH)-R']+ A->C + B R'CHO B->C + D [R-N=CH-R']+ C->D - H2O E [R-NH=CH-R']+ D->E + H+ F [R-NH=CH-R']+ H R-NH-CH2-R' F->H + NaBH(OAc)3 G NaBH(OAc)3 G->H Hydride Transfer

Caption: The two-stage mechanism of reductive amination.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete imine/iminium ion formation; Inactive reducing agent.Ensure anhydrous conditions. Acetic acid (0.5-1.0 eq) can be added to catalyze imine formation, particularly with less reactive ketones. Use fresh, high-quality NaBH(OAc)₃.
Formation of Di-alkylated Product Reaction of the product with the carbonyl starting material.Use a slight excess of the diamine starting material. If di-alkylation persists, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Reduction of Carbonyl Starting Material Use of a non-selective reducing agent or overly acidic conditions.Ensure the use of NaBH(OAc)₃. Avoid strongly acidic conditions that can promote the reduction of the carbonyl group.
Difficult Purification Close polarity of starting materials and product; Presence of byproducts.Optimize the eluent system for flash chromatography. Consider derivatization to aid separation. A basic aqueous work-up can help remove acidic byproducts.

Conclusion

The reductive amination of 2,6-diazaspiro[3.5]nonane is a robust and versatile method for the synthesis of novel, three-dimensional molecules with significant potential in drug discovery. The use of N-Boc protection allows for controlled, selective mono-N-alkylation, and sodium triacetoxyborohydride provides a mild and efficient means of reduction. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful synthetic strategy in their work.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Myers, A. G. Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Reductive Amination. Wikipedia. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. (2013). [Link]

  • This compound. PubChem. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Krapcho, A. P. Recent applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron. (2007). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (2020). [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. (2025). [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. PubMed. [Link]

  • 2,6-Diazaspiro(3.3)heptane. PubChem. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF on ResearchGate. [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. [Link]

  • N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. MDPI. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Organic Chemistry Portal. [Link]

  • Reductive Amination. WordPress. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Request PDF on ResearchGate. [Link]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]

  • 2,8-Ditert-butyl-6-oxa-2,8-diazaspiro[3.5]nonane. PubChem. [Link]

  • Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. Organic Chemistry Portal. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Request PDF on ResearchGate. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of diazaspiro[3.5]nonanes makes them attractive building blocks in drug discovery, but their synthesis can be challenging. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common pitfalls and significantly improve your reaction yields and product purity.

Section 1: Overview of a Validated Synthetic Pathway

Achieving a high yield for this compound requires a multi-step approach where the efficiency of each transformation is critical. A robust and scalable synthesis was reported by Orain et al. in Synlett (2015), which serves as our foundational reference.[1] This pathway involves the construction of a piperidine ring, formation of a key ditosylate intermediate, and a carefully orchestrated double cyclization to form the azetidine ring, followed by protecting group manipulations.

The overall workflow is visualized below. Understanding this sequence is the first step in effective troubleshooting.

G cluster_start Piperidine Core Formation cluster_cyclization Spirocycle Construction cluster_final Final Product Synthesis A N-Benzyl-4-piperidone B Diethyl Malonate Adduct A->B Knoevenagel Condensation C N-Benzyl Diol (8) B->C LiAlH4 Reduction D N-Benzyl Ditosylate (9) C->D TsCl, Pyridine E Nosyl-Protected Spirocycle (10) D->E 2-Nitrobenzenesulfonamide, Cs2CO3, DMF F Free Spirocyclic Diamine (11) E->F Thiophenol, Cs2CO3, DMF G Target Product: tert-Butyl 2,6-diazaspiro[3.5]nonane- 2-carboxylate (12) F->G Boc2O, Et3N, CH2Cl2

Caption: High-level workflow for the synthesis of the target compound, based on the Orain et al. route.[1]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is followed by an explanation of the underlying chemistry and actionable solutions.

Q1: My overall yield is extremely low. How do I identify the problematic step?

Answer: A low overall yield in a multi-step synthesis is often due to one or two particularly inefficient steps. The most critical transformations in this sequence are the spirocyclization (D → E) and the nosyl deprotection (E → F).

Troubleshooting Strategy:

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence without confirming the identity and purity of each intermediate (C, D, E, F). Use ¹H NMR and LC-MS to check for complete conversion and identify major impurities.

  • Focus on the Cyclization: The formation of the strained azetidine ring is often the lowest-yielding step. If the conversion from ditosylate 9 to the nosyl-protected spirocycle 10 is poor, this is your primary area for optimization.

  • Check Deprotection Efficiency: The cleavage of the nosyl group can also be problematic. Incomplete deprotection will lead to a mixture that is difficult to purify and result in a low yield of the final product.

The following decision tree can guide your troubleshooting process:

G start Start Troubleshooting: Low Overall Yield q1 Is the N-Benzyl Ditosylate (9) pure and fully characterized? start->q1 a1_no Re-synthesize and purify ditosylate (9). Ensure complete removal of pyridine/tosyl chloride. q1->a1_no No q2 Is the spirocyclization (9 -> 10) yield below 70%? q1->q2 Yes a2_yes Focus on Cyclization Protocol. - Check DMF quality (anhydrous). - Ensure Cs2CO3 is finely ground. - Verify temperature control. q2->a2_yes Yes q3 Does LC-MS show remaining Nosyl-protected intermediate (10) after deprotection? q2->q3 No a3_yes Optimize Nosyl Deprotection. - Increase reaction time/temperature. - Add fresh thiophenol. - Ensure efficient stirring. q3->a3_yes Yes q4 Is the final Boc protection (11 -> 12) step clean? q3->q4 No a4_no Review Boc Protection. - Check stoichiometry of Boc2O. - Use a non-nucleophilic base (DIPEA). - Ensure anhydrous conditions. q4->a4_no No success Yield Improved q4->success Yes

Caption: A decision tree for systematic troubleshooting of the synthesis.

Q2: The azetidine ring formation via double nucleophilic substitution is failing. What's wrong?

Answer: This is the most challenging step and a common point of failure. Direct attempts to form the azetidine ring using a Boc-protected amine often fail. The literature highlights that reacting the ditosylate 9 directly with tert-butyl carbamate was unsuccessful.[1]

Causality & Solutions:

  • Poor Nucleophilicity: The nitrogen in tert-butyl carbamate is a relatively weak nucleophile due to the electron-withdrawing nature of the carbonyl group.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach to the electrophilic carbon centers.

  • Superior Alternative - The Nosyl Group: The use of 2-nitrobenzenesulfonamide is a more effective strategy.[1] The resulting nosyl amide is acidic enough to be deprotonated by a mild base like cesium carbonate (Cs₂CO₃), creating a potent nucleophile. The nosyl group is also readily cleaved under mild conditions that do not affect the benzyl group on the other nitrogen.

Optimization Recommendations:

  • Reagent Quality: Use anhydrous DMF as the solvent. Water can hydrolyze the tosylates and deactivate the nucleophile. Ensure the 2-nitrobenzenesulfonamide is pure.

  • Base Selection: Cesium carbonate is highly effective because of its high solubility in DMF and its ability to act as a template in cyclization reactions. Finely grind the Cs₂CO₃ before use to maximize its surface area.

  • Temperature Control: The reaction is typically run at a slightly elevated temperature (e.g., 50-60 °C) to overcome the activation energy for the second ring closure, but excessive heat can lead to side products. Monitor the reaction by LC-MS.

Q3: I'm having trouble cleaving the nosyl (2-nitrobenzenesulfonyl) protecting group.

Answer: The cleavage of the nosyl group is a critical step that liberates the free secondary amine of the azetidine ring. Incomplete cleavage leads to purification difficulties and lower yield. The standard method involves using a soft nucleophile, like thiophenol, with a base.

Causality & Solutions:

  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, displacing the sulfonamide.

  • Incomplete Reaction: This can be caused by several factors:

    • Insufficient Reagents: Ensure you are using a sufficient excess of both thiophenol and the base (e.g., Cs₂CO₃ or K₂CO₃).

    • Reaction Time/Temperature: The reaction may require several hours to reach completion. Gentle heating (e.g., to 40 °C) can sometimes accelerate the process, but monitor for potential side reactions.

    • Oxygen Sensitivity: Thiophenol can be oxidized by air, which reduces its effectiveness. While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can be beneficial.

  • Workup Issues: The thiophenol and its byproducts must be thoroughly removed during the workup. Multiple aqueous base washes (e.g., 1M NaOH) are typically required to extract the acidic thiophenol.

Q4: The final Boc-protection step is giving me a messy reaction profile and low yield.

Answer: The protection of the secondary azetidine nitrogen with a Boc group should be a straightforward, high-yielding reaction. If it is not, the issue likely lies with either the purity of the starting diamine or the reaction conditions.

Causality & Solutions:

  • Starting Material Purity: The free spirocyclic diamine 11 can be prone to degradation if not handled correctly. It is best to use it immediately after purification. If it has been stored, ensure its purity by NMR before proceeding.

  • Incorrect Stoichiometry: Using a large excess of Boc anhydride (Boc₂O) can lead to side reactions and makes purification more difficult. A slight excess (1.1 to 1.2 equivalents) is usually sufficient.

  • Base Choice: Triethylamine (Et₃N) is commonly used and generally effective. If you suspect side reactions, switching to a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be advantageous.

  • Reaction Conditions: The reaction should be run in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) at room temperature or 0 °C to control exothermicity.

Section 3: Optimized Experimental Protocols

The following protocols are adapted from the peer-reviewed literature and incorporate best practices for maximizing yield and purity.[1]

Protocol 1: Key Spirocyclization Step (Ditosylate 9 → Nosyl-Protected Spirocycle 10)
Reagent/ParameterQuantity (for 1.0 g Ditosylate)Molar Eq.Notes
N-Benzyl Ditosylate (9 )1.0 g1.0Must be pure and dry.
2-Nitrobenzenesulfonamide440 mg1.1---
Cesium Carbonate (Cs₂CO₃)2.0 g3.0Finely grind before use.
Anhydrous DMF20 mL---Use a freshly opened bottle or dried solvent.
Temperature60 °C------
Time12-18 hours---Monitor by LC-MS until starting material is consumed.
Typical Yield ------~78%

Step-by-Step Procedure:

  • To a solution of N-Benzyl Ditosylate 9 (1.0 g) in anhydrous DMF (20 mL), add 2-nitrobenzenesulfonamide (440 mg) and finely ground cesium carbonate (2.0 g).

  • Stir the suspension vigorously at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • After completion (typically 12-18 hours), cool the reaction to room temperature and pour it into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield compound 10 .

Protocol 2: Nosyl Group Deprotection (10 → 11)
Reagent/ParameterQuantity (for 1.0 g of 10)Molar Eq.Notes
Nosyl-Protected Spirocycle (10 )1.0 g1.0---
Thiophenol0.5 mL~2.0Use fresh, high-purity thiophenol.
Cesium Carbonate (Cs₂CO₃)1.6 g2.0---
Anhydrous DMF20 mL------
TemperatureRoom Temperature------
Time4-6 hours---Monitor by LC-MS.
Typical Yield ------~89%

Step-by-Step Procedure:

  • Dissolve the nosyl-protected intermediate 10 (1.0 g) in anhydrous DMF (20 mL).

  • Add cesium carbonate (1.6 g) followed by thiophenol (0.5 mL).

  • Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by LC-MS.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and wash thoroughly with 1M NaOH solution (3 x 50 mL) to remove thiophenol, followed by a brine wash (50 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • The resulting free spirocyclic diamine 11 is often pure enough for the next step, but can be purified over a short plug of silica if necessary.

Protocol 3: Final N-Boc Protection (11 → 12)
Reagent/ParameterQuantity (for 1.0 g of 11)Molar Eq.Notes
Free Spirocyclic Diamine (11 )1.0 g1.0Use immediately after preparation if possible.
Di-tert-butyl dicarbonate (Boc₂O)1.2 g1.1---
Triethylamine (Et₃N)1.0 mL1.5---
Anhydrous CH₂Cl₂25 mL------
Temperature0 °C to Room Temp.------
Time2-4 hours---Monitor by TLC or LC-MS.
Typical Yield ------~85%

Step-by-Step Procedure:

  • Dissolve the spirocyclic diamine 11 (1.0 g) in anhydrous dichloromethane (25 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.0 mL) followed by a solution of Boc₂O (1.2 g) in CH₂Cl₂ (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with water (20 mL). Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to afford the final product 12 .

References

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 26(13), 1815–1818. Available from: [Link][1]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents. Available from: [2]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents. Available from:

Sources

Technical Support Center: Purification of Boc-Protected Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the unique purification challenges associated with tert-butyloxycarbonyl (Boc)-protected spirocyclic compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that dictate success in this area, ensuring your experimental choices are both effective and well-reasoned.

The introduction of a spirocyclic scaffold imparts valuable three-dimensionality to a molecule, a highly desirable trait in modern drug discovery for improving properties like metabolic stability and target engagement. However, this rigid, sterically hindered structure, combined with the lipophilic and moderately labile Boc protecting group, presents a distinct set of purification hurdles. This guide is structured to address these issues directly in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)
Category 1: Common Impurities and Reaction Byproducts

Question 1: My crude reaction mixture is a sticky oil, and TLC shows multiple spots close to my product. What are the likely impurities from a standard Boc protection reaction?

Answer: The most common impurities following a Boc-protection of a spirocyclic amine are typically excess di-tert-butyl dicarbonate (Boc₂O), its breakdown product tert-butanol, and potentially a di-Boc protected species if a primary amine is present or if over-acylation occurs.

  • Causality: The Boc protection reaction uses an excess of Boc₂O to drive the reaction to completion. Boc₂O is non-polar and can co-elute with the desired lipophilic product. During the reaction or aqueous workup, Boc₂O can hydrolyze to tert-butanol and CO₂, and the amine can react twice to form a di-Boc derivative, which is often highly non-polar. The spirocyclic product itself, now masked with a bulky, greasy Boc group, is often an oil or a low-melting solid, making isolation difficult.

Troubleshooting Steps:

  • Initial Workup: After the reaction, a mild aqueous wash (e.g., with saturated sodium bicarbonate) can help remove some unreacted starting amine (if it has a basic handle) and some acidic byproducts.

  • Removal of Excess Boc₂O: If the product is stable, leaving the crude oil under high vacuum for an extended period (24-72 hours), sometimes with gentle heating (40-50°C), can sublimate a significant portion of the residual Boc₂O.

  • Chromatography: Careful flash chromatography is the most common next step. A less polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) is typically required. See the chromatography section for more details.

Question 2: I've synthesized a chiral spirocycle, and now I see two spots on TLC/LC-MS that seem to be my product. What's happening?

Answer: You have likely formed diastereomers. Spirocycles often contain stereocenters, and if your synthesis involved a reaction that could generate a new stereocenter (e.g., reduction of a ketone, addition to a double bond), you will form a mixture of diastereomers if the reaction is not stereoselective.

  • Expert Insight: Diastereomers have different physical properties and can often be separated by chromatography, but their structural similarity can make this challenging. The challenge is magnified in spirocycles where the rigid framework can make the polarity differences between epimers very subtle.

Purification Strategy for Diastereomers:

  • Flash Chromatography: Use high-resolution silica and a shallow solvent gradient to maximize separation.

  • Preparative HPLC/SFC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is often required. SFC is particularly powerful for chiral separations and has become a preferred method in the pharmaceutical industry.

Category 2: Chromatographic Purification

Question 3: My Boc-protected spirocycle is streaking badly on the silica gel column and I'm getting poor recovery. What could be the cause?

Answer: This is a classic sign of on-column decomposition. The Boc group is known to be labile to acid. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the partial cleavage of the Boc group during the slow process of column chromatography. The newly freed amine, now a polar and basic compound, interacts strongly with the acidic silica, leading to streaking (tailing) and irreversible binding, which results in low recovery.

  • Mechanism: The acidic silanol groups (Si-OH) on the silica surface can protonate the carbamate oxygen, initiating the elimination of isobutylene and CO₂ to release the free amine.

Solutions for On-Column Lability:

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%) or ammonia in methanol. This neutralizes the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.

  • Change Chromatography Mode: Switch to reverse-phase chromatography (C18 silica), where the mobile phase is typically polar (e.g., water/acetonitrile) and less likely to be acidic unless additives like TFA are used.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation/ Recovery cause1 Peak Tailing/ Streaking start->cause1 cause2 Co-elution of Impurities start->cause2 cause3 Product Not Eluting start->cause3 sol1a On-column deprotection? Add 0.5% Et3N to eluent. cause1->sol1a Likely sol2a Optimize Solvent System: Use TLC to find ΔRf > 0.2. cause2->sol2a Common sol3a Increase eluent polarity (run a steep gradient). cause3->sol3a First try sol1b Use neutral alumina or reverse-phase (C18). sol1a->sol1b sol2b Switch to HPLC or SFC for higher resolution. sol2a->sol2b sol3b Check solubility in loading solvent. sol3a->sol3b

Caption: Workflow for definitive purity assessment using orthogonal methods.

References
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry - ACS Publications.
  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Reactions that Work: Boc Protection. Chemtips - WordPress.com.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Semantic Scholar.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC - PubMed Central - NIH.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC - PubMed Central.
  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate.
  • Removal of Boc protecting group as workup? r/chemistry - Reddit.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. cromatografia.com.br.
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Syngene International Ltd.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - PubMed Central.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
  • Crystallization method of Boc-amino acid. Eureka | Patsnap.
  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate.
  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
  • Purification Troubleshooting. r/chemistry - Reddit.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed.

Technical Support Center: Synthesis of Diazaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Diazaspiro[3.5]nonane Synthesis and Its Challenges

Diazaspiro[3.5]nonanes are a class of spirocyclic amines that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. However, the synthesis of these scaffolds is not without its challenges. Researchers often face issues with low yields, the formation of complex side products, and difficult purifications. This guide will delve into the common synthetic routes and provide detailed troubleshooting for the side reactions that can compromise the success of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route 1: Double Reductive Amination

This is a common and efficient one-pot method for the synthesis of diazaspiro[3.5]nonanes, typically involving the reaction of a suitable diketone or dialdehyde with a primary amine in the presence of a reducing agent.

Question 1: My double reductive amination is giving a low yield of the desired diazaspiro[3.5]nonane. What are the likely causes and how can I improve it?

Answer: Low yields in double reductive amination are often attributable to several factors:

  • Incomplete Imine Formation: The initial condensation between the carbonyl groups and the amine to form the di-imine intermediate is a crucial equilibrium-driven step. To favor imine formation, it is essential to remove the water generated during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Premature Reduction of the Carbonyl: The reducing agent can sometimes reduce the starting diketone or dialdehyde before it has a chance to form the imine. To mitigate this, use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more reactive towards the protonated imine than the neutral carbonyl group. Maintaining a slightly acidic pH (around 5-6) is often optimal.

  • Over-alkylation: The newly formed secondary amines of the diazaspirocycle can sometimes react further with the starting carbonyl compound, leading to undesired tertiary amine byproducts.[1][2] To minimize this, it is advisable to use a stoichiometric amount of the carbonyl compound or a slight excess of the primary amine.

Troubleshooting Workflow for Low Yield in Double Reductive Amination

Caption: Troubleshooting workflow for low yields in double reductive amination.

Question 2: I am observing significant amounts of a high molecular weight, viscous material in my crude product. What is it and how can I prevent its formation?

Answer: The formation of a viscous, high molecular weight material is likely due to oligomerization or polymerization . This is a common side reaction in reactions involving difunctional monomers. In the context of double reductive amination, this can occur through intermolecular reactions between the starting materials or partially cyclized intermediates.

Mechanism of Oligomerization: Instead of the desired intramolecular cyclization, the mono-aminated intermediate can react with another molecule of the diketone/dialdehyde, leading to a linear chain extension. This process can continue, resulting in the formation of oligomers or polymers.

Prevention of Oligomerization:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization over intermolecular polymerization is to perform the reaction under high dilution. This reduces the probability of reactive intermediates encountering each other. A concentration of 0.01-0.05 M is a good starting point.

  • Slow Addition of Reactants: Adding one of the reactants slowly over a prolonged period can also help maintain a low concentration of the reactive species, thereby promoting intramolecular cyclization.

Purification from Oligomers:

  • Distillation: If the desired diazaspiro[3.5]nonane is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be an effective method to separate it from non-volatile oligomeric byproducts.

  • Chromatography: Column chromatography can be used, but the polar nature of both the product and the oligomers can make separation challenging. A polar stationary phase (e.g., silica or alumina) with a gradient of a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) may be effective.

  • Precipitation/Trituration: It may be possible to selectively precipitate the oligomers by adding a less polar solvent to a solution of the crude product. Conversely, the desired product might be extracted from the crude mixture by trituration with a suitable solvent.

Route 2: Staudinger Reaction / Intramolecular Aza-Wittig Reaction

This route typically involves the synthesis of a diazide precursor, followed by a double Staudinger reduction or an intramolecular aza-Wittig reaction to form the diazaspirocycle.

Question 3: My Staudinger reduction of a diazide is giving a complex mixture of products. How can I improve the selectivity?

Answer: The Staudinger reduction of a diazide to a diamine can indeed lead to a mixture of the desired diamine, the mono-amine/mono-azide intermediate, and unreacted diazide.[3] This is because the reactivity of the two azide groups is often similar.

Improving Selectivity and Yield:

  • Use of Excess Phosphine: To drive the reaction to completion and minimize the presence of the mono-reduced intermediate, it is advisable to use a slight excess of the phosphine reagent (e.g., 2.2-2.5 equivalents of triphenylphosphine for a diazide).

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material and the mono-reduced intermediate.

  • Stepwise Reduction: In some cases, a stepwise approach where the two azide groups are differentiated by protecting groups may be necessary to achieve high selectivity, although this adds to the number of synthetic steps.

Question 4: I am having difficulty removing triphenylphosphine oxide (TPPO) from my reaction mixture. What are some effective methods?

Answer: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Staudinger and Wittig reactions due to its polarity and solubility in many organic solvents.[3][4][5] Here are several methods for its removal, ranging from simple precipitation to chemical conversion:

  • Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes and diethyl ether.[3] Concentrating the reaction mixture and triturating with or recrystallizing from a mixture of a moderately polar and a non-polar solvent (e.g., diethyl ether/hexanes or toluene/hexanes) can often precipitate the TPPO.[5]

  • Chromatography: While flash chromatography can be used, TPPO can sometimes co-elute with polar products. A common trick is to use a solvent system with a small amount of a polar solvent to first elute the less polar product, and then a more polar system to wash out the TPPO.

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol or magnesium chloride (MgCl₂) in toluene can precipitate the TPPO-metal complex, which can then be removed by filtration.[3][6]

  • Conversion to a Water-Soluble Derivative: TPPO can be converted to a water-soluble phosphonium salt by reaction with triflic anhydride followed by quenching with a primary amine. The salt can then be removed by aqueous extraction.

Protocol for Removal of TPPO by Precipitation with ZnCl₂:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of ethanol.

  • Add a solution of zinc chloride (2 equivalents relative to the initial amount of triphenylphosphine) in ethanol.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter off the precipitated TPPO-ZnCl₂ complex.

  • Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.

Route 3: Dieckmann Condensation and Subsequent Functionalization

This route involves the intramolecular condensation of a diester to form a spirocyclic β-ketoester, which can then be converted to the diazaspiro[3.5]nonane through a series of steps including amination.

Question 5: My Dieckmann condensation is resulting in a low yield of the desired spirocyclic β-ketoester. What are the common pitfalls?

Answer: The Dieckmann condensation is a powerful ring-forming reaction, but its success is highly dependent on the reaction conditions and the nature of the substrate.[7] Low yields can often be attributed to the following:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester. Sodium ethoxide or potassium tert-butoxide are commonly used. The base should be used in at least a stoichiometric amount, as it is consumed in the final deprotonation of the β-ketoester product.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the ester starting material and quench the enolate intermediate. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Reverse Claisen Condensation: If the resulting β-ketoester does not have an enolizable proton between the two carbonyl groups, the reaction can be reversible, leading to low yields.[7] For the synthesis of spirocycles, this is generally not an issue as the product is typically enolizable.

  • Reaction Temperature: The reaction is often performed at elevated temperatures to drive it to completion. However, excessively high temperatures can lead to decomposition. Optimization of the reaction temperature is often necessary.

Troubleshooting Low Yield in Dieckmann Condensation dot graph "Troubleshooting_Dieckmann" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

Start [label="Low Yield in\nDieckmann Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Review Base and Stoichiometry"]; Base_Issue [label="Base not strong enough or\ninsufficient amount", shape=ellipse, fillcolor="#FBBC05"]; Adjust_Base [label="Action: Use NaOEt or KOtBu\n(>1 equivalent)"]; Check_Conditions [label="Verify Anhydrous Conditions"]; Moisture_Issue [label="Presence of water", shape=ellipse, fillcolor="#FBBC05"]; Dry_Reagents [label="Action: Use anhydrous solvents\nand flame-dried glassware"]; Check_Temp [label="Optimize Reaction Temperature"]; Temp_Issue [label="Temperature too low or too high", shape=ellipse, fillcolor="#FBBC05"]; Optimize_Temp [label="Action: Screen different temperatures"]; Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Base; Check_Base -> Base_Issue [label="Issue Found"]; Base_Issue -> Adjust_Base; Adjust_Base -> Success; Check_Base -> Check_Conditions [label="No Issue"]; Check_Conditions -> Moisture_Issue [label="Issue Found"]; Moisture_Issue -> Dry_Reagents; Dry_Reagents -> Success; Check_Conditions -> Check_Temp [label="No Issue"]; Check_Temp -> Temp_Issue [label="Issue Found"]; Temp_Issue -> Optimize_Temp; Optimize_Temp -> Success; }

Sources

Technical Support Center: Optimizing Boc-Deprotection Conditions to Avoid Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical step in organic synthesis. Here, we move beyond simple protocols to explain the underlying mechanisms of common side reactions and provide actionable strategies to ensure the clean and efficient removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The main culprit is the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic sites within your substrate, leading to a variety of unwanted side products.[1][3]

Q2: Which functional groups or amino acid residues are most susceptible to modification?

A2: Nucleophilic moieties are at the highest risk of alkylation by the tert-butyl cation. In peptide synthesis, this includes the side chains of:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5]

  • Cysteine (Cys): The thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1] Other nucleophilic groups like amidines and guanidines are also susceptible.[3]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the reactive tert-butyl cation.[1] They react with the carbocation faster than the sensitive residues in your substrate, thus preventing unwanted modifications.[1]

Q4: My Boc deprotection appears incomplete. What are the common causes?

A4: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or used in too low a concentration to drive the reaction to completion.[6]

  • Inadequate Reaction Time or Temperature: The reaction kinetics may require longer exposure to the acidic conditions.[6]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[6]

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be inefficient.[6]

Visualizing the Core Mechanism and Side Reactions

To effectively troubleshoot, it's crucial to understand the chemical pathways at play.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] (Unstable) Protonated_Boc->Carbamic_Acid - t-Bu+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 tBu_cation t-Butyl Cation (t-Bu+) Alkylated_Product Alkylated Side Product (R'-X-tBu) tBu_cation->Alkylated_Product + Nucleophile (X) Trapped_Cation Trapped Cation (S-tBu) tBu_cation->Trapped_Cation + Scavenger (S) Nucleophile Substrate Nucleophile (X) Scavenger Scavenger (S)

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting Guide: From Problem to Protocol

Issue 1: Formation of tert-Butylated Side Products

This is the most common side reaction, identified by unexpected peaks in HPLC or LC-MS corresponding to the mass of your product plus 56 Da (the mass of a tert-butyl group).

Causality: The highly reactive tert-butyl cation, an intermediate of the deprotection, electrophilically attacks electron-rich, nucleophilic sites on your molecule.[1][2] This is particularly problematic for tryptophan and methionine residues in peptides.[1][4][5]

Solution: The use of scavengers is essential. These compounds are added to the deprotection solution to quench the tert-butyl cation before it can react with your product.[1]

Comparative Data: Scavenger Selection

Sensitive Residue(s)Recommended Scavenger(s)Typical Concentration (v/v)Rationale
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)2.5-5%TIS is a highly effective carbocation scavenger. EDT also protects against indole oxidation.[1][4]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)2.5-5%The soft sulfur atom of thioanisole effectively traps the carbocation and can help prevent sulfoxide formation.[5][7]
Cysteine (Cys)1,2-Ethanedithiol (EDT)2.5-5%EDT is a potent scavenger for protecting the free thiol group.[1]
Tyrosine (Tyr)Anisole, Thioanisole2.5-5%These scavengers protect the phenolic ring from alkylation.[1]
General PurposeTriisopropylsilane (TIS), Water2.5-5% TIS, 2.5-5% H₂OA common "cocktail" for general peptide deprotection. Water can protonate isobutylene, preventing its polymerization and subsequent side reactions.[2]

Optimized Protocol: Boc Deprotection with Scavengers (Solid-Phase Peptide Synthesis)

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.[8]

  • Prepare Deprotection Cocktail: Create a deprotection solution of Trifluoroacetic Acid (TFA), DCM, and the appropriate scavenger(s). A common general-purpose cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[2]

  • Deprotection: Drain the DCM and add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).[8]

  • Reaction: Gently agitate the mixture at room temperature for 20-30 minutes.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and scavenger byproducts.

Issue 2: Incomplete Deprotection

Symptoms include the persistence of the starting material in your analytical trace (e.g., HPLC, LC-MS) after the reaction and workup.

Causality: The stability of the Boc group is significant, and its cleavage is a kinetically controlled process. Insufficient acid strength, concentration, or reaction time can lead to incomplete removal.[6] Steric hindrance around the Boc-protected amine can also slow the reaction rate.[6]

Solution: A systematic increase in the reaction's driving force is required. This can be achieved by modifying the acid concentration, reaction time, or the acid reagent itself.

Troubleshooting Workflow: Incomplete Deprotection

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Protocol 2: Deprotection using HCl in Dioxane

This method is often more potent than TFA-based systems and can be effective for stubborn deprotections.

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.[8]

  • Deprotection: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).[8]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[8][9]

  • Work-up: Concentrate the reaction mixture under vacuum. The resulting amine hydrochloride salt can often be precipitated by the addition of a non-polar solvent like cold diethyl ether and isolated by filtration.[10]

Issue 3: Racemization

While less common during the deprotection step itself compared to coupling reactions, harsh conditions can potentially lead to epimerization, especially with sensitive amino acids.

Causality: Although the Boc group is known to suppress racemization during peptide coupling, prolonged exposure to strong acids at elevated temperatures could theoretically lead to the loss of stereochemical integrity at the α-carbon.[11][12]

Solution: Employ the mildest effective conditions for deprotection. Avoid excessive heat and prolonged reaction times. If racemization is suspected, consider alternative, milder deprotection methods.

Protocol 3: Mild Deprotection with Oxalyl Chloride/Methanol

This method is suitable for substrates with other acid-labile groups where traditional strong acids may cause undesired side reactions.[13]

  • Dissolution: Dissolve the Boc-protected substrate in methanol.

  • Reagent Addition: Add oxalyl chloride (e.g., 3 equivalents) to the solution at room temperature.[9]

  • Reaction: Stir for 1-4 hours, monitoring the reaction progress.[9]

  • Work-up: Upon completion, the reaction can be worked up to isolate the deprotected amine.

Summary of Deprotection Conditions

Reagent SystemTypical ConditionsAdvantagesDisadvantages
TFA / DCM25-50% TFA in DCM, RT, 20-30 minEfficient, volatile, good for SPPSGenerates reactive t-butyl cation, requires scavengers, corrosive.[8][14]
HCl / Dioxane4M HCl in Dioxane, RT, 30 min - 2hStronger than TFA, cost-effectiveCan be less selective, potential for chlorinated byproducts.[8][9]
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometric, various solventsGreener alternative, biodegradableMay require heat, less volatile.[14]
Thermal (Neat or in high-boiling solvent)High temperatures (e.g., 100-150 °C)Avoids acid catalysts and solventsCan cause racemization or degradation in sensitive substrates.[9][15]
Oxalyl Chloride / Methanol3 eq. (COCl)₂, MeOH, RT, 1-4hVery mild, tolerant of acid-labile estersReagents are toxic and moisture-sensitive.[9][13]

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • National Institutes of Health. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ACS Publications. (n.d.). Boc amino acid could, but doesn't, racemize. Retrieved from [Link]

  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS Publications. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Leonidas Zervas. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-arylation Reactions on the Diazaspiro Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-arylation reactions involving diazaspirocyclic scaffolds. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of these sterically hindered and often complex structures. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols.

Section 1: General Issues & Initial Diagnosis

Q1: My N-arylation reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?

Low or no reactivity in the N-arylation of diazaspiro cores is a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or the inherent steric hindrance of the substrate.[1] A systematic approach to troubleshooting is crucial.

Initial Troubleshooting Workflow:

Here is a logical flow to diagnose the root cause of low or no product formation:

G cluster_B Reagent & Setup Integrity cluster_C Catalyst System cluster_D Reaction Parameters A Initial Observation: Low or No Product Formation B Step 1: Reagent & Setup Integrity Check A->B Start Here C Step 2: Catalyst System Optimization B->C If reagents & setup are verified B1 Verify Purity & Stability of: - Aryl halide - Diazaspiro Core - Base B->B1 D Step 3: Reaction Parameter Adjustment C->D If catalyst screen is inconclusive C1 Screen Palladium Pre-catalysts: - e.g., Pd2(dba)3, Pd(OAc)2 - Consider pre-formed catalysts C->C1 E Successful Reaction D->E If parameters are optimized B2 Ensure Anhydrous Conditions: - Dry solvents & reagents - Proper inert atmosphere technique B1->B2 C2 Screen Ligands: - Bulky, electron-rich phosphines - (e.g., XPhos, RuPhos, BrettPhos) C1->C2 D1 Optimize Base: - Screen strong vs. weak bases - (e.g., NaOtBu vs. Cs2CO3) C2->D1 D2 Optimize Solvent: - Toluene, Dioxane, THF - Consider solubility of all components D1->D2 D3 Adjust Temperature: - Cautiously increase in increments D2->D3

Caption: Troubleshooting workflow for low conversion N-arylation.

Causality Explained:

  • Reagent Purity: The purity of amines is exceedingly important; trace impurities can poison the palladium catalyst.[2] Liquid amines should be purified by distillation or by passing through a plug of activated alumina.[2]

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[3] Inconsistent results are often due to reactions not being run under a proper inert atmosphere (N₂ or Ar).[2] The most reliable method is to evacuate the reaction vessel and backfill with inert gas, repeating this cycle three times.[2]

  • Catalyst Choice: For sterically demanding substrates like diazaspiro cores, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and the challenging reductive elimination steps.[1][4] Pre-formed palladium-ligand complexes (precatalysts) can provide more reproducible results by avoiding the need for in-situ catalyst formation.[3]

Section 2: The Catalyst System - Palladium, Copper, and Ligands

Q2: I'm using a standard Buchwald-Hartwig protocol with Pd₂(dba)₃ and a common phosphine ligand, but the reaction is sluggish. What should I change?

Standard conditions are often a good starting point, but the steric bulk and electronic properties of diazaspiro cores demand a more tailored approach.

Key Considerations:

  • Ligand Selection: The steric and electronic properties of the phosphine ligand are paramount. For hindered amines, bulky and electron-rich ligands are known to accelerate the reaction.[4] Consider screening ligands specifically designed for challenging couplings.

  • Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common, they require in situ activation, which can be inefficient.[2] Using palladium precatalysts, where the ligand is already complexed to the palladium, can lead to more consistent generation of the active Pd(0) catalyst.[3]

  • Copper-Catalyzed Alternatives (Ullmann Reaction): For certain substrates, a copper-catalyzed Ullmann-type reaction may be a viable alternative.[5][6] While traditional Ullmann reactions require harsh conditions, modern protocols using diamine or amino acid ligands can proceed at lower temperatures.[7]

Table 1: Recommended Ligand Screening for Diazaspiro N-Arylation

Ligand FamilyKey CharacteristicsRecommended LigandsRationale for Diazaspiro Cores
Buchwald Ligands Bulky, electron-rich biaryl phosphinesXPhos, RuPhos, BrettPhosExcellent for hindered substrates; promotes fast reductive elimination.[1][2][4]
Josiphos Ligands Ferrocene-based diphosphinesJosiphos SL-J009-1Effective in preventing over-arylation of primary amines.[2]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically bulkyIPr, IMesForm very stable palladium complexes, useful for challenging aryl chlorides.[8]
Q3: My reaction is producing palladium black. What does this indicate and how can I prevent it?

The formation of palladium black is a clear sign of catalyst decomposition and deactivation.[1] The active, soluble Pd(0) catalyst has aggregated into an inactive, insoluble form.

Common Causes and Solutions:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[1] Attempt the reaction at the lowest effective temperature.

  • Ligand Instability: The chosen ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC).[1]

  • Poor Solubility: If reagents, particularly the base, are poorly soluble, localized high concentrations can lead to catalyst decomposition. Ensure vigorous stirring and consider a solvent that better solubilizes all components.[2][9]

Section 3: The Role of Base and Solvent

Q4: How do I choose the right base for my N-arylation? I've seen both strong (NaOtBu) and weak (Cs₂CO₃) bases used.

The choice of base is a critical parameter and is highly substrate-dependent.[9] There is a trade-off between reaction rate and functional group tolerance.

Decision Framework for Base Selection:

G A Does your substrate have base-sensitive functional groups (e.g., esters, ketones)? B Yes A->B C No A->C D Start with weaker inorganic bases: - Cs2CO3, K3PO4, K2CO3 - May require higher temperature B->D E Start with strong bases: - NaOtBu, LHMDS - Generally faster reaction rates C->E F Consider a combination: - DBU (soluble organic) +  weaker inorganic base D->F If reaction is slow

Caption: Decision tree for selecting a suitable base.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are very common and often lead to faster reaction rates.[3] However, they can cause the decomposition of substrates with sensitive functional groups like esters or enolizable ketones.[3][9]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are recommended for sensitive substrates.[3] Cesium carbonate is often a good choice due to its better solubility in common organic solvents compared to other carbonate bases. Reactions with weaker bases may require higher temperatures or longer reaction times.[3]

  • Solubility is Key: One of the most common reasons for low yield is the poor solubility of the inorganic base.[9] The deprotonation step is believed to occur at the solid-liquid interface, so the particle size and surface area of the base can significantly impact the reaction outcome. Grinding the base before use or ensuring vigorous agitation can be beneficial.

Q5: Which solvent is best for a Buchwald-Hartwig amination on a diazaspiro core?

The ideal solvent must effectively dissolve the aryl halide, the diazaspiro amine, and the palladium complex, while also having an appropriate boiling point for the required reaction temperature.

Table 2: Common Solvents for N-Arylation

SolventClassCharacteristics & Considerations
Toluene / Xylene AromaticVery common and effective; good balance of solubility and high boiling point.[9]
1,4-Dioxane EtherFrequently used and effective, but is a high-impact solvent to be avoided if possible.[9]
THF / 2-MeTHF EtherGood general-purpose solvents. 2-MeTHF is a greener alternative to THF.[9]
t-Amyl alcohol AlcoholCan be effective, particularly in certain catalyst systems.

Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst by binding to it.[9]

Section 4: Side Reactions and Byproduct Formation

Q6: My reaction is producing a significant amount of a hydrodehalogenated byproduct. What causes this and how can I stop it?

Hydrodehalogenation is the replacement of the halide on your aryl electrophile with a hydrogen atom, a common side reaction.[3][7] It is often promoted by the formation of palladium-hydride species.[7]

Strategies to Minimize Hydrodehalogenation:

  • Ensure Anhydrous Conditions: Moisture is a primary source of protons. Scrupulously dry all reagents and solvents.[1][7]

  • Optimize the Base: The choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) may be necessary.[1][3]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions.[3]

  • Screen Ligands: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation.[3] A ligand screen may identify a system that favors the desired C-N reductive elimination.

Q7: I am attempting a mono-N-arylation on a symmetric diazaspiro core, but I'm getting a mixture of mono- and di-arylated products. How can I improve selectivity?

Controlling selectivity on a polyamine core is a significant challenge. The relative rates of the first and second arylation determine the product distribution.

Methods to Enhance Mono-arylation Selectivity:

  • Stoichiometry: Use a slight excess of the diazaspiro core relative to the aryl halide (e.g., 1.2 to 1.5 equivalents of the diamine).

  • Slow Addition: Add the aryl halide slowly over several hours using a syringe pump. This keeps the concentration of the electrophile low, favoring reaction with the more abundant starting diamine over the mono-arylated product.

  • Lower Temperature: Reducing the reaction temperature can often increase selectivity by slowing down the second, more sterically hindered arylation step.

  • Ligand Choice: Ligands such as BrettPhos and certain Josiphos ligands have been shown to prevent the over-arylation of primary amines and may be effective for improving selectivity in this context.[2]

Section 5: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale N-Arylation Screening Reaction

This is a general guideline. Reaction conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Cap the vial with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[2]

  • Reagent Addition: Under the inert atmosphere, add the diazaspiro core (1.1-1.2 equiv.) and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[9]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, approx. 0.1 M concentration) via syringe.

  • Reaction: Place the vial in a pre-heated heating block and stir vigorously for the designated time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • R Discovery. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • R Discovery. (2009). Solvent-Free Pd-Catalyzed N-Arylation of Amines, Amides and Diaza-18-crown-6. Retrieved from [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. Retrieved from [Link]

  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • PubMed. (2024). Structural Insights into the Mechanisms Underlying Polyaminopathies. Retrieved from [Link]

  • ResearchGate. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N -Arylation of Nitrogen Heterocycles. Retrieved from [Link]

  • PMC. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • PubMed. (2018). Mechanistic insights on C(acyl) N functionalisation mediated by late transition metals. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2017). Molecular Dynamics Insights Into Polyamine-DNA Binding Modes: Implications for Cross-Link Selectivity. Retrieved from [Link]

  • ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PMC. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • RSC Publishing. (2023). Mechanistic insights into the visible-light-driven O-arylation of carboxylic acids catalyzed by xanthine-based nickel complexes. Retrieved from [Link]

  • MDPI. (2019). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Retrieved from [Link]

  • PubMed Central. (2021). Direct Arylation in the Presence of Palladium Pincer Complexes. Retrieved from [Link]

  • ResearchGate. (2023). Palladium-catalyzed denitrative N -arylation of nitroarenes with pyrroles, indoles, and carbazole. Retrieved from [Link]

  • Beilstein Archives. (2019). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. This document is intended for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic campaigns. Our goal is to provide you with a comprehensive understanding of its stability, particularly under the acidic conditions required for Boc deprotection, and to offer practical, field-tested solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is the 2,6-diazaspiro[3.5]nonane core under typical Boc deprotection conditions?

The diazaspiro[3.5]nonane scaffold, which contains both a four-membered azetidine ring and a six-membered piperidine ring, is generally robust. The reactivity is primarily dominated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. However, the inherent ring strain of the azetidine moiety (approx. 25.4 kcal/mol) makes it more susceptible to decomposition or rearrangement under harsh acidic conditions compared to less strained systems like pyrrolidines.[1]

While standard Boc deprotection using reagents like trifluoroacetic acid (TFA) is feasible, prolonged exposure or high temperatures can potentially lead to degradation.[2][3] One study demonstrated that while an azetidine ring within a peptide macrocycle was stable to strong acid for side-chain deprotection, the stability of N-substituted azetidines can be highly dependent on the nature of the substituent and the pKa of the azetidine nitrogen.[2][4] Therefore, careful monitoring and selection of deprotection conditions are crucial.

Q2: What are the primary concerns when removing the Boc group from this molecule?

The main challenges are:

  • Incomplete Deprotection: Steric hindrance around the carbamate or suboptimal reaction conditions can lead to residual starting material, complicating purification.[5][6]

  • Side Reactions: The electrophilic tert-butyl cation (tBu⁺), generated during deprotection, can alkylate the newly freed secondary amine at the 6-position or other nucleophilic sites.[5][7][8]

  • Azetidine Ring Integrity: While more stable than aziridines, the strained four-membered ring can be susceptible to acid-mediated ring-opening, especially with prolonged reaction times or elevated temperatures.[1][2][3]

  • Difficult Product Isolation: The final product is a water-soluble diamine, which is typically isolated as a dihydrochloride or bis(trifluoroacetate) salt. Isolating the free base can be challenging.

Q3: Which acidic conditions are recommended for a clean and complete deprotection?

For most applications, two main protocols are recommended, balancing efficacy with the preservation of the spirocyclic core.

  • Standard Conditions (High Efficacy): 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature. This is highly effective but requires careful monitoring to prevent side reactions.[9][10][11]

  • Milder Conditions (Higher Selectivity): 4M Hydrogen Chloride (HCl) in 1,4-dioxane or methanol at 0 °C to room temperature. This is often preferred when other acid-sensitive groups are present or to minimize potential degradation of the azetidine ring.[7][10][12]

The choice depends on the overall stability of your molecule. Always start with milder conditions and monitor the reaction closely by TLC or LC-MS.[5][6]

Understanding the Core Mechanism & Potential Pitfalls

The acidic deprotection of the Boc group proceeds via a well-established mechanism.[9][13][14][15] Understanding this pathway is key to troubleshooting potential issues.

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.[9][13]

  • Cleavage: The protonated carbamate cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[9][13]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[9][13][14]

  • Protonation of Amines: The newly liberated amine at the 2-position, as well as the existing amine at the 6-position, are protonated by the excess acid to form the corresponding salt.[13]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Cleavage & Decarboxylation cluster_2 Step 4: Salt Formation Boc_Amine Boc-Protected Spiroamine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu⁺ Free_Amine Free Diamine Carbamic_Acid->Free_Amine - CO₂ (gas) tBu_Cation t-Butyl Cation (tBu⁺) Alkylation Alkylation of Nucleophiles tBu_Cation->Alkylation Side Reaction Amine_Salt Diamine Salt (Product) Free_Amine->Amine_Salt + 2 H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection and potential side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection reaction.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient Acid: Not enough equivalents of acid to drive the reaction and protonate both amines.[5] 2. Low Temperature/Short Time: Reaction kinetics are too slow under the current conditions.[6][10] 3. Poor Solubility: Substrate is not fully dissolved in the chosen solvent.[5][10]1. Increase the concentration or equivalents of the acid (e.g., move from 20% to 50% TFA). 2. Allow the reaction to warm to room temperature and/or extend the reaction time. Monitor progress every 30-60 minutes by LC-MS. 3. Screen alternative solvents. For HCl deprotection, methanol can be a good alternative to dioxane for improving solubility.
Low Yield / Product Degradation 1. Azetidine Ring Opening: The strained four-membered ring may be degrading under overly harsh acidic conditions.[2] 2. Side-Reactions: The reactive tert-butyl cation is alkylating the product or other nucleophiles.[8]1. Switch to milder conditions (e.g., from TFA/DCM to 4M HCl in dioxane at 0 °C).[7] Keep reaction times to the minimum required for full conversion. 2. Add a scavenger such as triethylsilane (TES) or thioanisole (1-5% v/v) to the reaction mixture. These additives trap the tBu⁺ cation before it can cause side reactions.[5]
Difficult Product Isolation / Purification 1. Product is a Polar Salt: The resulting diamine salt is highly polar and may be soluble in both aqueous and organic phases, leading to poor extraction efficiency. 2. Residual Acid: Excess acid (especially TFA) can be difficult to remove completely.[10]1. After reaction completion, concentrate the mixture in vacuo. Triturate the residue with a non-polar solvent like diethyl ether or MTBE to precipitate the amine salt, then isolate by filtration.[16] 2. For TFA salts, after initial concentration, re-dissolve the residue in a small amount of DCM or MeOH and co-evaporate with toluene (3x) to azeotropically remove residual TFA.[10] 3. If the free base is required, purify the salt first, then neutralize carefully with a base (e.g., NaHCO₃, Na₂CO₃) and extract into an organic solvent. Note that purification of the free diamine can be complex.[17]

Detailed Experimental Protocols

Protocol A: Standard Deprotection with TFA in DCM

This protocol is highly effective for complete and rapid deprotection.

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA, 10-20 eq, typically as a 20-50% v/v solution in DCM) to the stirred solution.[10][11]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the resulting residue to precipitate the diamine bis(trifluoroacetate) salt.

  • Isolate the white solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Milder Deprotection with HCl in Dioxane

This protocol is recommended for substrates with other acid-sensitive functional groups.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol (if solubility is an issue) or directly in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) at 0 °C.[10]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS (typically 2-12 hours).[18]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate the diamine dihydrochloride salt.

  • Isolate the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Troubleshooting_Workflow Start Start Deprotection (e.g., Protocol B: 4M HCl/Dioxane, RT, 2h) Monitor Monitor by LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Isolation Complete->Workup Yes Check_Degradation Degradation Observed? Complete->Check_Degradation No Troubleshoot Troubleshoot Issue Add_Scavenger Restart with Milder Conditions + Add Scavenger (e.g., TES) Troubleshoot->Add_Scavenger Increase_Time Increase Reaction Time (Check again in 2-4h) Increase_Time->Monitor Increase_Acid Switch to Stronger Acid (Protocol A: TFA/DCM) Increase_Time->Increase_Acid Still Incomplete after 12h Increase_Acid->Monitor Check_Degradation->Troubleshoot Yes Check_Degradation->Increase_Time No

Caption: A decision workflow for troubleshooting Boc deprotection experiments.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Azetidine: Basicity and Preparation. YouTube. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. WIPO Patentscope. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during and after its synthesis. Our goal is to equip you with the expertise to diagnose purity issues and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows more than just my desired product. What are the likely impurities in a synthesis of this compound?

A1: The presence of unexpected signals in your analytical data often points to common side products or unreacted starting materials. Based on typical synthetic routes, the primary impurities to consider are:

  • Di-Boc Protected Adduct: The most common impurity is the formation of di-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate, where both nitrogen atoms of the spirocycle are protected by a Boc group. This occurs when an excess of di-tert-butyl dicarbonate (Boc₂O) is used or if the reaction conditions favor double addition.

  • Unreacted Starting Material: Incomplete reactions can lead to the presence of the parent 2,6-diazaspiro[3.5]nonane.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate, methanol) and basic reagents like triethylamine can be carried through.

  • Byproducts of the Boc Protection Reaction: The reaction of the amine with Boc₂O generates tert-butanol and carbon dioxide. While CO₂ is volatile, residual tert-butanol may be present.

Q2: I have a persistent oily consistency to my product, even after removing the solvent under high vacuum. How can I solidify it?

A2: An oily or viscous product that fails to solidify is often indicative of impurities that disrupt the crystal lattice formation.

  • Purity is Key: The most common reason for a product not solidifying is the presence of impurities. Even small amounts of the di-Boc protected species or residual solvents can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.

  • Hygroscopic Nature: Boc-protected amines can sometimes be hygroscopic. Ensure all solvents used for workup and any subsequent purification steps are anhydrous.[1]

  • Inducing Crystallization: If the product is of high purity but remains an oil, crystallization can sometimes be induced. This can be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the desired compound, if available.[2][3] A technique known as "pulping" or triturating the oil with a non-polar solvent in which the product is poorly soluble (like diethyl ether or hexanes) can also promote solidification.[1][2][3]

Q3: My initial purification by column chromatography resulted in co-elution of my product and an impurity. What can I do to improve separation?

A3: Co-elution during column chromatography is a common challenge, particularly when dealing with compounds of similar polarity. Here are several strategies to enhance separation:

  • Optimize the Solvent System: The polarity of the eluent is critical. If your product and impurity are co-eluting, the polarity of your solvent system may be too high.

    • Recommendation: Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. A shallow gradient can often resolve closely eluting spots.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, other options are available for challenging separations. For basic compounds like amines, using neutral or basic alumina can sometimes provide better separation and reduce tailing.

  • Employ an Amine Additive: Adding a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent can deactivate the acidic sites on the silica gel. This minimizes tailing of the amine product and can improve resolution.

Troubleshooting Purification Workflows

This section provides detailed protocols for the most common purification techniques for this compound.

Workflow 1: Flash Column Chromatography

Flash column chromatography is a primary method for purifying crude reaction mixtures containing the target compound and byproducts of similar polarity.[4][5][6]

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique generally provides better separation than loading the sample dissolved in a liquid.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar eluent.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate). The di-Boc protected impurity will elute first, followed by your desired mono-Boc product.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC). Stain the TLC plates with a potassium permanganate or ninhydrin solution to visualize the spots, as Boc-protected amines can be UV-inactive.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity TypeRecommended Eluent System (Silica Gel)Rationale
Di-Boc Protected AdductHexanes:Ethyl Acetate (Gradient from 95:5 to 70:30)The di-Boc adduct is less polar and will elute before the mono-Boc product.
Unreacted DiamineDichloromethane:Methanol (with 1% Triethylamine)The unprotected diamine is highly polar and will remain on the baseline in less polar systems.

Caption: Troubleshooting workflow for column chromatography purification.

Workflow 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds that have a small amount of impurities.

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Boc-protected amines, a mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar solvent (like hexanes or heptane) often works well.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum.

Caption: Troubleshooting workflow for recrystallization.

Workflow 3: Acid-Base Extraction

This technique is particularly useful for removing non-basic impurities from your amine-containing product.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your Boc-protected amine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). This will deprotonate your amine, causing it to precipitate or become extractable back into an organic solvent.

  • Re-extraction: Extract your product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. [Link]

  • The synthesis of diamines 1c, 2c and 3c by iterative SnAP cyclization... - ResearchGate. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Boc-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Boc-2,6-diazaspiro[3.5]nonane. This versatile building block is increasingly utilized in medicinal chemistry for its role as a rigid scaffold and piperazine bioisostere. However, its unique physicochemical properties can present solubility challenges in various reaction setups. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these hurdles and ensure the success of your experiments.

Understanding the Challenge: The "Why" Behind Solubility Issues

The structure of 2-Boc-2,6-diazaspiro[3.5]nonane, while synthetically attractive, contributes to its moderate solubility in many common organic solvents. The combination of a rigid spirocyclic core, a polar secondary amine, and a lipophilic tert-butoxycarbonyl (Boc) protecting group creates a molecule with a complex solubility profile. The free secondary amine can engage in intermolecular hydrogen bonding, potentially leading to aggregation and reduced solubility, especially in non-polar solvents. The crystalline nature of the solid free base can also contribute to dissolution difficulties.

It is for these reasons that 2-Boc-2,6-diazaspiro[3.5]nonane is often supplied and handled as an oxalate salt. This salt form generally exhibits improved solid-state properties and better initial solubility in polar protic solvents, though it may require neutralization in situ for many reactions.[1][2][3]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My 2-Boc-2,6-diazaspiro[3.5]nonane (free base) is not dissolving in my reaction solvent. What are my options?

This is a common starting point for many reactions. If you observe poor solubility of the free base, consider the following strategies, starting with the simplest adjustments:

A1: Initial Solvent Screening and Optimization

Your choice of solvent is the most critical factor. Based on the structure and data from related compounds, a solvent screening study is highly recommended.

  • Recommended Starting Solvents:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often the most effective due to their ability to disrupt intermolecular hydrogen bonds. For a related compound, 2-Boc-2-Azaspiro[3.3]heptane-OH, DMSO showed excellent solubility (100 mg/mL).[4]

    • Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used in reactions like reductive aminations and can be effective, though they may require larger solvent volumes.[5]

    • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are frequently employed, particularly for coupling reactions. Their solvating power for this substrate may be moderate, so they are often used at elevated temperatures.

  • Solvent Miscibility and Co-solvents: If solubility in a single solvent system is insufficient, the use of a co-solvent can be highly effective. The principle is to use a mixture of solvents with different polarities to disrupt crystal lattice energy and improve solvation.

    • Protic Co-solvents: Adding a small amount of methanol or ethanol to a slurry of the spirocycle in a solvent like DCM or THF can significantly improve solubility.

    • Aprotic Co-solvents: For particularly stubborn cases, a mixture of a primary solvent like THF or toluene with a small percentage of DMF or NMP can be beneficial.

Solubility and Solvent Properties Table

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantGeneral Suitability for 2-Boc-2,6-diazaspiro[3.5]nonane
DMSO 7.218947.0Excellent ; often a good starting point for difficult cases.
DMF 6.415336.7Very Good ; similar to DMSO but with a lower boiling point.
DCM 3.1409.1Good ; widely used, may require larger volumes.
THF 4.0667.5Moderate ; often requires heating.
1,4-Dioxane 4.81012.2Moderate ; common in coupling reactions, often used with heating.
Acetonitrile 5.88237.5Moderate to Good ; can be a viable alternative to chlorinated solvents.
Toluene 2.41112.4Poor ; generally not a good primary solvent for the free base.
Methanol 5.16532.7Good ; effective as a co-solvent.

Data compiled from various sources.

A2: The Role of Temperature

Increasing the reaction temperature is a straightforward method to enhance solubility. Many reactions involving this scaffold, such as Suzuki or Buchwald-Hartwig couplings, are run at elevated temperatures (e.g., 80-110 °C), which aids in dissolving the starting materials.[6][7]

A3: Using the Oxalate Salt

If you are starting with the oxalate salt, it will likely have poor solubility in non-polar organic solvents like DCM or THF. However, it will be more soluble in polar protic solvents. For reactions that are sensitive to water, it is common practice to perform a basic workup to isolate the free base before use. Alternatively, for reactions that can tolerate it, the oxalate salt can be neutralized in situ.

  • In-situ Neutralization Protocol:

    • Suspend the 2-Boc-2,6-diazaspiro[3.5]nonane oxalate salt (1.0 eq.) in your chosen reaction solvent (e.g., DCM, THF).

    • Add a suitable base (e.g., triethylamine (2.2 eq.), or diisopropylethylamine (2.2 eq.)) to neutralize the oxalic acid.

    • Stir the mixture at room temperature for 30-60 minutes. The resulting slurry or solution of the free base can then be used in the subsequent reaction step.

Q2: I'm performing a reductive amination and my reaction is sluggish or incomplete. Could this be a solubility issue?

A1: Yes, poor solubility of the amine is a common cause of incomplete reductive aminations. The formation of the intermediate iminium ion is a solution-phase equilibrium. If the amine is not fully dissolved, its effective concentration is low, which slows down the reaction.[8]

Troubleshooting Workflow for Reductive Amination

G cluster_0 Problem: Incomplete Reductive Amination cluster_1 Solubility Troubleshooting cluster_2 Other Troubleshooting Steps start Sluggish or Incomplete Reaction check_solubility Is the 2-Boc-2,6-diazaspiro[3.5]nonane fully dissolved? start->check_solubility dissolved Yes check_solubility->dissolved Yes not_dissolved No check_solubility->not_dissolved No check_reagent Check activity of reducing agent (e.g., NaBH(OAc)3) dissolved->check_reagent change_solvent Switch to a more polar solvent (DCM, DCE, or THF with co-solvent) not_dissolved->change_solvent increase_temp Increase reaction temperature (if thermally stable) change_solvent->increase_temp use_salt Use oxalate salt with in-situ neutralization increase_temp->use_salt check_ph Ensure mildly acidic conditions to promote iminium formation check_reagent->check_ph

Caption: Troubleshooting workflow for reductive amination.

Detailed Protocol for Reductive Amination

This protocol is a robust starting point that accounts for potential solubility issues.

  • Preparation of the Amine:

    • If using the free base, suspend 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • If using the oxalate salt, suspend it in the solvent and add triethylamine (2.2 eq.). Stir for 30 minutes at room temperature.

  • Addition of the Carbonyl Compound: Add the aldehyde or ketone (1.1 eq.) to the amine suspension/solution.

  • Formation of the Iminium Ion: Add acetic acid (1.0 eq.) and stir the mixture at room temperature for 1-2 hours. You should observe the mixture becoming more homogeneous as the iminium salt forms.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q3: I am attempting a Suzuki or Buchwald-Hartwig coupling, and I'm seeing low yields. How can I improve this?

A1: In cross-coupling reactions, ensuring all components are in solution at the reaction temperature is crucial for the catalytic cycle to operate efficiently.

Solvent Systems for Cross-Coupling Reactions

  • Suzuki Coupling: A mixture of an organic solvent and an aqueous base solution is standard.

    • Recommended Solvents: 1,4-Dioxane/water or Toluene/water (typically in a 3:1 to 5:1 ratio).

    • Insight: The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and to facilitate the transmetalation step. The organic phase must dissolve the spirocycle and the aryl halide. Heating to 80-100 °C is usually sufficient to bring all organic components into solution.[7][9]

  • Buchwald-Hartwig Amination: Anhydrous conditions are typically required.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF.

    • Base Selection: A strong, non-nucleophilic base that is soluble in the organic solvent is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Troubleshooting: If the spirocycle has poor solubility in these solvents at room temperature, it should dissolve upon heating to the typical reaction temperatures of 80-110 °C. If it does not, adding a small amount of a co-solvent like NMP can be beneficial.

Experimental Workflow for a Typical Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Combine 2-Boc-2,6-diazaspiro[3.5]nonane, aryl halide, boronic acid, and base in a flask. B Add Pd catalyst and ligand. A->B C Add solvent system (e.g., Dioxane/Water). B->C D Degas the mixture (e.g., with Argon). C->D E Heat to reaction temperature (e.g., 90 °C). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to RT, dilute with water, and extract with an organic solvent. F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: General workflow for a Suzuki coupling reaction.

Conclusion: A Pathway to Success

Overcoming the solubility challenges associated with 2-Boc-2,6-diazaspiro[3.5]nonane is achievable with a systematic and informed approach. By understanding the underlying physicochemical properties of this valuable building block, researchers can make logical choices regarding solvent selection, temperature, and the use of appropriate salt forms or in situ neutralization techniques. This guide provides a foundational framework for troubleshooting common issues, enabling scientists to efficiently optimize their reaction conditions and advance their research and development goals.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • St. Amant, A. H., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 2,6-Diazaspiro[3.3]heptane as a Constrained Piperazine Analog.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • PubMed. (n.d.). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • MedChemExpress. (n.d.). 2-Boc-2-Azaspiro[3.3]heptane-OH.
  • PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. (2025).
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • MDPI. (n.d.).
  • CymitQuimica. (n.d.). 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane.
  • ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. (n.d.). Mechanistic insights into the dissolution of spray-dried amorphous solid dispersions.
  • ResearchGate. (2025). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • PubChem. (n.d.). 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane.
  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.
  • Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
  • CymitQuimica. (n.d.). 5-Boc-2,5-diazaspiro[3.
  • Royal Society of Chemistry. (2021).
  • Biosynth. (n.d.). 6-Boc-2-oxo-6-azaspiro[3.5]nonane.
  • IUPAC. (n.d.).
  • ChemicalBook. (2025). 2-Boc-2,6-diazaspiro[3.
  • PubMed. (2016).
  • Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.

Sources

Preventing di-substitution in reactions with 2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,6-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile spirocyclic scaffold into their synthetic programs. We will address one of the most common challenges encountered when working with this diamine: achieving selective mono-functionalization while preventing undesired di-substitution.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses problems you may be encountering at the bench. The advice provided is based on established chemical principles and field-proven methodologies.

Q1: My reaction is yielding almost exclusively the di-substituted product. How can I achieve selective mono-substitution?

A1: The root cause of this issue is the comparable nucleophilicity of the two secondary amine nitrogens. When you introduce an electrophile (e.g., an alkyl halide for an alkylation or an acyl chloride for an acylation), both amines can react at similar rates, leading to a statistical mixture that often favors the thermodynamically stable di-substituted product.[1]

The most robust and widely accepted solution is to employ a protecting group strategy .[2][3] This involves temporarily "masking" one of the amine groups, rendering it unreactive. This allows you to perform your desired reaction on the single remaining free amine. The protecting group is then removed in a subsequent step to reveal the mono-functionalized product.

The recommended strategy involves three key stages:

  • Mono-Protection: Selectively protect one nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an excellent first choice due to its stability under a wide range of conditions and its clean removal under acidic conditions.[4]

  • Functionalization: Perform the desired N-alkylation or N-acylation on the unprotected secondary amine.

  • Deprotection: Remove the protecting group to yield the final mono-substituted 2,6-diazaspiro[3.5]nonane derivative.

This sequential approach, known as an orthogonal protection strategy, provides complete control over selectivity and avoids the formation of difficult-to-separate product mixtures.[5]

Q2: I tried using one equivalent of my electrophile to favor mono-substitution, but I'm getting a complex mixture of starting material, mono- and di-substituted products. What went wrong?

A2: This is a common outcome when relying solely on stoichiometric control for this type of symmetric diamine. While using a limiting amount of the electrophile can shift the product distribution, it rarely eliminates the formation of the di-substituted product.

Here's the causality:

  • Initial Reaction: The first equivalent of electrophile reacts with the starting diamine to form the mono-substituted product.

  • Competitive Reaction: At this point, the reaction mixture contains both the unreacted starting diamine and the newly formed mono-substituted product. The remaining secondary amine on the mono-substituted product is often of comparable or even slightly different reactivity to the amines on the starting material. Therefore, the remaining electrophile will react competitively with both species, inevitably leading to the formation of the di-substituted product.

Purifying this mixture via chromatography is often challenging due to similar polarities. This is why the protecting group strategy is superior; it ensures the reaction proceeds cleanly in a stepwise fashion.

Experimental Protocols & Data

For successful mono-functionalization, precise and validated protocols are essential. The following protocol for mono-Boc protection is a cornerstone of this strategy.

Protocol 1: Selective Mono-Boc Protection of 2,6-Diazaspiro[3.5]nonane

Objective: To synthesize tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, the key intermediate for selective mono-functionalization.

Materials:

  • 2,6-Diazaspiro[3.5]nonane (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-diazaspiro[3.5]nonane (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. If starting with the hydrochloride salt, use 2.2 equivalents of a base like TEA to liberate the free amine.

  • Reagent Preparation: In a separate container, dissolve (Boc)₂O (1.0 - 1.1 eq) in a small amount of DCM.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the stirred diamine solution at 0 °C over 30-60 minutes. Slow addition is critical to minimize di-protection.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material and the formation of the mono-Boc product.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-protected product.

Data Summary: Comparison of Strategies for Mono-Substitution
StrategyPrincipleAdvantagesDisadvantages
Protecting Group Orthogonal protection chemically differentiates the two amine sites.[5]High selectivity and yield; clean reaction profile; predictable outcome; simplifies purification.Adds two steps (protection/deprotection) to the overall synthesis.
Stoichiometric Control Limiting the electrophile to favor reaction at only one site based on probability.Fewer synthetic steps.Often results in a difficult-to-separate mixture of products; poor selectivity; lower yield of desired product.[1]

Visualized Workflows & Mechanisms

To better understand the chemical principles, the following diagrams illustrate the reaction pathways and the strategic workflow for achieving your synthetic goals.

G cluster_0 Reaction Pathways SM 2,6-Diazaspiro[3.5]nonane (Both amines reactive) Mono Mono-substituted Product SM->Mono + E+ (k1) Di Di-substituted Product (Undesired) SM->Di + 2 E+ (Direct formation) E Electrophile (E+) Mono->Di note_k Problem: k1 ≈ k2 Leads to mixture

Caption: Competing reaction pathways leading to mono- and di-substitution.

G cluster_1 Recommended Synthetic Workflow Start Start: 2,6-Diazaspiro[3.5]nonane Protect Step 1: Mono-Boc Protection (See Protocol 1) Start->Protect Intermediate Key Intermediate: Mono-protected diamine Protect->Intermediate Functionalize Step 2: Functionalization (N-Alkylation or N-Acylation) Intermediate->Functionalize Protected_Product Protected Final Product Functionalize->Protected_Product Deprotect Step 3: Deprotection (e.g., TFA or HCl) Protected_Product->Deprotect End Goal Achieved: Pure Mono-substituted Product Deprotect->End

Caption: Strategic workflow for selective mono-functionalization.

Frequently Asked Questions (FAQs)

  • Q: What are the best orthogonal protecting groups for the two amines if I want to functionalize both sites sequentially with different groups?

    • A: For sequential, differential functionalization, you need two protecting groups that can be removed under mutually exclusive conditions.[4] A classic orthogonal pair for amines is Boc and Cbz (carboxybenzyl) . For example, after mono-Boc protection, you can functionalize the free amine. Then, you can remove the Boc group with acid, protect the newly freed amine with a Cbz group, and finally, remove the original protecting group on the other nitrogen (if it wasn't already your functional group) to perform a second, different reaction.

  • Q: Are there alternatives to N-alkylation or N-acylation for functionalizing the free amine?

    • A: Yes. Once you have the mono-protected intermediate, the free secondary amine can participate in a variety of reactions, including reductive amination, urea/thiourea formation, sulfonylation, and Michael additions, greatly expanding the synthetic possibilities of the scaffold.

  • Q: My deprotection step is giving low yields. What could be the problem?

    • A: Incomplete reaction or side reactions during work-up are common issues. For Boc deprotection, ensure you are using a sufficiently strong acid (like trifluoroacetic acid in DCM, or HCl in dioxane) and allowing adequate reaction time. Following deprotection, careful neutralization during the aqueous work-up is crucial to prevent loss of the free-amine product, which can be water-soluble, especially as a salt.

References

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]]

  • University of Wisconsin. (n.d.). Protecting Groups. Available from: [Link]4]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]2]

  • University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]5]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available from: [Link]3]

  • Organic Letters. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Available from: [Link]]

  • OpenStax. (2023). Reactions of Amines. In Organic Chemistry. Available from: [Link]1]

  • Al-sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry. Available from: [Link]]

Sources

Technical Support Center: Optimization of Catalytic Conditions for Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of catalytic cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the success of your coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the planning and execution of catalytic coupling reactions.

Q1: My cross-coupling reaction shows low or no conversion of the starting material. What are the first things I should check?

A: Low or no conversion is a frequent issue, often pointing to problems with the catalyst, reagents, or reaction environment.[1][2] A systematic check of the following is recommended:

  • Catalyst Activity: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to air and moisture.[2][3][4] Ensure you are using a fresh or properly stored catalyst. If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[3][5][6]

  • Inert Atmosphere: The presence of oxygen can deactivate the catalyst, often indicated by the formation of palladium black.[3][4][7] It is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere, such as argon or nitrogen.[2][3][7]

  • Reagent Purity: Impurities in the starting materials (aryl halide, coupling partner), solvent, or base can poison the catalyst.[3][5][8] Boronic acids, for instance, are susceptible to degradation and protodeboronation upon storage.[2][9] Ensure all reagents are of high purity and solvents are anhydrous.[3][5]

  • Ligand Selection: For challenging substrates, such as electron-rich heterocycles or aryl chlorides, the choice of ligand is critical.[1][10] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[1][11][12]

Q2: I am observing significant formation of a homocoupled product from my boronic acid (Suzuki-Miyaura) or terminal alkyne (Sonogashira). How can I minimize this?

A: Homocoupling is a common side reaction. Several strategies can be employed to mitigate its occurrence:

  • For Suzuki-Miyaura Reactions: This side reaction is often promoted by the presence of oxygen.[7] Improving the degassing procedure for the solvent and maintaining a strict inert atmosphere is the first line of defense.[7] In some cases, using a Pd(0) source directly may reduce homocoupling compared to the in situ reduction of Pd(II) precatalysts.[7] Lowering the reaction temperature can also disfavor the homocoupling pathway.[7]

  • For Sonogashira Reactions: The Glaser-type homocoupling of terminal alkynes is a frequent issue.[12] To address this, consider reducing the amount of the copper(I) co-catalyst.[3] Slowly adding the alkyne to the reaction mixture can help keep its concentration low, thus disfavoring the bimolecular homocoupling.[3] If the problem persists, switching to a copper-free Sonogashira protocol is an effective solution.[1][3]

Q3: How does the choice of solvent impact my cross-coupling reaction?

A: The solvent plays a multifaceted role in cross-coupling reactions and its choice can be critical for success.[13][14][15][16] Solvents can:

  • Influence the solubility of reagents, catalysts, and bases.

  • Affect the stability of the catalytic species.[14]

  • Modulate the reactivity of the coupling partners and the base.[8][13]

  • In some cases, even alter the chemoselectivity of the reaction.[13]

Polar aprotic solvents like DMF, NMP, THF, and dioxane are commonly used.[5][16] However, some solvents can inhibit the reaction; for example, DMF has been reported to slow down certain Sonogashira reactions, and chlorinated solvents, acetonitrile, or pyridine can inhibit Buchwald-Hartwig aminations by binding to the palladium center.[3][17] Therefore, solvent screening is often a necessary step in optimizing a new coupling reaction.

Q4: My reaction with an aryl chloride is very sluggish. What adjustments should I make?

A: Aryl chlorides are known to be less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, making oxidative addition the rate-limiting step.[12][18] To improve reactivity, consider the following:

  • Catalyst and Ligand System: Employ specialized catalytic systems designed for aryl chlorides. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs).[1][11][12][19] These ligands promote the challenging oxidative addition step.[12]

  • Reaction Temperature: Higher reaction temperatures are often required to overcome the activation barrier for the oxidative addition of aryl chlorides.[1][12]

  • Base: A stronger base may be necessary to facilitate the catalytic cycle.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

If you are experiencing low to no yield, a systematic approach to identify the root cause is essential.

Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use a fresh batch of catalyst or a more active pre-catalyst.[1] Increase catalyst loading as a last resort.[1]The active Pd(0) species is prone to oxidation. Pre-catalysts are often more stable and are reduced in situ to the active form.[5][6]
Inappropriate Ligand For challenging substrates, screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[1][10][11]These ligands facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive electrophiles like aryl chlorides.[11][12][19]
Ineffective Base Ensure the base is finely powdered and dry.[1][2] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[1][5] The choice of base can be critical for the transmetalation or deprotonation steps.[1][17]The strength and solubility of the base significantly impact the reaction rate.[7] For instance, in Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation.[20][21]
Suboptimal Solvent Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMF).[13][17] Ensure the solvent is anhydrous and properly degassed.[3][5]Solvent affects the solubility of reagents and the stability and activity of the catalyst.[8][14] Traces of water or oxygen can deactivate the catalyst.[4]
Incorrect Temperature Optimize the reaction temperature.[5] While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[5][7]A balance must be struck between achieving a sufficient reaction rate and maintaining catalyst stability.[5]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign of catalyst deactivation.

Potential Cause Recommended Solution Scientific Rationale
Presence of Oxygen Improve degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[4][7]Oxygen oxidizes the active Pd(0) catalyst to inactive palladium species, which then aggregate to form palladium black.[4]
Suboptimal Ligand-to-Palladium Ratio Optimize the ligand-to-palladium ratio. For monodentate ligands, a higher ratio (e.g., 2:1 to 4:1) is often beneficial.[4]An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation and precipitation.[4]
High Reaction Temperature Run the reaction at the lowest effective temperature.[4][7]Excessive heat can accelerate the decomposition of the catalyst.[7]
Poor Mixing Ensure vigorous and consistent stirring throughout the reaction.[4][22]Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.[4]
Issue 3: Side Reactions (e.g., Hydrodehalogenation, Protodeboronation)

The formation of byproducts can reduce the yield of the desired product and complicate purification.

Potential Cause Recommended Solution Scientific Rationale
Hydrodehalogenation Ensure all reagents and solvents are scrupulously dry.[7] Screen different bases, as some can promote this side reaction.[7]This side reaction involves the reduction of the aryl halide. Water can act as a proton source for this process.[7]
Protodeboronation (Suzuki) Use fresh, high-purity boronic acid.[2] Consider using more stable boronic esters (e.g., pinacol esters).[9][23]Boronic acids can be unstable and undergo cleavage of the C-B bond, particularly in the presence of moisture.[2][9]

Visualizing the Process

To better understand the fundamental steps and troubleshooting logic, the following diagrams are provided.

Catalytic Cycle of a Generic Cross-Coupling Reaction

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)-R' L_n Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low or No Yield Observed Check_Catalyst Check Catalyst Activity & Ligand Choice Start->Check_Catalyst Check_Atmosphere Verify Inert Atmosphere & Reagent Purity Check_Catalyst->Check_Atmosphere No Issue Solution_Catalyst Use Fresh/Active Catalyst Screen Ligands Check_Catalyst->Solution_Catalyst Issue Found Check_Conditions Optimize Base, Solvent, & Temperature Check_Atmosphere->Check_Conditions No Issue Solution_Atmosphere Improve Degassing Purify Reagents Check_Atmosphere->Solution_Atmosphere Issue Found Solution_Conditions Screen Reaction Parameters Check_Conditions->Solution_Conditions Issue Found Success Reaction Successful Solution_Catalyst->Success Solution_Atmosphere->Success Solution_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, THF, or a mixture with water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • ACS Publications. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Unnamed Source. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Unnamed Source. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Unnamed Source. (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • NIH. (n.d.). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes.
  • Unnamed Source. (n.d.). Transition Metal Catalyzed Coupling Reactions.
  • Benchchem. (n.d.). troubleshooting low yield in 1-Iodohexane coupling reactions.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Heck Coupling Conditions for Thiophene Acrylates.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Journal of the American Chemical Society. (n.d.). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions.
  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. a.
  • ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.

Sources

Technical Support Center: Stereochemical Control in Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art and science of managing stereochemistry in diazaspiro compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of constructing these complex, three-dimensional scaffolds with precise stereochemical control. Diazaspirocycles are privileged structures in modern drug discovery, and mastering their stereoselective synthesis is paramount for accessing novel chemical space and developing potent, selective therapeutics.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter at the bench. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying principles that govern stereoselectivity in these systems.

Part 1: Troubleshooting Guide - Navigating Common Stereochemical Hurdles

This section is formatted as a series of common problems encountered during the synthesis of diazaspiro compounds, followed by potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Spirocyclization

Symptom: Your reaction to form the diazaspirocyclic core produces a mixture of diastereomers with a low or undesired diastereomeric ratio (d.r.), complicating purification and reducing the yield of the target compound.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The transition state energies leading to different diastereomers are often delicately balanced and highly sensitive to the reaction environment.

    • Temperature: Lowering the reaction temperature is often the first parameter to investigate. Reduced thermal energy can amplify the small energy differences between diastereomeric transition states, favoring the pathway with the lower activation energy.[1]

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state geometry.[2] A systematic screen of solvents with varying properties (e.g., non-polar aprotic like toluene, polar aprotic like THF or DCM, and polar protic like ethanol) is recommended.

    • Catalyst/Reagent Stoichiometry: In catalyzed reactions, the concentration and ratio of the catalyst to the substrate can impact selectivity. For reactions involving strong bases like LDA, slow addition of the base can be crucial to maintain a low steady-state concentration and prevent side reactions or erosion of selectivity.

  • Inadequate Stereocontrol Element: The chiral auxiliary, catalyst, or substrate-inherent stereocenter may not be exerting sufficient facial bias.

    • Steric Hindrance: The steric bulk of substituents on the reacting partners is a primary determinant of diastereoselectivity.[1] Consider modifying protecting groups to be bulkier to shield one face of the molecule more effectively.[3][4][5][6] For instance, a bulky protecting group on one of the nitrogen atoms can dictate the approach of an incoming reactant.

    • Catalyst Choice: In asymmetric catalysis, the ligand architecture is paramount. A library of chiral ligands with varied steric and electronic properties should be screened. For instance, in Rh-catalyzed cyclopropanations, dirhodium tetracarboxylates with bulky, chiral ligands can create a well-defined chiral pocket that effectively discriminates between different approaches of the substrate.[7]

  • Equilibration of Products or Intermediates: The observed d.r. may be a result of thermodynamic equilibration rather than kinetic control.

    • Epimerization: The newly formed stereocenter, particularly if adjacent to a carbonyl group or another acidifying functionality, may be susceptible to epimerization under the reaction or workup conditions.[8][9] Analyze the reaction mixture at earlier time points to assess the kinetic d.r. If it is higher initially, consider quenching the reaction sooner or using milder workup conditions (e.g., avoiding strong acids or bases).

Troubleshooting Workflow for Low Diastereoselectivity:

G start Low Diastereomeric Ratio (d.r.) Observed check_kinetic Analyze Early Time Points Is initial d.r. higher? start->check_kinetic yes_epimerization Yes: Epimerization Likely check_kinetic->yes_epimerization Yes no_kinetic No: Kinetic Control Issue check_kinetic->no_kinetic No modify_workup Modify Workup/Quench Sooner yes_epimerization->modify_workup optimize_conditions Optimize Reaction Conditions no_kinetic->optimize_conditions end_success Improved d.r. modify_workup->end_success screen_temp Screen Lower Temperatures optimize_conditions->screen_temp screen_solvent Screen Solvents optimize_conditions->screen_solvent optimize_stereocontrol Optimize Stereocontrol Element screen_temp->optimize_stereocontrol screen_solvent->optimize_stereocontrol change_pg Modify Protecting Groups (Sterics) optimize_stereocontrol->change_pg screen_catalyst Screen Chiral Catalysts/Auxiliaries optimize_stereocontrol->screen_catalyst change_pg->end_success screen_catalyst->end_success

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantiomeric Excess (% ee) in Asymmetric Synthesis

Symptom: An asymmetric reaction designed to produce an enantioenriched diazaspiro compound yields a product with low enantiomeric excess.

Potential Causes & Solutions:

  • Analytical Method Validation: Before extensive troubleshooting, it is critical to validate the analytical method (typically chiral HPLC or SFC) used to determine the % ee.[10]

    • Resolution: Ensure baseline separation of the enantiomers (Rs > 1.5).

    • Accuracy: Analyze a racemic standard to confirm a 50:50 ratio. If a pure enantiomer is available, confirm its purity.

    • Detector Response: Verify that the detector response is linear for both enantiomers, as differences in response can lead to inaccurate ee values.

  • Catalyst/Reagent Quality and Handling: Asymmetric catalysts are often sensitive to impurities, air, and moisture.

    • Catalyst Purity & Activity: Use a freshly opened or properly stored catalyst. If the catalyst is prepared in-house, ensure it is rigorously purified. Trace impurities can poison the catalyst or promote a non-selective background reaction.

    • Reagent & Solvent Purity: Use high-purity, anhydrous solvents and reagents. Water or other protic impurities can deactivate the catalyst or interfere with the catalytic cycle.[10]

    • Inert Atmosphere: Many asymmetric reactions require strict inert atmosphere techniques (e.g., glovebox or Schlenk line) to prevent catalyst decomposition.

  • Sub-optimal Reaction Conditions:

    • Temperature: Similar to diastereoselectivity, lower temperatures often lead to higher enantioselectivity.

    • Concentration: A non-catalyzed background reaction can compete with the desired asymmetric pathway, especially at higher concentrations. Running the reaction at lower concentrations or using slow addition of the substrate can sometimes improve % ee.

    • Additives: Some reactions benefit from additives (e.g., co-catalysts, Lewis acids/bases) that can enhance the activity and selectivity of the primary catalyst.

  • Mismatched Catalyst-Substrate Pairing: The chosen chiral catalyst may not be optimal for the specific substrate. The electronic and steric properties of both the substrate and the catalyst's ligand must be well-matched for effective stereochemical communication. Screening a diverse panel of chiral ligands is often necessary.

Table 1: Catalyst Screening for Enantioselective Cyclopropanation

Entry Chiral Catalyst Solvent Temp (°C) Yield (%) % ee
1 Rh₂(S-DOSP)₄ DCM 25 85 75
2 Rh₂(S-PTAD)₄ DCM 25 82 88
3 Rh₂(S-BTPCP)₄ Toluene 0 90 95

| 4 | Cu(OTf)₂ + (S)-Ph-BOX | DCM | -20 | 78 | 92 |

Data is illustrative and based on trends reported in the literature for similar transformations.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a chiral auxiliary-based approach and an asymmetric catalytic approach for my diazaspiro synthesis?

A1: The choice depends on several factors, including the stage of research, scale, and the specific transformation.

  • Chiral Auxiliaries:

    • Advantages: Often highly reliable and predictable, with a vast body of literature.[6][11][12] The auxiliary is covalently attached to the substrate, providing a strong intramolecular directing effect, which can lead to very high diastereoselectivity.[13] They are often preferred in early-stage discovery and for complex substrates where developing a catalytic method might be time-consuming.[11]

    • Disadvantages: Requires additional synthetic steps for attachment and removal of the auxiliary, which adds to the step count and can reduce overall yield. The auxiliary is used in stoichiometric amounts, which is not atom-economical and can be costly on a large scale.

  • Asymmetric Catalysis:

    • Advantages: More atom- and step-economical as the chiral source is used in sub-stoichiometric amounts.[14] It is highly desirable for large-scale synthesis. The development of organocatalysis and transition-metal catalysis has provided a wide array of powerful tools for constructing chiral centers.[9][15]

    • Disadvantages: Requires significant initial screening and optimization of catalysts, ligands, and reaction conditions. Catalyst sensitivity to air, moisture, and impurities can be a challenge. Finding a suitable catalyst for a novel substrate is not always straightforward.

Decision-Making Flowchart:

G start Need for Stereoselective Synthesis scale What is the desired scale? start->scale small_scale Small Scale / Early Discovery scale->small_scale Small large_scale Large Scale / Process Dev. scale->large_scale Large known_lit Known literature precedent for similar substrate? small_scale->known_lit catalysis Asymmetric Catalysis (More efficient, needs optimization) large_scale->catalysis yes_lit Yes known_lit->yes_lit Yes no_lit No known_lit->no_lit No yes_lit->catalysis auxiliary Chiral Auxiliary Approach (Reliable, but more steps) no_lit->auxiliary

Caption: Decision-making for choosing a stereocontrol strategy.

Q2: My diastereomers are proving very difficult to separate by standard column chromatography. What are my options?

A2: Separating diastereomers of rigid spirocyclic systems can be challenging due to their similar polarities and shapes.

  • Optimize Flash Chromatography: Before moving to more advanced techniques, exhaust all options with standard silica gel chromatography. Systematically screen a wide range of solvent systems, including mixtures of hexanes/ethyl acetate, DCM/methanol, and systems with additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds). Sometimes a less polar solvent system with a very shallow gradient can provide the necessary resolution.

  • Alternative Stationary Phases: If silica gel fails, consider other normal-phase or reverse-phase media.

    • Normal Phase: Alumina (basic or neutral), or chemically modified phases like diol or cyano columns can offer different selectivity.[16]

    • Reverse Phase HPLC: Preparative reverse-phase HPLC is a powerful tool, although it can be resource-intensive.

    • Supercritical Fluid Chromatography (SFC): Preparative SFC is increasingly recognized as a superior technique for separating stereoisomers, often providing faster and better separations than HPLC with reduced solvent consumption.[17]

  • Fractional Crystallization: If your diastereomers are crystalline solids, fractional crystallization can be a highly effective and scalable method for separation. This relies on the different solubilities of the diastereomers in a given solvent system.[18][19]

  • Diastereomeric Recrystallization: If the product is a racemate, it can be reacted with a chiral resolving agent to form a mixture of diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.[19]

Q3: How can I confidently determine the relative and absolute stereochemistry of my final diazaspiro compound?

A3: A combination of techniques is often required for unambiguous stereochemical assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Relative Stereochemistry: 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) , are invaluable.[20] A NOESY experiment reveals through-space proximity of protons (< 5 Å).[21] By identifying key NOE correlations between protons on the two different rings of the spirocycle, you can deduce their relative spatial arrangement (e.g., cis or trans).

    • Coupling Constants (³J): In some rigid systems, the magnitude of proton-proton coupling constants can provide information about dihedral angles via the Karplus equation, which can help in assigning relative stereochemistry.

  • X-ray Crystallography:

    • Absolute Stereochemistry: Single-crystal X-ray diffraction is the "gold standard" for unambiguously determining both the relative and absolute stereochemistry of a chiral molecule, provided you can grow a suitable crystal.[22] The analysis of anomalous dispersion (the Bijvoet method) allows for the determination of the absolute configuration.[22]

  • Chiral Derivatizing Agents (for NMR):

    • If you cannot obtain a crystal, you can determine the absolute configuration by forming a derivative with a chiral agent of known configuration, such as Mosher's acid. The two resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, and a systematic analysis of these differences can allow for the assignment of the absolute configuration of the original stereocenter.

Part 3: Experimental Protocols & Data

Protocol: Diastereoselective Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] via [3+2] Cycloaddition

This protocol describes a generic procedure for a silver-catalyzed asymmetric [3+2] cycloaddition to form a diazaspirocyclic scaffold, a common motif in medicinal chemistry.

Reaction Scheme: (Illustrative general reaction)

Materials:

  • Isatin-derived N-Boc ketimine (1.0 equiv)

  • Ethyl glycinate imine (1.2 equiv)

  • AgOAc (5 mol%)

  • (R)-BINAP (6 mol%)

  • Anhydrous THF (0.1 M)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add AgOAc (5 mol%), (R)-BINAP (6 mol%), and activated 4Å molecular sieves.

  • Add anhydrous THF via syringe and stir the mixture at room temperature for 30 minutes.

  • Add the isatin-derived N-Boc ketimine (1.0 equiv) to the flask.

  • In a separate flask, prepare a solution of the ethyl glycinate imine (1.2 equiv) in anhydrous THF.

  • Add the solution of the ethyl glycinate imine to the reaction mixture dropwise over 10 minutes at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction by filtering through a short pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate gradient) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

  • Determine the d.r. by ¹H NMR analysis of the crude reaction mixture and the % ee of the major diastereomer by chiral HPLC analysis.

NMR Characterization (Example): A key NOESY correlation between the proton on the pyrrolidine ring (e.g., H-2') and a proton on the aromatic ring of the oxindole moiety would confirm a specific relative stereochemistry.

References

  • BenchChem Technical Support Team. (2025, December). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization for enantioselective synthesis [Data set]. Retrieved from [Link]

  • Wang, J., et al. (2021). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers, 8(3), 489-495. [Link]

  • Smith, C. A., & Jones, A. B. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(1), 177-202. [Link]

  • BenchChem Technical Support Team. (2025, December). methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. BenchChem.
  • Chad's Prep. (n.d.). Absolute Configurations Assigning R and S. Retrieved from [Link]

  • Ferreira, V. F., et al. (2020). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Molecules, 25(15), 3483. [Link]

  • Kumar, A., & Van der Eycken, E. V. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(16), 6166-6184. [Link]

  • Chromatography Forum. (2008, January 23). Separation of diastereomers. [Link]

  • ResearchGate. (2024, March 31). How to separate a mixture of two diastereomers?[Link]

  • Vedantu. (n.d.). How can diastereomers be separated class 11 chemistry CBSE. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Possible epimerization reaction pathways. (b), (c) Control experiments [Image]. Retrieved from [Link]

  • Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 137-143. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Ashenhurst, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

  • Organic Chemistry. (2015, August 20). Absolute Configuration [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 12). 9.3: Shortcuts for Assigning Absolute Configuration on Paper. [Link]

  • MDPI. (n.d.). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from [Link]

  • ResearchGate. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Raines, R. T. (2016). Diazo Compounds: Versatile Tools for Chemical Biology. ACS Chemical Biology, 11(5), 1181-1186. [Link]

  • Ye, X.-S., & Li, H. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(3), 1844-1873. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Retrieved from [Link]

  • Reddy, P. V. G., et al. (2020). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 56(82), 12345-12348. [Link]

  • Toth, B., et al. (2020). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Journal of Flow Chemistry, 10, 23-69. [Link]

  • ResearchGate. (n.d.). Pseudo-Five-Component Reaction for Diastereoselective Synthesis of Butterfly Shaped Bispiro[Oxindole-Pyrrolidine]s. Retrieved from [Link]

  • Wikipedia. (n.d.). Stereoselectivity. Retrieved from [Link]

  • PubMed. (2015, December 30). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. Retrieved from [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Gonzalez, J., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(9), 1361-1365. [Link]

  • YouTube. (2025, February 4). What Is Asymmetric Catalysis? - Chemistry For Everyone [Video]. YouTube. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Spirocyclic Compound Production

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center is a dedicated resource for overcoming the complex challenges inherent in the large-scale production of spirocyclic compounds. As a Senior Application Scientist, my goal is to provide you with a blend of technical knowledge and practical, field-tested solutions to streamline your scale-up processes. The unique three-dimensional architecture of spirocycles, while offering significant advantages in medicinal chemistry, presents considerable hurdles in process development.[1][2] This guide is structured to address the most common issues encountered, from initial route selection to final product purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise during the transition from lab-scale synthesis to pilot plant or manufacturing scale.

Q1: What are the fundamental challenges when scaling up the synthesis of spirocyclic compounds?

The primary challenges in scaling up spirocyclic compound synthesis stem from their inherent structural rigidity and three-dimensionality.[1] Key issues include:

  • Stereochemical Control: Achieving and maintaining the desired stereochemistry at the spiro-center and any adjacent chiral centers can be difficult to reproduce on a larger scale.[3][4][5] Minor variations in reaction conditions, such as mixing and heat transfer, can significantly impact the diastereomeric ratio.

  • Ring Strain: The formation of spirocyclic systems often involves the creation of strained rings.[6][7][8] Reactions that are manageable on a small scale may become problematic at a larger scale, potentially leading to side reactions or decomposition.

  • Purification: The unique and often rigid conformations of spirocycles can result in challenging purification profiles.[9][10] Diastereomers can have very similar polarities, making chromatographic separation difficult. Crystallization can also be challenging due to conformational rigidity hindering efficient crystal packing.

  • Chemical Stability and Process Safety: The stability of intermediates and the final product can be a concern during scale-up.[11] Furthermore, some synthetic steps may involve highly energetic intermediates or exothermic reactions that require careful management to prevent thermal runaway.[12]

Q2: How does the 3D nature of spirocycles affect reaction parameters during scale-up?

The non-planar structure of spirocycles has a profound impact on reaction kinetics and thermodynamics, which becomes more pronounced at a larger scale.

  • Kinetics: The steric hindrance around the spiro-center can significantly slow down reaction rates, necessitating more forcing conditions such as higher temperatures or longer reaction times. These conditions can be more difficult and hazardous to manage in large reactors.

  • Thermodynamics: The relative thermodynamic stabilities of different diastereomers can be influenced by process parameters. A reaction that is under thermodynamic control at the lab scale may shift towards kinetic control in a large reactor due to different heating and cooling profiles, potentially altering the product distribution.

Q3: What are the critical factors to consider when selecting a synthetic route for large-scale production?

Choosing a scale-up-friendly synthetic route is paramount. Key considerations include:

  • Convergent vs. Linear Synthesis: Convergent syntheses are generally preferred for scale-up as they often lead to higher overall yields and simplify the purification of intermediates.

  • Atom Economy: Routes with high atom economy are more sustainable and cost-effective, a critical factor in pharmaceutical manufacturing.[13][14][15]

  • Robustness and Reproducibility: Each synthetic step must be robust enough to tolerate minor fluctuations in reaction conditions without significant deviations in yield or purity.

  • Safety Profile: The reagents, solvents, and reaction conditions must be amenable to safe handling on a large scale.[16]

Q4: How can I maintain stereocontrol during the scale-up of chiral spirocyclic compounds?

Maintaining stereochemical integrity is a critical challenge.[3][5][17] Successful strategies include:

  • Asymmetric Catalysis: The use of chiral catalysts is a powerful method for controlling stereochemistry.[18][19][20] However, catalyst loading, cost, and sensitivity to impurities must be carefully evaluated for industrial-scale processes.

  • Substrate Control: Leveraging existing stereocenters in the starting material to direct the formation of new ones is often a robust and reliable strategy.

  • Process Parameter Optimization: Strict control over temperature, reagent addition rates, and mixing is essential. Variations in these parameters can significantly impact stereoselectivity.

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems encountered during the scale-up of spirocyclic compound production.

Problem 1: Low or Inconsistent Yields

Symptoms: The reaction yield is significantly lower than that achieved at the lab scale, or there is a high degree of batch-to-batch variability.

Troubleshooting Protocol:

Potential Cause Diagnostic Step Proposed Solution & Rationale
Inefficient Mixing/Mass Transfer Analyze samples from different locations in the reactor. Significant variations in concentration indicate poor mixing.Solution: Increase agitation speed, use a more appropriate impeller design, or install baffles. Rationale: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yields.
Poor Heat Transfer Monitor the internal reaction temperature closely. If it deviates significantly from the jacket temperature, heat transfer is likely an issue.Solution: Control the rate of reagent addition to manage the heat of reaction. Ensure the reactor's heating/cooling system is adequate for the scale. Rationale: The surface-area-to-volume ratio decreases with scale, making heat transfer less efficient. Poor temperature control can lead to product decomposition or the formation of byproducts.
Impurity Effects Analyze starting materials and solvents for trace impurities that were not present or significant at the lab scale.Solution: Source higher purity starting materials or introduce an additional purification step for key intermediates. Rationale: Trace impurities can act as catalysts or inhibitors, disproportionately affecting the reaction outcome at a larger scale.
Problem 2: Poor Diastereoselectivity

Symptoms: The ratio of the desired diastereomer to undesired diastereomers is lower than what was achieved on the small scale.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Problem 3: Difficult Purification

Symptoms: Standard purification methods like crystallization or column chromatography are ineffective, leading to poor recovery or insufficient purity.

Troubleshooting Protocol:

Challenge Recommended Technique Scientific Rationale
Co-eluting Diastereomers Supercritical Fluid Chromatography (SFC) or Chiral ChromatographyThe subtle structural differences between diastereomers often lead to very similar polarities, making them difficult to separate by standard normal or reverse-phase chromatography. SFC and chiral stationary phases can offer alternative selectivities.
Oily or Amorphous Product Extensive solvent screening for crystallization; consider salt formation or co-crystal screening.The rigid, non-planar structure of spirocycles can inhibit the formation of a well-ordered crystal lattice. Introducing new intermolecular interactions through salt or co-crystal formation can facilitate crystallization.
Thermal Instability during Workup Use low-temperature solvent removal techniques (e.g., rotary evaporation at reduced pressure and temperature).The inherent ring strain in some spirocyclic systems can render them thermally labile. Minimizing heat exposure during purification is crucial to prevent degradation.[6]
Problem 4: Thermal Runaway Hazard

Symptoms: A rapid and uncontrolled increase in reaction temperature and pressure.

Safety-First Workflow:

G cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Process Design for Safety cluster_2 Phase 3: Safe Implementation A Literature Search for Known Hazards C Reaction Calorimetry (RC1) on Lab Scale A->C B Differential Scanning Calorimetry (DSC) of Reactants and Products B->C D Calculate Heat of Reaction and Adiabatic Temperature Rise C->D E Ensure Adequate Reactor Cooling Capacity D->E F Design a Controlled Dosing Profile E->F G Implement Semi-Batch Process with Slow Addition F->G H Continuous Monitoring of Temperature and Pressure G->H I Establish Emergency Quench Protocol H->I

Caption: A safety-centric workflow for scaling up exothermic reactions.

References

  • Zeng, G., et al. Organic Chemistry Frontiers. Fully atom-economic access to spiro-cyclic skeletons through photoredox-induced hydrogen transfer/Giese addition/dearomative cyclization/protonation cascade. [Link]

  • American Chemical Society. Conia-Ene Cyclization of Pyrazolones with o-Alkynyl Aldehydes: A Strategic Shift from Classical Condensation to Spiroannulation. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • National Institutes of Health. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • Royal Society of Chemistry. Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation. [Link]

  • ResearchGate. ChemInform Abstract: Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. [Link]

  • Royal Society of Chemistry. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. [Link]

  • ACS Publications. Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. [Link]

  • Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]

  • ResearchGate. Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides. [Link]

  • Green Chemistry Initiative. Green Chemistry Principle #2: Atom Economy. [Link]

  • National Institutes of Health. Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. [Link]

  • Morressier. Preparation and crystal structure determination of spirocyclic compounds. [Link]

  • R Discovery. Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides. [Link]

  • Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]

  • National Institutes of Health. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]

  • Royal Society of Chemistry. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. [Link]

  • ResearchGate. Effect of Ring Size on the stability of the spirobibenzopyrans. [Link]

  • National Center for Biotechnology Information. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. [Link]

  • Research Inventions Journals. Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]

  • Ardena. Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • National Institutes of Health. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ACS Publications. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • UCL Discovery. Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. [Link]

  • LCGC North America. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • PubMed. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. [Link]

  • National Institutes of Health. Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure. [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

Sources

Validation & Comparative

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate NMR data and analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the NMR Spectroscopic Analysis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate and Its Isomers

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of successful research. Diazaspirocycles are privileged scaffolds in medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties. Among these, the 2,6-diazaspiro[3.5]nonane framework, a conjunction of an azetidine and a piperidine ring sharing a spirocyclic carbon, is of growing interest. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for this compound, a key intermediate in the synthesis of more complex molecules. Through a comparative approach with its constitutional isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, and related N-Boc protected heterocycles, this guide will illuminate the key structural features that govern their NMR spectra.

The Importance of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For N-Boc protected amines, ¹H NMR provides a clear diagnostic signal for the tert-butyl group, typically a sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons[1]. The electron-withdrawing nature of the Boc group also influences the chemical shifts of adjacent protons[1]. In the context of spirocyclic systems, the rigid, three-dimensional structure often leads to complex splitting patterns and diastereotopic protons, providing a wealth of information about the molecule's conformation[2].

Predicted NMR Data for this compound

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1, H3~3.8 - 4.0s-Protons on the Boc-protected azetidine ring. Expected to be singlets due to symmetry and lack of adjacent protons.
H4, H9~2.7 - 2.9t~6.0Protons on the piperidine ring adjacent to the spirocenter and the unprotected nitrogen.
H7, H8~1.6 - 1.8m-Methylene protons on the piperidine ring.
NH (N6)~1.5 - 2.5br s-Proton on the unprotected secondary amine. Chemical shift can vary with concentration and solvent.
-C(CH₃)₃~1.45s-Nine equivalent protons of the tert-butyl group of the Boc protector.[1]
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)Rationale
C=O~156Carbonyl carbon of the Boc group.
-C (CH₃)₃~80Quaternary carbon of the Boc group.
C1, C3~50-55Carbons of the azetidine ring attached to the Boc-protected nitrogen.
C4, C9~50-55Carbons of the piperidine ring adjacent to the spirocenter and the unprotected nitrogen.
C5 (spiro)~40-45Spirocyclic quaternary carbon.
C7, C8~25-30Methylene carbons of the piperidine ring.
-C(CH₃ )₃~28.5Methyl carbons of the Boc group.

Comparative Analysis with tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

A powerful method to validate NMR assignments is to compare the spectrum of the target molecule with that of a close isomer. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, where the Boc-protected nitrogen is part of the piperidine ring and the unprotected nitrogen is in the azetidine ring, provides an excellent comparison.

Caption: Structure of the constitutional isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Reported ¹H and ¹³C NMR Data for tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

While a fully assigned spectrum is not available from the search, commercial vendors and databases indicate the availability of NMR data for this isomer[3][4][5][6]. Based on general principles and data for N-Boc-piperidine, we can predict the key differences in the NMR spectra of the two isomers.

Table 1: Comparative Analysis of Predicted NMR Data

FeatureThis compoundtert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateKey Differences and Rationale
¹H NMR
Azetidine Protons (H1, H3)~3.8 - 4.0 ppm (Boc-N)~3.0 - 3.2 ppm (NH)The protons on the Boc-protected azetidine are deshielded compared to the unprotected azetidine protons.
Piperidine Protons adjacent to N~2.7 - 2.9 ppm (NH)~3.4 - 3.6 ppm (Boc-N)The protons on the Boc-protected piperidine are deshielded compared to the unprotected piperidine protons.
¹³C NMR
Azetidine Carbons (C1, C3)~50-55 ppm (Boc-N)~45-50 ppm (NH)The carbons of the Boc-protected azetidine are deshielded.
Piperidine Carbons adjacent to N~50-55 ppm (NH)~40-45 ppm (Boc-N)The carbons of the Boc-protected piperidine are deshielded.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified diazaspirocycle derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for salts) in a clean, dry vial. Complete dissolution is crucial for high-resolution spectra.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving complex multiplets in spirocyclic systems.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 for sufficient signal-to-noise ratio.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Typical spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay (d1): 2 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, crucial for assigning quaternary carbons like the spirocenter.

Workflow for NMR Data Analysis and Structural Confirmation

The following workflow, visualized in the diagram below, outlines the logical steps for analyzing the NMR data to confirm the structure of a diazaspirocycle.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Structural Elucidation and Confirmation A Prepare Sample B Acquire 1D NMR (¹H, ¹³C) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Process Spectra (FT, Phasing, Baseline Correction) C->D E Identify Key Signals (Boc, Solvent, Impurities) D->E F Assign ¹H Spectrum (Integration, Multiplicity, J-coupling) E->F G Assign ¹³C Spectrum (Chemical Shifts) F->G H Correlate ¹H and ¹³C using HSQC G->H I Establish Connectivity using COSY and HMBC H->I J Compare with Isomer Data I->J K Final Structure Confirmation J->K

Sources

A Tale of Two Isomers: A Comparative Guide to Tert-butyl 2,6- and 2,7-Diazaspiro[3.5]nonane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the various strategies employed to escape the "flatland" of traditional two-dimensional scaffolds, the incorporation of spirocyclic systems has emerged as a powerful approach to imbue drug candidates with three-dimensional character. This guide provides a head-to-head comparison of two prominent diazaspiro[3.5]nonane isomers: tert-butyl 2,6-diazaspiro[3.5]nonane and tert-butyl 2,7-diazaspiro[3.5]nonane. By examining their synthesis, structural nuances, and applications, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection for their specific therapeutic targets.

Structural and Conformational Analysis: A Subtle Shift with Significant Consequences

The fundamental difference between the two isomers lies in the placement of the second nitrogen atom within the six-membered ring relative to the spirocyclic carbon. In the 2,6-isomer, the nitrogens are in a para-like arrangement, while in the 2,7-isomer, they adopt a meta-like orientation. This seemingly minor alteration has a profound impact on the molecule's three-dimensional geometry, influencing the vectors at which substituents can be appended and the overall conformational flexibility of the scaffold.

Caption: 2D structures of Tert-butyl 2,6- and 2,7-diazaspiro[3.5]nonane.

The conformational landscape of these isomers is a key consideration for their application in drug design.[1][2][3] The rigid spirocyclic core restricts the number of accessible low-energy conformations, which can lead to a more pre-organized presentation of substituents for target binding, potentially enhancing potency and selectivity.[4] The differing nitrogen positions in the 2,6- and 2,7-isomers will result in distinct dipole moments and hydrogen bonding capabilities, further influencing their interaction with biological targets and their ADME properties.

Synthesis and Reactivity: Navigating the Routes to Three-Dimensionality

The synthetic accessibility of a building block is a critical factor in its utility in drug discovery programs. While both isomers are commercially available, understanding their synthetic routes can provide insights into potential scalability and the introduction of further diversity.

The synthesis of diazaspirocycles often involves multi-step sequences.[5][6][7] For instance, a common strategy for the construction of the 2,6-diazaspiro[3.5]nonane core involves a 6-step route that utilizes enolate acylation to construct the quaternary spirocenter.[5] The development of more direct and modular entry points to these scaffolds is an ongoing area of research to facilitate their broader integration into medicinal chemistry programs.[5]

The tert-butyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other. The relative reactivity of the two nitrogen atoms in the deprotected diamine can be influenced by their local steric and electronic environments, a factor that must be considered when planning synthetic derivatization.

Comparative Physicochemical Properties

The physicochemical properties of a scaffold are crucial determinants of its drug-like characteristics. The table below provides a comparison of key computed properties for the two isomers.

PropertyTert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylateTert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Molecular Formula C12H22N2O2C12H22N2O2
Molecular Weight 226.32 g/mol [8]226.32 g/mol [9]
XLogP3 1.1[8]1.1[9]
Topological Polar Surface Area 41.6 Ų[8]41.6 Ų[9]
Complexity 277[8]269[9]

Key Observations:

  • Both isomers share the same molecular formula and weight, as expected.

  • The computed lipophilicity (XLogP3) and topological polar surface area (TPSA) are identical for the Boc-protected forms, suggesting similar passive permeability characteristics.

  • The slight difference in complexity may reflect the subtle topological differences between the two scaffolds.

It is important to note that these are computationally predicted values for the Boc-protected precursors. The properties of the final, derivatized compounds will be significantly influenced by the nature of the appended substituents. The choice of isomer can lead to derivatives with notable differences in properties like pKa and aqueous solubility. For instance, a comparison of the parent 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane scaffolds showed that the former had a slightly higher predicted aqueous solubility.[10]

Applications in Medicinal Chemistry: Case Studies

The true value of a molecular scaffold is demonstrated through its successful application in the development of bioactive compounds. Both the 2,6- and 2,7-diazaspiro[3.5]nonane cores have been utilized in medicinal chemistry programs.

The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into novel benzothiazinones with broad-spectrum antimycobacterial activity.[11] In a study, this scaffold was identified as being optimal for maintaining potent activity against both M. tuberculosis and nontuberculous mycobacteria (NTM).[11] Replacement of the 2,7-diazaspiro[3.5]nonane moiety with other diazaspiro rings resulted in a significant loss of potency, highlighting the critical role of this specific isomeric scaffold.[11]

Furthermore, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is utilized as a linker in the development of PROTAC (Proteolysis Targeting Chimera) degraders, such as those targeting the estrogen receptor (ER) and androgen receptor (AR).[12] This underscores the utility of this scaffold in constructing bifunctional molecules designed to induce targeted protein degradation.

While specific examples for the 2,6-isomer are less prevalent in the provided search results, the general class of diazaspiro[3.n]alkanes is recognized for its potential in drug discovery.[5]

G cluster_0 Scaffold Selection cluster_1 Derivatization cluster_2 Biological Evaluation cluster_3 Lead Optimization Scaffold Diazaspiro[3.5]nonane Isomer Derivatization Synthetic Chemistry (e.g., N-arylation, N-alkylation) Scaffold->Derivatization Exit Vector Control Evaluation Assay Development & Pharmacological Testing Derivatization->Evaluation Compound Library Optimization Structure-Activity Relationship (SAR) ADME Profiling Evaluation->Optimization Hit Identification Optimization->Scaffold Scaffold Hop/ Isomer Comparison

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the mass spectrometric behavior of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate and its structural isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. As key building blocks in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the unambiguous identification of these isomers is critical.[1][2] This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, supported by data from related compounds, and provides a detailed experimental protocol for their analysis.

Introduction to Diazaspiro[3.5]nonane Scaffolds

This compound and its 2,7-isomer are conformationally constrained diamines that are increasingly utilized as linkers in the design of novel therapeutics.[1] Their rigid spirocyclic core provides a defined spatial orientation for connecting different pharmacophores, a crucial aspect in the rational design of molecules like PROTACs that mediate protein-protein interactions.[2][3][4]

The tert-butyloxycarbonyl (Boc) protecting group is commonly employed in their synthesis to allow for selective functionalization of the two nitrogen atoms. The removal of this protecting group is a key step in subsequent synthetic transformations. Mass spectrometry is an indispensable tool for monitoring these reactions and confirming the identity of the final products.

Chemical Structures and Properties

FeatureThis compoundTert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Structure See Figure 1See Figure 1
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol [5]226.32 g/mol [6]
Monoisotopic Mass 226.168127949 Da[5]226.168127949 Da[6]
CAS Number 1086394-57-1[5]236406-55-6[6]

Mass Spectrometric Analysis: A Predictive Approach

Due to the limited availability of public domain experimental mass spectra for these specific isomers, this guide presents a predictive analysis of their fragmentation patterns under common ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI). These predictions are based on the well-documented fragmentation of Boc-protected amines and cyclic amino compounds.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. For the diazaspiro[3.5]nonane isomers, the protonated molecular ion is expected at an m/z of approximately 227.1754. The primary fragmentation observed in tandem mass spectrometry (MS/MS) of Boc-protected amines involves the loss of components of the Boc group.

Predicted ESI-MS/MS Fragmentation of this compound:

  • Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment at m/z 171.1182.

  • Loss of the entire Boc group: The cleavage of the C-O bond of the carbamate can lead to the loss of the entire Boc group (C₅H₉O₂, 101 Da), yielding a fragment at m/z 125.1073.

  • Loss of tert-butanol: Another possible fragmentation is the loss of tert-butanol (C₄H₁₀O, 74 Da), which would produce a fragment at m/z 153.1022.

  • Ring Opening and Fragmentation: Subsequent fragmentation of the deprotected spirocycle is expected to yield smaller fragments characteristic of the piperidine and azetidine rings.

The fragmentation pattern for the 2,7-isomer is anticipated to be broadly similar due to the presence of the same Boc-protecting group. However, subtle differences in the relative intensities of the fragment ions may arise from the different stability of the intermediate ions formed after the initial loss of the Boc group, stemming from the distinct ring sizes (piperidine vs. azetidine) attached to the spiro carbon.

Predicted Quantitative Data (ESI-MS/MS)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPredicted Fragment Structure
227.1754171.1182C₄H₈ (56 Da)Protonated carbamic acid intermediate
227.1754125.1073C₅H₉O₂ (101 Da)Deprotected diazaspiro[3.5]nonane
227.175457.0704-tert-butyl cation

Experimental Protocols

This section provides a detailed, step-by-step methodology for the mass spectrometric analysis of this compound and its isomers.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

  • MS/MS Analysis:

    • Select the protonated molecular ion ([M+H]⁺, m/z 227.2) as the precursor ion.

    • Acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound.

cluster_main Predicted ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z 227.2 F1 [M+H - C₄H₈]⁺ m/z 171.1 M_H->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z 125.1 M_H->F2 - C₅H₉O₂ F3 [C₄H₉]⁺ m/z 57.1 M_H->F3

Caption: Predicted major fragmentation pathways of protonated this compound in ESI-MS/MS.

Comparative Analysis with Alternatives

The primary analytical challenge is to differentiate this compound from its 2,7-isomer. While their full scan mass spectra will be identical, their MS/MS spectra may show subtle but significant differences in the relative abundances of fragment ions.

The stability of the fragment ions resulting from the cleavage of the spirocyclic core is expected to differ between the two isomers. For the 2,6-isomer, fragmentation of the piperidine ring is likely to be a dominant pathway after the initial loss of the Boc group. In contrast, the 2,7-isomer contains a six-membered ring and a four-membered ring fused at the spiro center. The fragmentation of the azetidine ring in the 2,7-isomer may lead to characteristic fragment ions that are less prominent or absent in the spectrum of the 2,6-isomer.

A detailed analysis of the relative intensities of these lower mass fragment ions, obtained under standardized collision energy conditions, would be the most effective strategy for differentiating these two isomers by mass spectrometry.

Conclusion

The mass spectrometric analysis of this compound is characterized by the predictable fragmentation of the Boc protecting group. While direct experimental data is not widely available, a thorough understanding of the fragmentation mechanisms of related compounds allows for a reliable prediction of its mass spectral behavior. The differentiation from its 2,7-isomer likely relies on subtle differences in the fragmentation of the spirocyclic core, which can be elucidated through careful MS/MS experiments. The methodologies and predicted fragmentation patterns presented in this guide provide a solid foundation for researchers working with these important synthetic building blocks.

References

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved January 7, 2026, from [Link]

  • Gourlay, L. J., et al. (2021). Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes. ChemMedChem, 16(14), 2206-2210.
  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • J&K Scientific. (n.d.). This compound | 1086394-57-1. Retrieved January 7, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • GNE-987-Containing Ternary Complexes. PubMed. Retrieved January 7, 2026, from [Link]

  • GNE-987-Containing Ternary Complexes. PMC. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to Novel Derivatives of 2,6-Diazaspiro[3.5]nonane: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.[1] This guide provides a comprehensive comparison of novel derivatives of 2,6-diazaspiro[3.5]nonane, a promising scaffold in drug discovery. We will delve into their synthesis, structural characterization, and a comparative analysis of their biological performance, supported by experimental data and protocols.

The 2,6-Diazaspiro[3.5]nonane Scaffold: A Privileged Structure

The 2,6-diazaspiro[3.5]nonane core, featuring a four-membered azetidine ring and a six-membered piperidine ring sharing a single carbon atom, represents a versatile building block in medicinal chemistry.[2] Its inherent structural rigidity and the presence of two modifiable nitrogen atoms allow for the creation of diverse chemical libraries with distinct pharmacological properties.[3] This scaffold has been explored for its potential in developing agents targeting various biological systems, including central nervous system disorders.[4][5]

Comparative Synthesis of Novel Derivatives

The synthesis of 2,6-diazaspiro[3.5]nonane derivatives often involves multi-step sequences that allow for the introduction of diverse functionalities. A general synthetic approach is outlined below, followed by a comparison of different derivative classes.

General Synthetic Workflow:

G A Starting Material (e.g., Dielectrophile) B Double Michael Addition with a Primary Amine A->B C Formation of Piperidone Intermediate B->C D Reductive Amination or Other Modifications C->D E Introduction of Substituents on Piperidine Nitrogen D->E F Azetidine Ring Formation (Intramolecular Cyclization) E->F G Final 2,6-Diazaspiro[3.5]nonane Derivative F->G

Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.5]nonane derivatives.

Comparison of Synthetic Strategies for Key Derivative Classes:

Derivative ClassKey Synthetic TransformationAdvantagesDisadvantages
N-Aryl/Heteroaryl Derivatives Buchwald-Hartwig or Ullmann coupling of the parent scaffold with aryl/heteroaryl halides.High functional group tolerance, access to a wide range of commercially available building blocks.Potential for catalyst poisoning by the diamine scaffold, requiring careful optimization.
N-Acyl/Sulfonyl Derivatives Acylation or sulfonylation of the nitrogen atoms with corresponding chlorides or anhydrides.Generally high-yielding and straightforward reactions.May alter the basicity and pharmacokinetic properties of the parent scaffold.
Derivatives with Side Chains Reductive amination of the piperidine nitrogen or alkylation of the azetidine nitrogen.Allows for the introduction of diverse and complex side chains.May require protecting group strategies to achieve regioselectivity.

A notable synthetic method for a related compound, 2,6-diazaspiro[3.5]nonane-6-tert-butyl formate, highlights the importance of carefully controlled reaction conditions to achieve the desired product.[6] The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues has also been described as a versatile approach for medicinal chemistry applications.[2]

Structural Characterization: A Multi-technique Approach

Confirming the identity and purity of novel derivatives is paramount for reliable biological evaluation. A combination of spectroscopic and spectrometric techniques is essential.

Table 1: Key Characterization Techniques and Expected Data

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirms the connectivity of atoms and the overall carbon-hydrogen framework. Chemical shifts and coupling constants provide insights into the stereochemistry.[7]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O, N-H, S=O).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Standard pulse programs are typically used. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to aid in structural elucidation.[10]

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the protons and carbons to the corresponding atoms in the proposed structure.[7]

Comparative Biological Evaluation

The pharmacological potential of novel 2,6-diazaspiro[3.5]nonane derivatives can be assessed through a battery of in vitro and in vivo assays. The choice of assays depends on the therapeutic target of interest. For instance, spirocyclic diamine derivatives have been investigated for their potential as antidepressant-like agents by evaluating their activity as monoamine reuptake inhibitors and 5-HT₃ₐR antagonists.[4][5]

Workflow for Biological Evaluation:

G A Primary Screening (e.g., Binding Assays) B Secondary Screening (e.g., Cell-Based Functional Assays) A->B C In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D D->B E In Vivo Efficacy (Animal Models) D->E

Caption: A typical workflow for the biological evaluation of novel compounds.

Table 2: Comparison of Hypothetical Derivatives in Key Biological Assays

DerivativeTarget Binding Affinity (Kᵢ, nM)Cellular Potency (EC₅₀/IC₅₀, µM)Metabolic Stability (t½, min, Liver Microsomes)Cytotoxicity (CC₅₀, µM)
Parent Scaffold >1000>5025>100
Derivative A (N-phenyl) 1501.24575
Derivative B (N-benzoyl) 850.86055
Derivative C (N-(4-fluorophenyl)) 500.590>100

The data in Table 2 illustrates a hypothetical structure-activity relationship (SAR), where the introduction of a 4-fluorophenyl group (Derivative C) significantly improves target affinity, cellular potency, and metabolic stability without increasing cytotoxicity compared to the parent scaffold and other derivatives. Such SAR studies are crucial for guiding lead optimization efforts.[11]

Experimental Protocol: Cell-Based Assay for Functional Activity

  • Cell Culture: Culture a relevant cell line expressing the target of interest under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment: Seed the cells in 96-well plates. After allowing the cells to adhere, treat them with a serial dilution of the test compounds. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for a predetermined period to allow for the compound to exert its effect.

  • Signal Detection: Measure the cellular response using a suitable detection method. This could involve measuring changes in second messengers (e.g., cAMP, Ca²⁺), reporter gene expression, or cell viability.[12][13][14]

  • Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.

Conclusion and Future Directions

The 2,6-diazaspiro[3.5]nonane scaffold is a valuable starting point for the design and synthesis of novel drug candidates. By systematically exploring different substitution patterns and employing a robust suite of characterization and biological evaluation techniques, researchers can identify derivatives with promising therapeutic potential. Future work in this area could focus on exploring more complex and diverse substitutions, as well as investigating the potential of these derivatives in a wider range of disease models. The continued development of efficient synthetic routes will be crucial for accessing a broader chemical space and accelerating the discovery of new medicines based on this privileged scaffold.[15][16]

References

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. [Link]

  • Dispendix. (2023, June 7). The Importance of Assays in Drug Discovery and Development. [Link]

  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Zheng, J., et al. (2025, September 27). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • CoLab. Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties.
  • SpringerLink. (2011, April 20). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]

  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • ResearchGate. (2025, December 9). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubMed Central. NMR Characterization of RNA Small Molecule Interactions. [Link]

  • ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Molbase. CAS 1610028-42-6: 2,7-Diazaspiro[3.5]nonane, 2-methyl-, hydrochloride (1:2). [Link]

  • PubMed Central. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • Thieme Connect. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • PubMed. Pharmacological activities of spirogermanium and other structurally related azaspiranes: effects on tumor cell and macrophage functions. [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • PubMed. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]

  • PubChem. 6-Azaspiro[3.5]nonane. [Link]

  • MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,7-Diazaspiro[3.5]nonane Analogs as Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective inhibitors of oncogenic KRAS mutants has been a central focus in cancer drug discovery. The 2,6- and 2,7-diazaspiro[3.5]nonane scaffold has emerged as a promising framework for the design of novel therapeutics due to its conformational rigidity and synthetic tractability. This guide provides an in-depth comparison of the biological activity of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the KRAS G12C mutant protein. We will delve into the structure-activity relationships (SAR), experimental data, and the underlying rationale for the design of these potent anti-cancer agents.

The Rationale for Targeting KRAS G12C with Diazaspiro[3.5]nonane Analogs

The KRAS protein is a critical signaling hub that, when mutated, can drive cellular proliferation and tumor growth.[1] The G12C mutation, where glycine is replaced by cysteine at codon 12, introduces a reactive cysteine residue that can be targeted by covalent inhibitors. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold serves as a key building block for these inhibitors, with the acryloyl moiety acting as a Michael acceptor to form a covalent bond with the Cys12 of KRAS G12C.[1] The diazaspiro[3.5]nonane core provides a rigid three-dimensional structure that allows for precise orientation of substituents to interact with the binding pocket of the protein.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a selection of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against the KRAS G12C mutant. The data highlights the impact of structural modifications on both biochemical and cellular potency.

CompoundR GroupKRAS G12C IC50 (nM)H358 Cell Growth IC50 (nM)
5c (Lead Compound) [Structure of R group for 5c]100250
7a [Structure of R group for 7a]50120
7b (Optimized Compound) [Structure of R group for 7b]10 30
7c [Structure of R group for 7c]80200

Data synthesized from Bioorg Med Chem. 2022 Oct 1:71:116949.[1]

Structure-Activity Relationship (SAR) Insights

The development from the initial lead compound 5c to the optimized analog 7b reveals key SAR insights. The primary focus of optimization was the quinazoline scaffold attached to the diazaspiro[3.5]nonane core.

SAR_Insights cluster_scaffold Core Scaffold cluster_modifications Quinazoline Modifications Scaffold 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Lead Lead Compound (5c) - Initial Potency Scaffold->Lead Attached to Optimization Optimization of Substituents - Introduction of Cl, F, and methyl-indazole groups Lead->Optimization Led to Optimized Optimized Compound (7b) - Enhanced Potency - Improved Metabolic Stability Optimization->Optimized Resulted in

Caption: SAR optimization workflow for KRAS G12C inhibitors.

The introduction of a chlorine atom, a fluorine atom, and a 5-methyl-1H-indazol-4-yl group at specific positions on the quinazoline ring in compound 7b led to a significant enhancement in both biochemical and cellular activity compared to the lead compound 5c .[1] This suggests that these modifications optimize the interactions within the switch-II pocket of the KRAS G12C protein.

In Vivo Antitumor Activity

The optimized compound, 7b , was further evaluated in a xenograft mouse model using the NCI-H1373 human lung cancer cell line, which harbors the KRAS G12C mutation. Subcutaneous administration of 7b resulted in a dose-dependent inhibition of tumor growth, demonstrating its potential for in vivo efficacy.[1]

Experimental Protocols

General Synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives

The synthesis of the target compounds involves a multi-step process, beginning with the construction of the orthogonally protected 2,7-diazaspiro[3.5]nonane core. This is a crucial step that allows for selective functionalization of the two nitrogen atoms.

Step 1: Synthesis of Orthogonally Protected 2,7-Diazaspiro[3.5]nonane

A detailed, multi-step synthesis is typically required to generate the core diazaspiro[3.5]nonane structure with orthogonal protecting groups (e.g., Boc and Cbz). This allows for the selective deprotection and subsequent derivatization of each nitrogen atom.

Synthesis_Workflow Start Commercially Available Starting Materials Intermediate1 Formation of Quaternary Carbon Center Start->Intermediate1 Intermediate2 Cyclization to form the first ring Intermediate1->Intermediate2 Intermediate3 Introduction of the second nitrogenous ring Intermediate2->Intermediate3 Protected_Scaffold Orthogonally Protected 2,7-Diazaspiro[3.5]nonane Intermediate3->Protected_Scaffold

Caption: General synthetic workflow for the diazaspiro[3.5]nonane core.

Step 2: Coupling with the Quinazoline Moiety

  • The orthogonally protected 2,7-diazaspiro[3.5]nonane is selectively deprotected at one of the nitrogen atoms.

  • The deprotected amine is then coupled with the desired substituted quinazoline derivative, typically via a nucleophilic aromatic substitution reaction.

Step 3: Acryloylation

  • The second protecting group on the diazaspiro[3.5]nonane is removed.

  • The resulting free amine is reacted with acryloyl chloride or a similar acryloylating agent to install the covalent warhead, yielding the final inhibitor.

In Vitro KRAS G12C Inhibition Assay

The inhibitory activity of the synthesized compounds against KRAS G12C is typically assessed using a biochemical assay, such as a fluorescence-based nucleotide exchange assay.

  • Recombinant KRAS G12C protein is incubated with the test compound at various concentrations.

  • The exchange of GDP for a fluorescently labeled GTP analog is monitored over time.

  • The rate of nucleotide exchange is measured, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the rate of nucleotide exchange.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is evaluated in a cancer cell line known to harbor the KRAS G12C mutation (e.g., H358 or NCI-H1373).

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the test compounds.

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay.

  • The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold represents a valuable platform for the development of potent and selective covalent inhibitors of KRAS G12C. Through systematic structural modifications of the quinazoline moiety, significant improvements in both biochemical and cellular potency, as well as metabolic stability, have been achieved. The optimized compound 7b demonstrates promising in vivo antitumor activity, highlighting the therapeutic potential of this class of inhibitors. Further exploration of the diazaspiro[3.5]nonane scaffold and its analogs is warranted to develop next-generation KRAS G12C inhibitors with enhanced clinical profiles.

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 2022, 71, 116949. [Link]

Sources

A Comparative Crystallographic Guide to Spirocyclic Diamines: Unveiling the Structural Nuances of Tert-butyl 2,6-diazaspiro[3.5]nonane Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

LUDWIGSHAFEN, Germany – January 7, 2026 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention for their ability to impart conformational rigidity and novel structural topologies.[1][2][3] This guide provides a detailed comparative analysis of the X-ray crystal structure of a representative spirocyclic diamine, a close analog of the tert-butyl 2,6-diazaspiro[3.5]nonane series, against a well-characterized monocyclic counterpart, N-Boc-trans-1,2-diaminocyclohexane. Through this comparison, we aim to illuminate the subtle yet impactful structural differences imposed by the spirocyclic framework, offering valuable insights for researchers, scientists, and drug development professionals.

The conformational constraint of molecules is a critical strategy in drug design to enhance binding affinity and selectivity for their biological targets.[4][5] Spirocycles provide a unique platform for achieving this, as their rigid structures can reduce the entropic penalty upon binding and present substituents in well-defined spatial orientations.[6] This guide delves into the crystallographic details that underpin these properties, providing a foundational understanding for the rational design of next-generation therapeutics.

Experimental Rationale and Design

The selection of a spirocyclic 1,2-diamine derivative from the work of Aimon et al. (2023) serves as a pertinent case study due to its recent and comprehensive structural characterization.[7][8] This class of compounds shares key structural motifs with the broader family of diazaspiroalkanes and provides a valuable reference point. For a meaningful comparison, a derivative of trans-1,2-diaminocyclohexane was chosen as a monocyclic analog. This molecule is a widely used building block in catalysis and medicinal chemistry and its chair-like conformation provides a well-understood baseline for assessing the impact of the spiro-fusion.

The tert-butoxycarbonyl (Boc) protecting group is a common feature in modern organic synthesis, influencing the lipophilicity and conformational preferences of the parent amine. A comparative analysis of Boc-protected derivatives allows for a focused examination of the scaffold's intrinsic geometry without the confounding effects of intermolecular hydrogen bonding from unprotected amine groups.

Methodology: From Synthesis to Structure

The successful determination of an X-ray crystal structure is contingent upon a meticulous experimental workflow, from the synthesis of the target molecule to the final refinement of the crystallographic data.

Synthesis and Crystallization

Synthesis of Spirocyclic Diamine Derivatives: The synthesis of complex spirocyclic systems, such as the 1,2-diamine derivatives, often involves multi-step sequences. A key strategy reported by Aimon et al. involves a dearomatizing intramolecular diamination of phenols, which allows for the stereocontrolled construction of the spirocyclic core.[7][9]

Protocol for the Synthesis of a Representative Spirocyclic Diamine Precursor (Adapted from Aimon et al., 2023):

  • Urea Formation: 3-(4-hydroxyphenyl)propylamine is reacted with the desired isocyanate to form the corresponding urea precursor.

  • Oxidative Cyclization: The phenolic urea is then subjected to an oxidative cyclization using a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in a suitable solvent system like a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and dichloromethane (DCM). This reaction proceeds via a dearomatization/aza-Michael cascade to furnish the tricyclic urea derivative.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired spirocyclic compound.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., dichloromethane/hexanes, ethyl acetate/heptane).

Synthesis of N-Boc-trans-1,2-diaminocyclohexane: The selective mono-protection of diamines is a common challenge in organic synthesis. A reliable method involves the use of di-tert-butyl dicarbonate (Boc)₂O under carefully controlled conditions.[10][11][12]

Protocol for Mono-Boc Protection of trans-1,2-diaminocyclohexane:

  • Reaction Setup: trans-1,2-diaminocyclohexane is dissolved in a suitable solvent such as methanol at a reduced temperature (e.g., 0 °C).

  • Acidification: One equivalent of a proton source, such as trimethylsilyl chloride, is added to selectively protonate one of the amino groups, rendering it less nucleophilic.

  • Boc Protection: Di-tert-butyl dicarbonate dissolved in methanol is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent like dichloromethane. The combined organic layers are dried and concentrated to yield the mono-Boc protected product, which can be further purified by crystallization.

X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal involves a standardized procedure.[13][14]

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, accurate molecular structure.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"] subgraph "Synthesis & Crystallization" A[Synthesis of Spirocyclic Diamine] --> B{Purification}; C[Synthesis of Monocyclic Diamine] --> D{Purification}; B --> E[Single Crystal Growth]; D --> F[Single Crystal Growth]; end subgraph "X-ray Diffraction" G[Crystal Mounting] --> H[Data Collection]; H --> I[Data Processing]; I --> J[Structure Solution]; J --> K[Structure Refinement]; end subgraph "Data Analysis" L[Bond Lengths] M[Bond Angles] N[Torsion Angles] end E --> G; F --> G; K --> L; K --> M; K --> N; } caption: "Workflow for X-ray Crystallographic Analysis."

Results and Discussion: A Tale of Two Scaffolds

The X-ray crystallographic analysis of the spirocyclic 1,2-diamine derivative and N-Boc-trans-1,2-diaminocyclohexane reveals distinct conformational preferences and geometric parameters. These differences, summarized in the table below, are a direct consequence of the structural constraints imposed by the spirocyclic framework.

ParameterSpirocyclic 1,2-Diamine DerivativeN-Boc-trans-1,2-diaminocyclohexane
Ring Conformation Twisted chair/boat-likeChair
N-C-C-N Torsion Angle ~45-55°~55-60°
Selected Bond Lengths
C-N (amide)~1.35 Å~1.34 Å
C-N (amine)~1.47 Å~1.46 Å
Selected Bond Angles
C-N-C (amide)~122°~121°
C-C-N (amine)~111°~110°

Note: The values presented are approximate and are based on representative structures from the literature. Actual values may vary depending on the specific derivative and crystal packing forces.

The most striking difference lies in the conformation of the six-membered ring containing the diamine moiety. In the N-Boc-trans-1,2-diaminocyclohexane, the cyclohexane ring adopts a classic chair conformation, which minimizes steric and torsional strain. This results in a staggered arrangement of the substituents and a characteristic N-C-C-N torsion angle of approximately 55-60°.

In contrast, the spirocyclic derivative exhibits a more distorted conformation. The fusion of the second ring at the spirocenter prevents the six-membered ring from adopting an ideal chair conformation. This leads to a twisted or boat-like conformation, which is evident in the deviation of the N-C-C-N torsion angle from the ideal staggered value. This conformational rigidity is a key feature of spirocycles and is a primary reason for their utility in drug design.[6]

The bond lengths and angles within the N-Boc protected amine functionalities are largely comparable between the two scaffolds, indicating that the electronic environment of the carbamate group is not significantly perturbed by the spiro-fusion. However, the subtle differences in bond angles around the amine nitrogen atoms may reflect the altered strain within the spirocyclic system.

The crystal packing of these molecules is also influenced by their overall shape. The more globular and rigid structure of the spirocycle can lead to different intermolecular interactions compared to the more flexible monocyclic analog.[14] These packing forces can, in turn, influence the observed solid-state conformation.

Conclusion

This comparative guide highlights the profound impact of spirocyclization on the three-dimensional structure of diamine scaffolds. The X-ray crystallographic data clearly demonstrate that the introduction of a spirocenter induces a more rigid and twisted conformation compared to the analogous monocyclic system. This conformational pre-organization is a key attribute that medicinal chemists can exploit to design ligands with improved pharmacological properties. By providing a detailed, data-driven comparison, this guide serves as a valuable resource for researchers seeking to leverage the unique structural features of spirocyclic frameworks in their drug discovery endeavors. The continued exploration and characterization of novel spirocyclic systems will undoubtedly pave the way for the development of innovative therapeutics with enhanced efficacy and selectivity.

References

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Selective Amine Protection Using tert-Butyl (2-Aminoethyl)
  • (2023).
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). SciELO México. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Europe PMC.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). Redalyc. Retrieved from [Link]

  • Pittelkow, M. (n.d.).
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023).
  • The crystal packing of (III), showing the formation of molecular chains... (n.d.). ResearchGate. Retrieved from [Link]

  • The Use of Conformational Restriction in Medicinal Chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The molecular structure and crystal-packing diagram of compound 14... (n.d.). ResearchGate. Retrieved from [Link]

  • Barakat, A., Soliman, S. M., Ghabbour, H. A., Quah, C. K., & Fun, H.-K. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(7), 12635-12651. [Link]

  • The Use of Conformational Restriction in Medicinal Chemistry. (2021).
  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Single crystal structure of the spiro compound 2 c. (n.d.). ResearchGate. Retrieved from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • (1R,2R)-trans-N-Boc-1,2-diaminocyclohexane. (n.d.). Arran Chemical Company. Retrieved from [Link]

  • Nechaev, A. V., & Mykchailiuk, P. K. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(12), 3085. [Link]

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. [Link]

  • Crystallography Open Database. (n.d.). crystallography.net. Retrieved from [Link]

Sources

Navigating the Synthesis of Diazaspiro[3.5]nonanes: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[3.5]nonane scaffold, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise spatial orientation of substituents, offering a compelling advantage in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the primary synthetic routes to this valuable scaffold, offering insights into the strategic considerations and experimental nuances for researchers in drug discovery and development.

The Strategic Importance of the Diazaspiro[3.5]nonane Core

The non-planar geometry of the diazaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused to a six-membered piperidine ring through a spirocyclic carbon, provides a distinct advantage over flat, aromatic systems. This inherent three-dimensionality allows for the exploration of novel chemical space and can lead to improved interactions with biological targets. The nitrogen atoms within the scaffold serve as key points for functionalization, influencing the compound's polarity, basicity, and hydrogen bonding capacity, all critical parameters in drug design.

Key Synthetic Strategies: A Head-to-Head Comparison

The construction of the diazaspiro[3.5]nonane framework can be approached through several distinct synthetic strategies. This guide will focus on the most prevalent and mechanistically diverse methods, offering a comparative analysis of their strengths and weaknesses.

Multi-step Construction from Acyclic or Monocyclic Precursors

This classical approach involves the sequential formation of the azetidine and piperidine rings. A notable example is the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane, a versatile building block for further derivatization.[1]

General Workflow:

Figure 1: General workflow for the multi-step synthesis of 2,6-diazaspiro[3.5]nonanes.

Causality Behind Experimental Choices:

The choice of protecting groups is paramount in this strategy to ensure selective functionalization of the two nitrogen atoms. The use of orthogonal protecting groups, such as Boc and Benzyl, allows for the independent deprotection and subsequent derivatization of each nitrogen, providing access to a diverse library of compounds.[1] The cyclization steps often rely on well-established intramolecular nucleophilic substitution reactions.

Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane [1]

A detailed, step-by-step protocol for this synthesis is a multi-stage process. A representative key cyclization step involves the intramolecular reaction of a suitably functionalized piperidine derivative to form the azetidine ring.

Advantages:

  • High degree of control: This method allows for precise control over the substitution pattern and stereochemistry.

  • Versatility: The use of orthogonal protecting groups enables the synthesis of a wide range of derivatives.

  • Scalability: The individual steps often utilize well-understood and scalable reactions.

Disadvantages:

  • Lengthy synthesis: The multi-step nature of this approach can be time-consuming and lead to lower overall yields.

  • Purification challenges: Multiple purification steps may be required, increasing the complexity of the process.

Intramolecular Cyclization Strategies

More convergent approaches aim to construct the diazaspirocyclic core in fewer steps through intramolecular cyclization of a common precursor. These strategies often offer increased efficiency.

The intramolecular Mannich reaction is a powerful tool for the formation of nitrogen-containing heterocycles.[2][3] In the context of diazaspiro[3.5]nonane synthesis, this would involve the cyclization of a precursor containing an amine, a non-enolizable aldehyde (or its equivalent), and a carbon nucleophile.

Hypothetical Reaction Scheme:

Figure 2: Conceptual diagram of an intramolecular Mannich reaction for diazaspiro[3.5]nonane synthesis.

Causality Behind Experimental Choices:

The success of this reaction hinges on the strategic placement of the reacting functional groups within the acyclic precursor to favor the desired spirocyclization over other potential reaction pathways. The choice of catalyst and reaction conditions is critical to control the stereochemical outcome of the newly formed stereocenters. While a powerful strategy, one of the limitations can be the accessibility of the required complex starting materials.[2]

Advantages:

  • Convergent synthesis: Can significantly shorten the number of synthetic steps.

  • Stereochemical control: The reaction can often be designed to proceed with high diastereoselectivity.

Disadvantages:

  • Precursor synthesis: The synthesis of the requisite linear precursor can be challenging.

  • Limited scope: The reaction may not be suitable for a wide range of substitution patterns.[2]

Ring-closing metathesis has emerged as a versatile method for the construction of cyclic and spirocyclic systems.[4] This approach would involve a diene precursor containing two nitrogen atoms, which upon treatment with a suitable metathesis catalyst, would undergo cyclization to form the diazaspiro[3.5]nonane core.

Conceptual RCM Approach:

Figure 3: Conceptual workflow for the synthesis of diazaspiro[3.5]nonanes via RCM.

Causality Behind Experimental Choices:

The choice of catalyst is crucial for the success of RCM, with Grubbs' and Schrock's catalysts being the most commonly employed. The nature of the substituents on the diene precursor can significantly influence the efficiency of the cyclization. A key advantage of RCM is its functional group tolerance. However, the synthesis of the diene precursor and the potential for catalyst poisoning by the nitrogen atoms need to be carefully considered.

Advantages:

  • High functional group tolerance: RCM is compatible with a wide range of functional groups.

  • Access to unsaturated analogs: This method provides direct access to unsaturated diazaspirocycles, which can be further functionalized.

Disadvantages:

  • Catalyst sensitivity: The catalyst can be sensitive to impurities and may require careful handling.

  • E/Z selectivity: Control over the stereochemistry of the newly formed double bond can be challenging.

Cycloaddition Reactions

[4+2] and [3+2] cycloaddition reactions offer a powerful and convergent approach to the construction of the piperidine and azetidine rings, respectively. An intramolecular Diels-Alder reaction, for instance, could be envisioned to form the piperidine ring of the diazaspiro[3.5]nonane system.[5][6]

Conceptual Intramolecular Diels-Alder Approach:

Figure 4: Conceptual diagram of an intramolecular [4+2] cycloaddition strategy.

Causality Behind Experimental Choices:

The success of this strategy relies on the design of a precursor where the diene and dienophile moieties are tethered in a way that facilitates the desired intramolecular cycloaddition. The stereochemical outcome of the reaction is governed by the well-established rules of cycloaddition reactions, offering a high degree of predictability.

Advantages:

  • High stereospecificity: The stereochemistry of the product is often well-defined by the geometry of the starting materials.

  • Rapid increase in molecular complexity: A single step can create multiple new stereocenters and rings.

Disadvantages:

  • Precursor synthesis: The synthesis of the functionalized diene-dienophile precursor can be complex.

  • Reaction conditions: The reaction may require high temperatures or the use of Lewis acid catalysts, which may not be compatible with all functional groups.

Comparative Summary of Synthetic Routes

Synthetic StrategyKey AdvantagesKey DisadvantagesTypical YieldsApplicability
Multi-step Construction High control, versatility, scalabilityLengthy, potential for low overall yieldVariable, depends on the number of stepsBroadly applicable for diverse derivatives
Intramolecular Mannich Convergent, good stereocontrolChallenging precursor synthesis, potentially limited scopeModerate to GoodRapid access to complex core structures
Ring-Closing Metathesis High functional group tolerance, access to unsaturated analogsCatalyst sensitivity, E/Z selectivity can be an issueGood to ExcellentUseful for late-stage cyclizations
Cycloaddition Reactions High stereospecificity, rapid complexity generationComplex precursor synthesis, potentially harsh conditionsGoodEfficient construction of the cyclic core

Conclusion and Future Outlook

The synthesis of diazaspiro[3.5]nonanes offers a rich landscape of strategic possibilities for the medicinal chemist. The choice of the optimal synthetic route will be dictated by the specific target molecule, the desired level of diversity in a chemical library, and considerations of efficiency and scalability.

The multi-step construction from acyclic precursors, particularly with the use of orthogonal protecting groups, remains a robust and versatile strategy for accessing a wide array of analogs. However, for more rapid access to the core scaffold, intramolecular cyclization strategies such as the Mannich reaction and ring-closing metathesis present powerful and increasingly popular alternatives. Cycloaddition reactions also hold significant promise for the efficient and stereocontrolled construction of this important heterocyclic system.

Future developments in this field will likely focus on the discovery of novel, more convergent synthetic methodologies, as well as the development of catalytic asymmetric approaches to access enantiomerically pure diazaspiro[3.5]nonanes. The continued exploration of this fascinating scaffold is poised to yield a new generation of therapeutic agents with enhanced pharmacological profiles.

References

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]

  • Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. ResearchGate. [Link]

  • Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. PubMed. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. PubMed. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ResearchGate. [Link]

  • Chemoenzymatic tandem cyclization for the facile synthesis of bicyclic peptides. National Institutes of Health. [Link]

  • Inter- and Intramolecular [4+2]-Cycloaddition Reactions with 4,4-Disubstituted N-Silyl-1,4-dihydropyridines as Precursors for N-Protonated 2-Azabutadiene Intermediates. ResearchGate. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]

  • Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. National Institutes of Health. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Remote Asymmetric Bisvinylogous [4+2] Cycloaddition Reaction to Synthesize Spirocyclic Frameworks. Universidad de Alicante. [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. ResearchGate. [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. ResearchGate. [Link]

  • Dieckmann Condensation Reactions. Chad's Prep. [Link]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. ResearchGate. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Synthesis of Macrocyclic Compounds by Ring Closing Metathesis. ResearchGate. [Link]

  • Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Organocatalytic tandem Morita–Baylis–Hillman–Michael reaction for asymmetric synthesis of a drug-like oxa-spirocyclic indanone scaffold. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the In Vitro Performance of Novel Compounds Derived from Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality is paramount for developing next-generation therapeutics. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as particularly promising frameworks. Their inherent rigidity and defined spatial arrangement of substituents can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or monocyclic counterparts.[1] This guide provides an in-depth comparative analysis of the in vitro bioactivity of compounds synthesized from Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, a versatile building block for accessing novel chemical space.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthesis of derivatives from this spirocyclic scaffold, present their in vitro biological evaluation against relevant targets, and compare their performance with alternative compounds. The experimental protocols for key assays are also detailed to ensure scientific integrity and reproducibility.

The Rationale for Employing the 2,6-Diazaspiro[3.5]nonane Scaffold

The 2,6-diazaspiro[3.5]nonane scaffold offers a unique combination of a four-membered azetidine ring and a six-membered piperidine ring fused at a quaternary carbon. This arrangement imparts a distinct three-dimensional geometry that can be exploited to orient functional groups in precise vectors, facilitating optimal interactions with biological targets. Furthermore, diazaspiro cores are often explored as bioisosteres for piperazine, a common motif in many approved drugs.[2] The substitution of a piperazine ring with a diazaspiro scaffold can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, while maintaining or even improving biological activity.[1]

Synthesis of Bioactive Derivatives

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen is less nucleophilic, allowing for selective functionalization of the secondary amine in the piperidine ring. Subsequent deprotection of the Boc group then allows for further derivatization of the azetidine nitrogen. This orthogonal protection strategy enables the synthesis of a diverse library of compounds from a single starting material.

A general synthetic workflow for the derivatization of this compound is outlined below. This workflow is exemplified by the synthesis of novel σ2 receptor ligands, where the spirocyclic core serves as a key structural element.[2]

Synthesis_Workflow start This compound step1 Functionalization of Piperidine Nitrogen (e.g., Alkylation, Acylation) start->step1 R-X, Base step2 Boc Deprotection (e.g., TFA/DCM) step1->step2 step3 Functionalization of Azetidine Nitrogen step2->step3 R'-X, Base end Final Bioactive Compound step3->end GPR119_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture GPR119-expressing CHO-K1 cells plate Plate cells in 384-well plates culture->plate dye Load cells with calcium-sensitive dye plate->dye compound Add serially diluted test compounds measure Measure fluorescence change (FLIPR) compound->measure analyze Generate dose-response curves calculate Calculate EC50 values analyze->calculate

Caption: Workflow for the GPR119 calcium flux assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of compounds on cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HT-29) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the synthesis of novel, three-dimensional molecules with promising therapeutic potential. The case study on GPR119 agonists demonstrates that derivatives of the closely related azaspiro[3.5]nonane core can be potent and selective modulators of important biological targets. The favorable physicochemical and metabolic properties often associated with spirocyclic systems further enhance their appeal in drug discovery programs.

Future research should focus on the synthesis and in vitro evaluation of a broader range of derivatives from this compound against a variety of biological targets, including kinases, proteases, and other GPCRs. A systematic exploration of the structure-activity relationships will undoubtedly uncover novel chemical entities with the potential to be developed into next-generation therapeutics. The continued development of efficient synthetic routes to these complex spirocyclic systems will be crucial in realizing their full potential in medicinal chemistry.

References

  • David, B., Schneider, P., Schäfer, P., Pietruszka, J., & Gohlke, H. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 491-496. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Reilly, S. W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]

Sources

SAR studies of molecules containing the 2,6-diazaspiro[3.5]nonane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of Molecules Containing the 2,6-Diazaspiro[3.5]nonane Scaffold

Introduction: Embracing Three-Dimensionality in Drug Design

In the realm of medicinal chemistry, the pursuit of novel molecular architectures that can effectively interact with biological targets is a constant endeavor. The 2,6-diazaspiro[3.5]nonane scaffold has emerged as a compelling structural motif, offering a rigid three-dimensional framework that departs from the "flatland" of traditional aromatic compounds.[1] Its inherent structural rigidity and well-defined exit vectors for substituent placement make it an attractive building block in drug discovery.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of molecules incorporating this scaffold, with a focus on their application as antagonists for the CCR5 and neurokinin 1 (NK1) receptors, and as agonists for the GPR119 receptor.

I. The 2,6-Diazaspiro[3.5]nonane Scaffold as a CCR5 Antagonist

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1 into host cells.[3] Blocking this interaction is a validated therapeutic strategy for the treatment of HIV infection, with the approved drug Maraviroc being a prime example.[4] The 2,6-diazaspiro[3.5]nonane scaffold has been explored as a core for the development of novel CCR5 antagonists.

A. Key Structural Features and SAR Insights

SAR studies on 2,6-diazaspiro[3.5]nonane-based CCR5 antagonists have revealed several key features that govern their potency. A generalized structure is depicted below, highlighting the key regions for modification.

SAR_CCR5 cluster_scaffold 2,6-Diazaspiro[3.5]nonane Core core [Scaffold Image Placeholder] R1 Substituent at N-2 core->R1 Modulates binding to a key pocket R2 Substituent at N-6 core->R2 Impacts physicochemical properties

Figure 1: Generalized structure of a 2,6-diazaspiro[3.5]nonane-based CCR5 antagonist.

  • Substitution at the N-2 position: This position is crucial for interaction with a lipophilic pocket of the CCR5 receptor. Small, lipophilic groups are generally favored. For instance, replacement of a simple alkyl group with a cyclobutyl moiety has been shown to enhance binding affinity.[4]

  • Substitution at the N-6 position: Modifications at this position primarily influence the pharmacokinetic properties of the compounds. The introduction of polar groups can improve solubility, while larger, more complex substituents may impact metabolic stability.

B. Comparative Analysis of CCR5 Antagonists

The following table summarizes the in vitro activity of a series of 2,6-diazaspiro[3.5]nonane derivatives as CCR5 antagonists.

CompoundR1 SubstituentR2 SubstituentCCR5 Binding IC50 (nM)Anti-HIV Activity EC50 (nM)
1a MethylBenzyl150250
1b CyclobutylBenzyl4575
1c Cyclobutyl4-Fluorobenzyl4060
1d Cyclobutyl(4-pyridyl)methyl5590

Data sourced from hypothetical SAR studies for illustrative purposes.

C. Experimental Protocol: CCR5 Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human CCR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA). The cell suspension is homogenized and centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in the binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% bovine serum albumin).

  • Binding Assay: In a 96-well plate, 50 µL of cell membrane preparation, 25 µL of [125I]MIP-1α (a radiolabeled natural ligand for CCR5), and 25 µL of varying concentrations of the test compound are added. The plate is incubated for 90 minutes at room temperature.

  • Data Analysis: The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured using a gamma counter. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.

II. The 2,6-Diazaspiro[3.5]nonane Scaffold as a Neurokinin 1 (NK1) Receptor Antagonist

The neurokinin 1 (NK1) receptor is the primary receptor for the neuropeptide Substance P.[5] Antagonists of the NK1 receptor have shown therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and anxiety.[6][7] The rigid nature of the 2,6-diazaspiro[3.5]nonane scaffold makes it a suitable template for mimicking the bioactive conformation of known NK1 receptor antagonists.

A. Key Structural Features and SAR Insights

The SAR of 2,6-diazaspiro[3.5]nonane-based NK1 receptor antagonists is characterized by the need for specific aromatic interactions and a basic nitrogen atom for optimal receptor binding.

SAR_NK1 cluster_scaffold 2,6-Diazaspiro[3.5]nonane Core core [Scaffold Image Placeholder] Ar1 Aromatic Group at N-2 core->Ar1 Essential for pi-pi stacking interactions Ar2 Aromatic Group at N-6 core->Ar2 Fine-tunes potency and selectivity

Figure 2: Generalized structure of a 2,6-diazaspiro[3.5]nonane-based NK1 receptor antagonist.

  • Aromatic Substituents: The presence of two aromatic rings is a common feature of many NK1 receptor antagonists.[5] In the context of the 2,6-diazaspiro[3.5]nonane scaffold, these are typically attached to the N-2 and N-6 positions. One aromatic ring often contains electron-withdrawing groups, such as trifluoromethyl groups, which have been shown to be crucial for high-affinity binding.

  • Basic Nitrogen: One of the nitrogen atoms of the diazaspiro nonane core is typically required to be in its protonated state to form a salt bridge with a key acidic residue in the NK1 receptor.

B. Comparative Analysis of NK1 Receptor Antagonauts

The following table presents the binding affinities of a series of 2,6-diazaspiro[3.5]nonane derivatives for the human NK1 receptor.

CompoundAr1 SubstituentAr2 SubstituentNK1 Receptor Binding Ki (nM)
2a Phenyl3,5-bis(trifluoromethyl)benzyl50.2
2b 2-Methoxyphenyl3,5-bis(trifluoromethyl)benzyl25.8
2c 2-Fluorophenyl3,5-bis(trifluoromethyl)benzyl15.1
2d 2-Fluorophenyl3,5-dichlorobenzyl85.6

Data sourced from hypothetical SAR studies for illustrative purposes.

C. Experimental Protocol: Synthesis of a Key 2,6-Diazaspiro[3.5]nonane Intermediate

This protocol outlines the synthesis of a differentially protected 2,6-diazaspiro[3.5]nonane, a versatile intermediate for the preparation of a library of analogs.

  • Step 1: Synthesis of 1-benzyl-3-piperidone: To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol is added sodium borohydride (1.5 equivalents) portion-wise at 0°C. The reaction is stirred for 2 hours at room temperature, quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the corresponding alcohol. The alcohol is then oxidized using pyridinium chlorochromate (1.2 equivalents) in dichloromethane to afford 1-benzyl-3-piperidone.

  • Step 2: Spirocyclization: A solution of 1-benzyl-3-piperidone (1 equivalent) and azetidin-3-one hydrochloride (1.1 equivalents) in ethanol is heated to reflux for 12 hours in the presence of a catalytic amount of pyrrolidine. The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography to yield the spirocyclic intermediate.

  • Step 3: Orthogonal Protection: The resulting 2,6-diazaspiro[3.5]nonane derivative is then subjected to a two-step protection sequence. First, the less hindered nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. Subsequently, the benzyl group is removed by catalytic hydrogenation to provide the orthogonally protected 2,6-diazaspiro[3.5]nonane.

III. The 2,6-Diazaspiro[3.5]nonane Scaffold as a GPR119 Agonist

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.[8]

A. Key Structural Features and SAR Insights

The design of 2,6-diazaspiro[3.5]nonane-based GPR119 agonists has focused on optimizing substituents at both nitrogen atoms to achieve potent and selective activation of the receptor.

SAR_GPR119 cluster_scaffold 2,6-Diazaspiro[3.5]nonane Core core [Scaffold Image Placeholder] R_N2 Piperidine N-capping group core->R_N2 Crucial for receptor activation R_N6 Aryl group core->R_N6 Modulates potency and pharmacokinetic properties

Sources

A Comparative Guide to the Spectral Signatures of Diazaspiro[3.3]heptane and Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds that can enhance pharmacological properties is paramount. Spirocyclic systems, particularly strained small rings, have emerged as powerful design elements, offering conformational rigidity and precise vectoral orientation of substituents.[1][2] Among these, 1,6-diazaspiro[3.3]heptane and 1,7-diazaspiro[3.5]nonane are two prominent scaffolds. The former, composed of two fused azetidine rings, is a highly strained and compact bioisostere for piperazine. The latter, featuring an azetidine ring fused to a piperidine ring, offers a different geometric and conformational profile.

This guide provides an in-depth, objective comparison of the core spectral data—NMR, IR, and Mass Spectrometry—for these two foundational diazaspiroalkanes. Understanding their distinct spectral fingerprints is critical for researchers engaged in the synthesis, characterization, and application of these valuable building blocks in drug development. The causality behind the observed spectral differences is directly tied to the unique structural attributes of each molecule: ring strain, molecular symmetry, and ring size.

Molecular Structure Overview

The fundamental difference between the two molecules lies in their fused ring systems. 1,6-diazaspiro[3.3]heptane possesses a highly symmetrical and strained structure with two four-membered rings meeting at a central spirocyclic carbon. In contrast, 1,7-diazaspiro[3.5]nonane has an asymmetrical structure, combining a strained four-membered ring with a more flexible six-membered ring.

Molecular_Structures cluster_0 1,6-Diazaspiro[3.3]heptane cluster_1 1,7-Diazaspiro[3.5]nonane heptane nonane

Caption: Molecular structures of 1,6-diazaspiro[3.3]heptane and 1,7-diazaspiro[3.5]nonane.

These structural distinctions—symmetry versus asymmetry, and uniform versus mixed ring strain—are the primary drivers of the differences observed in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances of these scaffolds. The differences in symmetry and chemical environments are starkly reflected in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data

The proton NMR spectra provide a clear illustration of the molecules' symmetry. The high symmetry of the 1,6-diazaspiro[3.3]heptane core results in all eight methylene protons being chemically and magnetically equivalent, leading to a remarkably simple spectrum.

CompoundProton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
1,6-Diazaspiro[3.3]heptane C2, C3, C5, C7-H₂~3.1-3.3Singlet (s)
1,7-Diazaspiro[3.5]nonane C2, C3-H₂ (azetidine)~3.0-3.2Singlet (s)
C6, C8-H₂ (piperidine, α to N)~2.7-2.9Triplet (t)
C5, C9-H₂ (piperidine, β to N)~1.6-1.8Multiplet (m)

¹H NMR Analysis:

  • 1,6-Diazaspiro[3.3]heptane: The observation of a single sharp singlet is a definitive signature of the C₂ᵥ symmetry of this molecule. All four methylene groups are equivalent, and in the absence of coupling partners, they resonate as one signal. This simplicity is a key identifier.

  • 1,7-Diazaspiro[3.5]nonane: The reduced symmetry immediately complicates the spectrum. We can clearly distinguish the protons of the azetidine ring from those of the piperidine ring. The azetidine protons (C2, C3) appear as a singlet, similar to the heptane analog but integrating to fewer protons. The piperidine ring protons show a more conventional pattern: triplets for the methylenes adjacent to the nitrogen (C6, C8) and a multiplet for the more distant methylenes (C5, C9), reflecting the coupling between adjacent non-equivalent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectra further confirm the structural differences, particularly with respect to the number of unique carbon environments and the chemical shift of the spirocyclic carbon.

CompoundCarbon EnvironmentExpected Chemical Shift (δ, ppm)
1,6-Diazaspiro[3.3]heptane Spiro (C4)~40-45
Methylene (C2, C3, C5, C7)~55-60
1,7-Diazaspiro[3.5]nonane Spiro (C4)~35-40
Azetidine (C2, C3)~58-63
Piperidine (C6, C8)~50-55
Piperidine (C5, C9)~25-30

¹³C NMR Analysis:

  • 1,6-Diazaspiro[3.3]heptane: The high symmetry results in only two signals for the seven carbons. One signal corresponds to the four equivalent methylene carbons, and the other, typically further upfield, corresponds to the unique spiro carbon. The deshielding of the methylene carbons is due to the adjacent electronegative nitrogen atoms.

  • 1,7-Diazaspiro[3.5]nonane: The asymmetry leads to four distinct signals for the carbon backbone. The chemical shifts allow for clear assignment: the most deshielded signals belong to the methylene carbons adjacent to nitrogens, with the azetidine carbons (C2, C3) appearing slightly further downfield than the piperidine carbons (C6, C8) due to the increased ring strain. The upfield signal around 25-30 ppm is characteristic of the C5/C9 piperidine carbons, which are further removed from the influence of the nitrogen atoms. The spiro carbon (C4) in this system is generally observed at a slightly more shielded (upfield) position compared to its counterpart in the [3.3]heptane system.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecules. For these unsubstituted diamines, the key regions of interest are the N-H and C-H stretching frequencies.

CompoundVibrational ModeWavenumber (cm⁻¹)
Both N-H Stretch (free amine)3300 - 3500 (broad)
C-H Stretch (aliphatic)2850 - 2960
N-H Bend (scissoring)1590 - 1650
C-N Stretch1000 - 1250

IR Analysis:

The IR spectra of the two parent compounds are expected to be broadly similar, dominated by features characteristic of secondary amines and aliphatic hydrocarbons. The N-H stretching vibration will appear as a broad peak in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretches will be observed just below 3000 cm⁻¹. Subtle differences may arise from the differing ring strain, which can slightly alter bond lengths and angles, thereby shifting the C-H stretching and bending frequencies. However, without high-resolution analysis, these differences are often minor and less diagnostic than NMR or MS data for distinguishing between the two scaffolds.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and reveals structural information through characteristic fragmentation patterns. The differences in ring stability and composition between the two scaffolds lead to distinct fragmentation pathways.

CompoundFormulaMolecular Weight (Da)Key Fragmentation Pathways
1,6-Diazaspiro[3.3]heptane C₅H₁₀N₂98.0844Cleavage of the strained azetidine rings; potential retro [2+2] cycloaddition.
1,7-Diazaspiro[3.5]nonane C₇H₁₄N₂126.1157α-cleavage adjacent to the piperidine nitrogen; cleavage of the azetidine ring.

MS Analysis:

  • Molecular Ion: The most immediate differentiator is the molecular weight. High-resolution mass spectrometry (HRMS) can easily distinguish between the C₅H₁₀N₂ (98.0844 m/z for [M+H]⁺) and C₇H₁₄N₂ (126.1157 m/z for [M+H]⁺) compositions.

  • Fragmentation: The fragmentation patterns are dictated by the underlying structures. The highly strained 1,6-diazaspiro[3.3]heptane is prone to fragmentation pathways that relieve this strain. In contrast, 1,7-diazaspiro[3.5]nonane will likely exhibit fragmentation characteristic of piperidines, such as alpha-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium ion.

Fragmentation_Pathways cluster_heptane 1,6-Diazaspiro[3.3]heptane Fragmentation cluster_nonane 1,7-Diazaspiro[3.5]nonane Fragmentation h_parent C₅H₁₀N₂ (m/z = 98) h_frag1 Ring Cleavage Fragments h_parent->h_frag1 Relief of Strain n_parent C₇H₁₄N₂ (m/z = 126) n_frag1 α-Cleavage Product (Piperidine Ring) n_parent->n_frag1 Stable Iminium Ion n_frag2 Azetidine Ring Opening Product n_parent->n_frag2

Caption: Plausible high-level fragmentation concepts in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Experimental_Workflow Sample Sample Preparation (5-10 mg in 0.5 mL solvent) NMR NMR Acquisition (¹H, ¹³C, COSY, HSQC) Sample->NMR IR FTIR-ATR Acquisition Sample->IR MS HRMS Acquisition (ESI or EI) Sample->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for comprehensive spectroscopic characterization.

Sample Preparation
  • Accurately weigh 5-10 mg of the diazaspiroalkane sample.

  • For NMR, dissolve the sample in 0.5 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • For MS (ESI), prepare a dilute solution (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For IR (ATR), use the neat solid or liquid sample directly on the ATR crystal.

NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

IR Spectroscopy
  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Procedure: Acquire a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum.

Mass Spectrometry
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for these basic amines. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Range: 50-500 m/z.

  • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion and analyze the fragmentation patterns in MS/MS mode if necessary.

Conclusion

The spectral characteristics of 1,6-diazaspiro[3.3]heptane and 1,7-diazaspiro[3.5]nonane are direct reflections of their distinct molecular architectures. The high symmetry of the [3.3]heptane system yields simple, unambiguous NMR spectra, while its significant ring strain dictates its fragmentation in mass spectrometry. Conversely, the asymmetric [3.5]nonane system, with its combination of four- and six-membered rings, produces more complex and information-rich NMR spectra and exhibits fragmentation patterns characteristic of less-strained piperidine rings. A combined analytical approach, leveraging the strengths of NMR for structural mapping, MS for molecular weight and fragmentation, and IR for functional group confirmation, is essential for the unequivocal identification and characterization of these important scaffolds in any research and development setting.

References

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]

  • Carreira, E. M., & Fessard, T. (2014). Evolution of the Synthesis of Azaspiro[3.3]heptanes. Chemical Reviews. Available at: [Link]

  • Yudin, A. K. (Ed.). (2016). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Stepanov, A. A., et al. (2016). Synthesis of novel 2,7-diazaspiro[3.5]nonane-based building blocks for drug discovery. Tetrahedron Letters. Available at: [Link]

Sources

The Ascendancy of Three-Dimensionality: Evaluating the Drug-like Properties of 2,6-Diazaspiro[3.5]nonane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Scaffold

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. The era of flat, aromatic molecules is giving way to a focus on scaffolds that offer greater structural complexity and improved physicochemical properties. Among these, spirocyclic systems have emerged as powerful tools for fine-tuning a molecule's behavior in a biological system.[1][2] This guide provides an in-depth evaluation of the drug-like properties of 2,6-diazaspiro[3.5]nonane derivatives, a scaffold class with significant potential to overcome the limitations of its more traditional, planar counterparts.

We will dissect the critical attributes that define a successful drug candidate—solubility, permeability, metabolic stability, and safety—and provide a framework for their experimental evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of three-dimensional scaffolds to design the next generation of medicines.

The Spirocyclic Advantage: Moving Beyond Flatland

For decades, scaffolds like piperazine have been mainstays in medicinal chemistry, valued for their synthetic accessibility and ability to modulate aqueous solubility.[3] However, the flexibility and planarity of such rings can also lead to metabolic liabilities and off-target effects.[3] The introduction of a spirocyclic core, such as the 2,6-diazaspiro[3.5]nonane system, offers several key advantages:

  • Inherent Three-Dimensionality: The spirocyclic nature of this scaffold forces substituents into precise vectors, allowing for more specific interactions with biological targets.[4] This can lead to enhanced potency and selectivity.

  • Modulation of Physicochemical Properties: The replacement of a traditional six-membered ring with a spirocycle can significantly alter a molecule's properties. Studies on related azaspirocycles have shown that this substitution can lead to increased aqueous solubility, higher basicity, and decreased lipophilicity (logP/logD), all of which are often desirable for oral drug candidates.[5]

  • Improved Metabolic Stability: The rigid, three-dimensional structure of spirocycles can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[5][6]

To objectively assess these purported advantages, a rigorous and standardized evaluation of the drug-like properties of 2,6-diazaspiro[3.5]nonane derivatives is essential. This guide will now delve into the experimental workflows for characterizing these key attributes.

A Framework for Evaluating Drug-Likeness

The journey of a drug candidate from discovery to clinical application is paved with a series of critical assessments. The following experimental workflow provides a comprehensive approach to evaluating the drug-like properties of 2,6-diazaspiro[3.5]nonane derivatives, with a focus on generating comparative data against a relevant benchmark, such as a piperazine-containing analog.

G cluster_0 Initial Assessment cluster_1 Physicochemical Properties cluster_2 In Vitro ADME cluster_3 Safety Profile Lipinski_Rule Lipinski's Rule of Five (In Silico) Solubility Aqueous Solubility Assay Lipinski_Rule->Solubility Permeability Permeability Assays (PAMPA, Caco-2) Solubility->Permeability LogP LogP/LogD Determination Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Permeability->Metabolic_Stability Cytotoxicity Cytotoxicity Assays Metabolic_Stability->Cytotoxicity

Caption: A generalized workflow for the evaluation of drug-like properties.

Part 1: Foundational Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any drug discovery program. These properties not only influence a compound's pharmacokinetic profile but also the reliability of in vitro assay data.

In Silico Profiling: Lipinski's Rule of Five

Before embarking on extensive experimental work, an in silico assessment using Lipinski's Rule of Five provides a valuable first filter for oral drug-likeness.[7][8][9] This rule of thumb helps to identify compounds that may have issues with absorption or permeation.[7]

ParameterGuidelineRationale
Molecular Weight < 500 DaInfluences diffusion and transport across membranes.[10]
LogP < 5A measure of lipophilicity; high values can lead to poor solubility and high metabolic clearance.[10]
Hydrogen Bond Donors ≤ 5High numbers can reduce permeability across cell membranes.[8]
Hydrogen Bond Acceptors ≤ 10High numbers can reduce permeability across cell membranes.[8]

A comparison of a hypothetical 2,6-diazaspiro[3.5]nonane derivative and its piperazine analog is presented below:

CompoundMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Piperazine Analog 4503.5260
2,6-Diazaspiro[3.5]nonane Analog 4763.2260

In this hypothetical example, the introduction of the spirocyclic core slightly increases the molecular weight but decreases the lipophilicity, with both compounds adhering to Lipinski's rules.

Experimental Determination of Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to oral bioavailability.[11] A standard kinetic solubility assay using turbidimetry is a rapid and efficient method for early-stage assessment.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add the DMSO solutions to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)

Lipophilicity is a critical parameter that influences a compound's solubility, permeability, metabolic clearance, and promiscuity. The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the standard measure of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a known amount of the stock solution to a vial containing a 1:1 mixture of n-octanol and PBS at pH 7.4.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the octanol and aqueous phases and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Part 2: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding lead optimization.[6] In vitro ADME assays provide a cost-effective and high-throughput means of predicting a compound's in vivo behavior.

Permeability Assessment

A compound's ability to permeate biological membranes is a key determinant of its oral absorption and distribution to target tissues. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

PAMPA is a cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane. It is a rapid and cost-effective method for ranking compounds based on their passive permeability potential.

G Start Prepare Donor and Acceptor Plates Lipid_Membrane Coat Donor Plate with Lipid Solution Start->Lipid_Membrane Add_Compound Add Test Compound to Donor Wells Lipid_Membrane->Add_Compound Incubate Incubate the Plate Assembly Add_Compound->Incubate Analyze Analyze Compound Concentration in Both Plates Incubate->Analyze Calculate Calculate Permeability Coefficient (Pe) Analyze->Calculate

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Plate Preparation: Pre-fill a 96-well acceptor plate with buffer (pH 7.4).

  • Membrane Coating: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Addition: Add the test compound solution to the donor wells.

  • Assembly and Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula.

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with characteristics similar to the intestinal epithelium. This assay provides a more comprehensive assessment of permeability, as it accounts for both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • For apical to basolateral (A-B) permeability, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Permeability and Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally indicative of active efflux.

A hypothetical comparison of permeability data is provided below:

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Piperazine Analog 8.56.23.1
2,6-Diazaspiro[3.5]nonane Analog 9.17.51.5

In this example, the spirocyclic derivative exhibits slightly higher passive permeability and, importantly, a lower efflux ratio, suggesting it is less susceptible to active efflux, a desirable characteristic for an orally administered drug.

Metabolic Stability Assessment

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver. Poor metabolic stability can lead to rapid clearance and low in vivo exposure. The in vitro half-life (t½) and intrinsic clearance (CLint) are key parameters determined in metabolic stability assays using liver microsomes.

G Preparation Prepare Microsome and Compound Solutions Incubation Incubate Compound with Microsomes and NADPH Preparation->Incubation Sampling Take Samples at Different Time Points Incubation->Sampling Quenching Stop the Reaction Sampling->Quenching Analysis Analyze Remaining Compound by LC-MS/MS Quenching->Analysis Calculation Calculate Half-life and Intrinsic Clearance Analysis->Calculation

Caption: A workflow for the liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the test compound with the microsome solution at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical metabolic stability data:

CompoundHuman Liver Microsome t½ (min)Human Liver Microsome CLint (µL/min/mg)
Piperazine Analog 2527.7
2,6-Diazaspiro[3.5]nonane Analog > 60< 11.5

This hypothetical data suggests that the 2,6-diazaspiro[3.5]nonane analog is significantly more metabolically stable than its piperazine counterpart, a finding that is consistent with the general observations for spirocyclic scaffolds.[5]

Part 3: Early Safety Assessment

Assessing the potential for cytotoxicity is a critical step in early drug discovery to flag compounds that may have safety liabilities.

Cytotoxicity Assays

Cytotoxicity assays measure the ability of a compound to cause cell death. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

  • IC50 Determination: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Conclusion: A Path Forward for Three-Dimensional Drug Design

The 2,6-diazaspiro[3.5]nonane scaffold represents a compelling architectural motif for the design of novel therapeutics. Its inherent three-dimensionality offers the potential to overcome many of the limitations associated with traditional, planar heterocyclic scaffolds. As demonstrated in this guide, a systematic and comparative evaluation of drug-like properties is essential to fully realize the potential of this and other novel scaffolds. By integrating in silico predictions with robust in vitro experimental data for solubility, permeability, metabolic stability, and cytotoxicity, drug discovery teams can make more informed decisions and increase the likelihood of advancing candidates with a higher probability of clinical success. The continued exploration of three-dimensional chemical space, exemplified by scaffolds like 2,6-diazaspiro[3.5]nonane, will undoubtedly be a key driver of innovation in the pharmaceutical industry for years to come.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Charles River Labs. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(8), 845-848. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Protocol Exchange. (2014). Caco2 assay protocol. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-537. Retrieved from [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-537. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(8), 845-848. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling drug-like properties in discovery research. Retrieved from [Link]

  • PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Drug-like properties and the causes of poor solubility and poor permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Likeness Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • Bentham Science. (n.d.). Drug-Like Property Concepts in Pharmaceutical Design. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate: Safety, Handling, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Constrained Scaffolds in Modern Drug Discovery

In medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocyclic scaffolds have emerged as particularly valuable motifs, replacing traditional flat, aromatic rings with rigid, complex structures that can improve target engagement and fine-tune physicochemical properties. Among these, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate stands out as a versatile building block. Its unique azetidine-piperidine spiro-fusion provides a constrained diamine framework that is increasingly sought after in the design of novel therapeutics.

This guide offers an in-depth, comparative analysis of this compound, focusing on its safety profile, proper handling protocols, and performance relative to other common diamine building blocks. The content herein is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for safe and effective laboratory use.

Part 1: Physicochemical and Safety Profile Comparison

An objective assessment of any laboratory reagent begins with a thorough understanding of its intrinsic properties and associated hazards. The Boc-protected 2,6-diazaspiro[3.5]nonane is a solid at room temperature, a common characteristic for Boc-protected amines which often improves handling compared to their more volatile free-base counterparts.[1][2]

To provide a clear comparative landscape, the table below contrasts the key properties and GHS hazard classifications of our topic compound with two common structural alternatives: a different spiro-isomer (tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) and a bridged bicyclic analog (tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate).

Table 1: Comparative Physicochemical and Safety Data

PropertyThis compound tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylatetert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
CAS Number 879488-41-2 (structure-specific) / 1086394-57-1[3]236406-49-8[4]201162-53-0[5]
Molecular Formula C₁₂H₂₂N₂O₂[3]C₁₂H₂₂N₂O₂C₁₁H₂₀N₂O₂[6]
Molecular Weight 226.32 g/mol [3]226.32 g/mol 212.29 g/mol [7]
Appearance White to light yellow solid/crystal[4]White to light yellow crystal/lump/paste[4]Solid[8]
GHS Pictogram



Hazard Statements H302: Harmful if swallowed[3]H315: Causes skin irritation[3][9]H319: Causes serious eye irritation[3][9]H335: May cause respiratory irritation[3][9]H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[10]H302: Harmful if swallowed[8]H332: Harmful if inhaled[8]
Storage Class Combustible Solids (e.g., German TRGS 510: Class 11)Combustible Solids (e.g., German TRGS 510: Class 11)Not explicitly classified, but handle as a combustible solid.

Expert Insight: The hazard profile for these Boc-protected amines is broadly similar and typical for this class of compound. The primary risks are associated with irritation and acute oral toxicity.[3][8][10] The Boc protecting group mitigates the corrosivity often associated with free amines, but the fine, powdered nature of the solid can increase the risk of inhalation, leading to respiratory tract irritation.[9][11] Therefore, engineering controls are paramount.

Part 2: Laboratory Safety and Handling Protocols

Safe handling is not merely about wearing gloves; it is a systematic process designed to minimize exposure at every step.[12][13][14] The following protocols are designed to be self-validating, ensuring safety through procedural rigor.

Protocol 1: Weighing and Dispensing Solid Amine Reagents
  • Preparation & Engineering Controls:

    • Conduct all manipulations within a certified chemical fume hood or a powder containment balance enclosure. This is a non-negotiable control to prevent inhalation of fine particulates.[11]

    • Ensure a calibrated analytical balance is clean and certified.

    • Prepare all necessary tools in advance: anti-static weigh paper or a clean beaker, multiple spatulas (one for the stock bottle, one for dispensing), and a pre-labeled receiving flask. This prevents cross-contamination.[15]

  • Personal Protective Equipment (PPE) Selection:

    • Wear standard laboratory PPE: a flame-resistant lab coat, safety glasses with side shields, and nitrile gloves.[15][16]

    • Expert Causality: Double-gloving is recommended. The outer glove can be removed if it becomes contaminated, protecting the inner glove and preventing the spread of the chemical to other surfaces like the fume hood sash or balance display.

  • Dispensing Procedure:

    • Record the initial weight of the stock bottle.

    • Using a dedicated, clean spatula, carefully transfer an approximate amount of the solid to the weigh paper or receiving vessel on the balance. Do not return any excess reagent to the stock bottle to prevent contamination.[15]

    • Once the desired mass is obtained, securely recap the stock bottle.

    • Wipe the spatula with a solvent-dampened cloth (e.g., isopropanol) before moving it out of the hood.

    • Clean the balance and surrounding area of any stray powder.

  • Storage:

    • Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10][12]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the scale and nature of the handling task.

PPE_Selection cluster_risk Risk Level start Assess Task weighing Low Scale / Solid start->weighing reaction High Scale / Splash Risk start->reaction ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses weighing->ppe_base ppe_hood Engineering Control: - Fume Hood weighing->ppe_hood reaction->ppe_base reaction->ppe_hood ppe_splash Add Splash Protection: - Face Shield - Chemical Apron reaction->ppe_splash ppe_respirator Add Respiratory Protection: - N95/P100 Respirator

Caption: Decision workflow for selecting appropriate PPE.

Part 3: Comparative Performance in Synthetic Applications

The true utility of a building block is revealed in its synthetic performance. A common application for mono-Boc protected diamines is reductive amination to install a substituent on the free secondary amine.

Comparative Reaction: Reductive Amination

Let's compare the performance of This compound with the more flexible, non-spirocyclic tert-butyl 4-aminopiperidine-1-carboxylate in a standard reductive amination with acetone.

Table 2: Performance Comparison in Reductive Amination

ParameterThis compound tert-Butyl 4-aminopiperidine-1-carboxylate
Reaction Time 12-18 hours4-8 hours
Typical Yield 80-90%90-98%
Reducing Agent Sodium triacetoxyborohydride (STAB)Sodium triacetoxyborohydride (STAB)
Purification Standard silica gel chromatographyOften clean enough for next step after aqueous workup
Key Challenge Slower reaction kinetics due to steric hindrance from the spirocyclic core.Potential for over-alkylation if conditions are not controlled.

Expert Insight: The spirocyclic nature of the 2,6-diazaspiro[3.5]nonane scaffold introduces steric bulk around the reacting secondary amine. This increased hindrance slows the rate of both iminium ion formation and subsequent reduction compared to the more accessible amine of 4-aminopiperidine. While this leads to longer reaction times, it can be an advantage, often resulting in cleaner reactions with fewer side products, as the barrier to over-alkylation is higher. The choice between these building blocks is therefore a trade-off: speed and reactivity versus selectivity and cleanliness.

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M), add acetone (1.2 eq) followed by acetic acid (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than sodium borohydride, making the reaction setup more convenient. The portion-wise addition helps to control any potential exotherm.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Visualization: General Synthetic Workflow

This diagram illustrates the typical sequence of operations for a laboratory-scale chemical synthesis utilizing these building blocks.

Workflow Start Start Setup 1. Reaction Setup (Reagents, Solvent, Temp) Start->Setup Monitor 2. Reaction Monitoring (TLC / LC-MS) Setup->Monitor Workup 3. Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Purify 4. Purification (Chromatography / Recrystallization) Workup->Purify Analyze 5. Product Analysis (NMR / MS) Purify->Analyze End Pure Product Analyze->End

Caption: Standard workflow for a synthetic chemistry transformation.

Part 4: Risk Mitigation and Emergency Procedures

Proper preparation includes knowing how to respond when things go wrong.

  • Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15 minutes.[9][10] If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[9][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.[11]

  • Spills: For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11] Ensure the area is well-ventilated.

Conclusion

This compound is a valuable, rigid building block for modern drug discovery programs. While its hazard profile is manageable and typical for mono-Boc protected amines, its handling requires adherence to strict protocols, particularly the use of engineering controls to mitigate inhalation risks. In synthetic applications, its sterically hindered nature presents a classic trade-off: reduced reaction rates for potentially cleaner outcomes and unique structural vectors. By understanding its properties in comparison to more conventional scaffolds, researchers can make informed decisions, leveraging its unique three-dimensional structure to explore novel chemical space safely and effectively.

References

  • PubChem. This compound. National Center for Biotechnology Information. (URL: [Link])

  • Aspira Chemical. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. (URL: [Link])

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. (URL: [Link])

  • PubChem. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. National Center for Biotechnology Information. (URL: [Link])

  • Capot Chemical Co., Ltd. MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. (URL: [Link])

  • A&A Pharmachem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. (URL: [Link])

  • LabTAG by GA International. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (URL: [Link])

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (URL: [Link])

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. (URL: [Link])

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (URL: [Link])

  • Kalstein. Safety in the Handling of Laboratory Reagents. (URL: [Link])

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27. (URL: [Link])

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research, protecting both laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the disposal of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, a common Boc-protected building block in medicinal chemistry and drug development. We will move beyond simple checklists to explain the causality behind each procedure, ensuring a deep, actionable understanding of the process.

Core Principle: Hazard-Based Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its hazard profile dictates every subsequent handling and disposal step.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for classifying the chemical's risks. All laboratory personnel handling this compound must be familiar with the following classifications.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

Expert Insight: The presence of the tert-butoxycarbonyl (Boc) protecting group introduces a key chemical consideration. Boc groups are notoriously labile under acidic conditions.[4][5] Co-mingling this waste with acidic waste streams is strongly contraindicated. Such mixing could initiate an uncontrolled deprotection reaction, leading to the evolution of carbon dioxide and isobutylene gas, which could pressurize a sealed waste container and alter the chemical identity of the waste.[4][6]

Operational Protocol: From Bench to Pickup

This section outlines the immediate, procedural steps for safely managing the waste from the point of generation to its final on-site storage pending collection.

Personal Protective Equipment (PPE)

Before handling the waste, ensure a complete barrier between you and the chemical. The required PPE is directly informed by the hazard assessment.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3][7] This is mandatory to protect against the serious eye irritation hazard.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).[2][3] This prevents skin contact and the associated irritation.[1]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[7]

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within the waste stream. This compound must be categorized and stored correctly from the moment it is declared waste.

start Waste Generated: This compound q1 Is it a solid or liquid? start->q1 solid Solid Waste Stream q1->solid Solid liquid Liquid Waste Stream q1->liquid Liquid q2 Does it contain halogens? non_hal Non-Halogenated Organic Solid Waste q2->non_hal No hal Halogenated Organic Solid Waste q2->hal Yes solid->q2 cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposal gen 1. Waste Generation (this compound) ppe 2. Don PPE (Goggles, Gloves, Lab Coat) gen->ppe collect 3. Collect in Compatible, Labeled Container ppe->collect store 4. Store in Satellite Accumulation Area (SAA) collect->store warning CRITICAL: NEVER mix with acids. NEVER pour down drain. collect->warning pickup 5. Waste Pickup by EH&S store->pickup transport 6. Transport to Licensed Waste Disposal Vendor pickup->transport incinerate 7. High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate end End of Life: Complete Destruction incinerate->end

Caption: End-to-end workflow for the disposal of this compound.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is essential to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Protect Yourself: Don the appropriate PPE, including a respirator if dust is generated. [7]3. Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite or sand. [3]4. Cleanup: For a small spill, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. [7]Avoid generating dust. [7]5. Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

By adhering to this comprehensive guide, you build a foundation of trust and safety in your laboratory, ensuring that your groundbreaking research is conducted responsibly from start to finish.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Safety Data Sheet: Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate. AK Scientific, Inc.
  • Managing Hazardous Chemical Waste in the Lab. American Laboratory.
  • Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. Apollo Scientific.
  • Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. ChemicalBook.
  • MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. ChemSrc.
  • Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. MedChemExpress.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. MedChemExpress.
  • This compound. Appretech Scientific Limited.
  • tert-Butyl Carbamate (BOC) Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The NIH Drain Discharge Guide. National Institutes of Health.

Sources

Essential Safety Protocols: Personal Protective Equipment for Handling Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety and handling protocols for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. Moving beyond a simple checklist, we will explore the causality behind each procedural step and personal protective equipment (PPE) recommendation, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals. Your safety is paramount, and a deep understanding of the 'why' behind these protocols is the foundation of a secure laboratory environment.

Hazard Analysis: Understanding the Risks

This compound is a compound that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks that directly inform our PPE and handling strategy.[1]

Table 1: GHS Hazard Profile

Hazard Class & CategoryHazard StatementPractical Implication for the Researcher
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]Accidental ingestion can lead to acute health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][4]Direct contact can cause redness, inflammation, or dermatitis. Proper gloves and body protection are non-negotiable.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][4]Splashes pose a significant risk of painful irritation and potential damage to the eyes. Mandatory eye protection is required at all times.
STOT SE, Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritation[1][2][4]Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort. Handling must occur in well-ventilated areas.
Hazardous to the Aquatic Environment, Long-term (Category 3)H412: Harmful to aquatic life with long lasting effects[3]Improper disposal can harm ecosystems. This dictates specific waste management procedures.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the hazards identified above. The mandate "Wear protective gloves, protective clothing, eye protection and face protection" (P280) requires specific interpretation for this compound.[2][4][5]

Eye and Face Protection
  • Mandatory: Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times.[5][6][7] The serious eye irritation risk (H319) means that standard safety glasses are insufficient.

  • Recommended: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when transferring large quantities or working with solutions under pressure.[8][9][10]

Hand Protection
  • Required: Chemical-resistant gloves are essential to prevent skin irritation (H315). Nitrile or neoprene gloves are appropriate for handling amines and similar compounds.[9][11]

  • Protocol: Always inspect gloves for tears or perforations before use.[6][9] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[2][4]

Body Protection
  • Required: A fully buttoned, flame-resistant lab coat provides a primary barrier against incidental contact.[9]

  • Recommended: For tasks involving significant quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[9]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Perforated shoes or sandals are strictly forbidden in the laboratory.[9][11]

Respiratory Protection
  • Primary Control: The first and most critical step is to control exposure at the source. All handling of solid this compound that may generate dust, or any of its solutions that may create aerosols, must be performed within a certified chemical fume hood.[12] The precautionary statement "Use only outdoors or in a well-ventilated area" (P271) is best met in a laboratory setting by a fume hood.[2][4][5]

  • Secondary Control: If engineering controls are insufficient or not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][9][12]

Operational Workflow: From Receipt to Disposal

A safe protocol is a self-validating system. Each step is designed to contain the material, protect the researcher, and ensure the integrity of the experiment.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area 1. Verify Fume Hood & Emergency Equipment don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe Area Clear handle 3. Handle Chemical (Weigh, Transfer) Minimize Dust don_ppe->handle Ready decon 4. Decontaminate Surfaces & Glassware handle->decon Experiment Complete dispose 7. Segregate & Dispose of Hazardous Waste handle->dispose Waste Generated spill Spill Event handle->spill doff_ppe 5. Doff PPE (Gloves, Coat, Goggles) decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash wash->dispose Final Step spill_proc Execute Spill Procedure spill->spill_proc spill_proc->decon Cleanup

Caption: Workflow for handling this compound.

Step-by-Step Protocol
  • Pre-Handling Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[8]

    • Prepare all necessary equipment (spatulas, glassware, etc.) and place absorbent pads on the work surface inside the hood to contain minor drips.

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Don chemical safety goggles.

    • Put on the correct chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Chemical:

    • Perform all manipulations inside the fume hood.

    • When weighing the solid, use smooth, deliberate motions to avoid generating dust. Use a container appropriate for the amount being weighed to minimize spillage.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[2][4][6]

  • Decontamination and Doffing PPE:

    • After handling, decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to prevent cross-contamination:

      • Remove gloves first, peeling them off inside-out.

      • Remove your lab coat.

      • Remove your safety goggles.

    • Wash hands thoroughly with soap and water.[2]

  • Spill and Emergency Procedures:

    • Minor Spill (in hood): Use an inert absorbent material to clean up the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[2]

    • Skin Contact: Immediately flush the affected skin with plenty of water and soap. Seek medical attention if irritation persists.[2][5][12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][4][5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][5][12]

  • Disposal Plan:

    • All waste, including contaminated absorbent materials, gloves, and empty containers, must be treated as hazardous waste.

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6][12] Do not pour down the drain, as the material is harmful to aquatic life.[3][6]

    • Contaminated packaging must be disposed of as if it were the unused product.[12]

By integrating a deep understanding of the specific hazards of this compound with these rigorous, step-by-step operational plans, you create a robust safety culture that protects yourself, your colleagues, and your research.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Available from: [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. Available from: [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022). Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]

  • Servier. The importance of Personal Protective Equipment in the handling of chemicals. (2024). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.